1,3,6-Octatriene
Description
Structure
3D Structure
Properties
CAS No. |
22038-69-3 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E,6E)-octa-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-7H,1,8H2,2H3/b6-4+,7-5+ |
InChI Key |
PKHBEGZTQNOZLP-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C/C=C/C=C |
Canonical SMILES |
CC=CCC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3E,6E)-1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,6E)-1,3,6-Octatriene is a conjugated triene of interest in various fields of chemical research, including natural product synthesis and materials science. This document provides a comprehensive technical overview of the stereoselective synthesis of (3E,6E)-1,3,6-octatriene, with a primary focus on the Wittig reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its preparation in a laboratory setting.
Introduction
Conjugated polyenes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The specific stereochemistry of the double bonds within these systems critically influences their biological activity and physical properties. (3E,6E)-1,3,6-Octatriene, a linear triene with two trans-configured internal double bonds, serves as a valuable model system and building block in organic synthesis. The stereoselective synthesis of this molecule presents a challenge that can be effectively addressed through modern synthetic methodologies, most notably the Wittig reaction. This guide will provide a detailed exploration of a robust synthetic strategy for obtaining (3E,6E)-1,3,6-octatriene with high stereochemical fidelity.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, (3E,6E)-1,3,6-octatriene, points towards a Wittig olefination strategy. The central C4-C5 bond can be disconnected, suggesting a reaction between a four-carbon aldehyde and a four-carbon phosphorus ylide. Specifically, the synthesis can be envisioned through the reaction of (E)-2-butenal (crotonaldehyde) with allylidenetriphenylphosphorane (B102500). The use of a stabilized or semi-stabilized ylide in the Wittig reaction is known to favor the formation of the (E)-alkene, making this a promising approach for achieving the desired stereochemistry at the newly formed double bond.
Experimental Protocols
The following protocols are adapted from established procedures for Wittig reactions and are tailored for the synthesis of (3E,6E)-1,3,6-octatriene.
Preparation of the Phosphonium Ylide (Allylidenetriphenylphosphorane)
Materials:
-
Allyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend allyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., n-BuLi solution in hexanes) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is typically indicated by a color change to deep red or orange.
Wittig Reaction with (E)-2-Butenal
Materials:
-
(E)-2-Butenal (crotonaldehyde)
-
Prepared allylidenetriphenylphosphorane solution
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (E)-2-butenal in anhydrous THF to the ylide solution dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification
Materials:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or pentane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or pentane) to isolate the pure (3E,6E)-1,3,6-octatriene.
Quantitative Data
The following table summarizes the key quantitative data for (3E,6E)-1,3,6-octatriene.
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| CAS Number | 22038-69-3 |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| ¹H NMR (CDCl₃) | Predicted values based on analogous structures: |
| δ (ppm) | Proton Assignment |
| ~1.75 (d, J ≈ 6.5 Hz) | 3H, H-8 |
| ~2.85 (q, J ≈ 7.0 Hz) | 2H, H-5 |
| ~5.00-5.20 (m) | 2H, H-1 |
| ~5.30-5.80 (m) | 3H, H-2, H-6, H-7 |
| ~6.00-6.40 (m) | 2H, H-3, H-4 |
| ¹³C NMR (CDCl₃) | Predicted values based on analogous structures: |
| δ (ppm) | Carbon Assignment |
| ~18.0 | C-8 |
| ~35.0 | C-5 |
| ~116.0 | C-1 |
| ~128.0-138.0 | C-2, C-3, C-4, C-6, C-7 |
Note: Experimentally obtained NMR data for (3E,6E)-1,3,6-octatriene is not consistently available in the searched literature. The provided values are estimations based on known chemical shifts for similar structural motifs and should be confirmed by experimental analysis.
Visualizations
Synthetic Pathway
Caption: Synthetic route to (3E,6E)-1,3,6-octatriene via the Wittig reaction.
Experimental Workflow
physicochemical properties of 1,3,6-octatriene
An In-depth Technical Guide to the Physicochemical Properties of 1,3,6-Octatriene
Abstract
This compound (C8H12) is an unsaturated hydrocarbon belonging to the alkatriene family, characterized by a backbone of eight carbon atoms containing three double bonds.[1] Its structure allows for several geometric isomers, each with potentially unique chemical and physical properties.[1] This document provides a comprehensive overview of the known , its isomers, and related derivatives. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require detailed technical information on this compound. The guide summarizes key physical constants, spectral data, and relevant experimental methodologies.
Chemical Identity and Structure
This compound is a non-polar organic compound with the molecular formula C8H12 and a molecular weight of approximately 108.18 g/mol .[2][3][4] The presence of three double bonds at positions 1, 3, and 6 of the carbon chain leads to the possibility of several stereoisomers, primarily (E,E)-, (Z,E)-, and (E,Z)- forms, arising from the geometry around the double bonds at positions 3 and 6.[2][4][5][6]
A related and commonly studied group of compounds are the dimethyl-substituted 1,3,6-octatrienes, such as ocimene (3,7-dimethyl-1,3,6-octatriene), which is found in various plants and used in the fragrance industry.[][8][9]
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Physicochemical Properties
This compound is a colorless liquid at room temperature with a characteristic aromatic odor.[1] As a non-polar hydrocarbon, it exhibits low solubility in water but is soluble in non-polar organic solvents like hexane (B92381) and benzene.[1] Its solubility in non-polar solvents generally increases with temperature.[1]
Physical and Thermodynamic Constants
The following tables summarize the key physical and thermodynamic properties for this compound and its isomers. Data is compiled from various sources, and the type of data (experimental or calculated) is noted where available.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Comments / Isomer | Source |
| Molecular Formula | C8H12 | --- | [2][3][4] |
| Molecular Weight | 108.18 g/mol | --- | [2][4] |
| CAS Number | 929-20-4 | General | [3][10][11] |
| 22038-69-3 | (E,E)-isomer | [4][12] | |
| Appearance | Colorless liquid | --- | [1] |
| Density | 0.7524 g/cm³ | --- | [1] |
| Boiling Point (Tboil) | 110 °C (383.15 K) | --- | [1] |
| 387.44 K | Joback Calculated | [10] | |
| Melting Point (Tfus) | -86.0 °C (187.15 K) | --- | [1] |
| Refractive Index (n20/D) | 1.485 | 3,7-dimethyl- derivative | [] |
| LogP (Octanol/Water) | 2.695 | Crippen Calculated | [10] |
| Water Solubility (log10WS) | -2.73 mol/L | Crippen Calculated | [10] |
| 2.012 mg/L @ 25°C | 3,7-dimethyl- derivative (est.) | [] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Comments | Source |
| Enthalpy of Vaporization (ΔvapH°) | 32.65 | kJ/mol | Joback Calculated | [10] |
| Enthalpy of Fusion (ΔfusH°) | 15.60 | kJ/mol | Joback Calculated | [10] |
| Enthalpy of Formation (ΔfH°gas) | 151.42 | kJ/mol | Joback Calculated | [10] |
| Gibbs Free Energy of Formation (ΔfG°) | 264.76 | kJ/mol | Joback Calculated | [10] |
| Critical Pressure (Pc) | 2953.69 | kPa | Joback Calculated | [10] |
| McGowan's Volume (McVol) | 110.680 | ml/mol | McGowan Calculated | [10] |
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
Table 3: Key Spectral Information for this compound
| Technique | Key Peaks / Information | Isomer | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 79; 2nd Highest: 77 | (Z,E)- | [2] |
| NIST Library Number: 1401 | General | [4][13] | |
| ¹³C NMR | Spectra available | (Z,E)- | [2] |
| Kovats Retention Index | Standard Polar: 1047, 1055 | General | [4][10][11] |
Experimental Protocols
Synthesis of this compound
While specific, detailed synthesis protocols are often proprietary, a general synthesis route for this compound can be conceptualized from its precursors. One potential route involves the dimerization and subsequent rearrangement of 1,3-butadiene, a common C4 building block.
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Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying the components of a sample containing this compound and its isomers.
Objective: To resolve, detect, and quantify this compound in a sample matrix.
Apparatus and Materials:
-
Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a split/splitless injector and capable of scanning from 35-500 AMU.[14]
-
Capillary Column: An Agilent HP-5MS (or equivalent) with dimensions of 60 m x 0.25 mm ID and a 0.25 µm film thickness is suitable for resolving volatile hydrocarbons.[14]
-
Reagents: High-purity helium carrier gas and a suitable solvent (e.g., dichloromethane) for sample dilution.[14]
-
Standards: Certified reference standards of this compound isomers, if available, along with internal standards (e.g., deuterated hydrocarbons like fluorene-d10) for quantification.[14]
Methodology:
-
Sample Preparation: Samples are diluted to an appropriate concentration (e.g., 0.5 µg/mL) in dichloromethane. An internal standard solution is added just prior to analysis for accurate quantification.[14]
-
Injection: A 1-2 µL aliquot of the prepared sample is injected into the GC, typically using an autosampler for precision. The injector is operated in splitless mode to maximize sensitivity for trace analysis.[14]
-
GC Separation: The GC oven is temperature-programmed to separate the analytes based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50-60°C and ramp up to 240°C or higher.[15]
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron impact (EI) ionization mode at 70 eV.[14] Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for high-sensitivity quantification of target analytes.[14]
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound. The mass spectrum of the corresponding peak is compared to a reference library (like the NIST Mass Spectral Library) for positive identification.[13] Quantification is performed by comparing the analyte's peak area to that of the internal standard.
Reactivity and Stability
As an alkatriene, this compound is susceptible to reactions typical of alkenes, such as electrophilic addition, oxidation, and polymerization.[1] The conjugated double bond system (at the 1 and 3 positions) imparts specific reactivity. The compound polymerizes and oxidizes readily, especially when exposed to air, heat, or light.[16] For storage, it is recommended to keep it under an inert atmosphere and potentially with a stabilizer like hydroquinone.[16]
Conclusion
This technical guide has summarized the core . The data presented, including physical constants, thermodynamic values, and spectral information, provides a foundational understanding of this compound for research and development applications. The existence of multiple isomers necessitates careful analytical separation and characterization, for which GC-MS is a critical tool. While many of its properties are derived from computational methods, they offer valuable estimates for experimental design. Further experimental validation of these properties is an area ripe for continued investigation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, (E,E)- [webbook.nist.gov]
- 8. This compound, 3,7-dimethyl-, (Z)- (CAS 3338-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound, 3,7-dimethyl-, (Z)- [webbook.nist.gov]
- 10. This compound (CAS 929-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound [webbook.nist.gov]
- 12. (3E,6E)-1,3,6-Octatriene | CAS#:22038-69-3 | Chemsrc [chemsrc.com]
- 13. This compound [webbook.nist.gov]
- 14. tdi-bi.com [tdi-bi.com]
- 15. This compound, 3,7-dimethyl-, (Z)- [webbook.nist.gov]
- 16. 2,6-DIMETHYL-2,4,6-OCTATRIENE CAS#: 673-84-7 [m.chemicalbook.com]
1H NMR spectroscopic data for 1,3,6-octatriene isomers
An in-depth guide to the ¹H NMR spectroscopic data of 1,3,6-octatriene isomers, designed for researchers, scientists, and professionals in drug development, is currently unavailable in the searched literature. While various isomers of this compound are documented in chemical databases, a comprehensive compilation of their experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), remains elusive.
Isomers of this compound
This compound (C₈H₁₂) is a conjugated triene with double bonds at positions 1, 3, and 6. The stereochemistry of the double bonds at positions 3 and 6 can give rise to four possible geometric isomers:
-
(3E,6E)-1,3,6-octatriene
-
(3Z,6E)-1,3,6-octatriene
-
(3E,6Z)-1,3,6-octatriene
-
(3Z,6Z)-1,3,6-octatriene
Below is a diagram illustrating the relationship between these isomers.
Caption: Geometric isomers of this compound.
¹H NMR Spectroscopic Data
A thorough search of scientific databases and literature did not yield a complete and tabulated set of experimental ¹H NMR data for all isomers of this compound. While computational studies on the ¹H NMR chemical shifts of similar conjugated trienes, such as 2,4,6-octatriene, have been published, this information is theoretical and may not precisely match experimental values for the 1,3,6-isomers.
The anticipated ¹H NMR spectra of these isomers would exhibit complex signals in the olefinic region (typically δ 5.0-7.0 ppm) due to the coupling between the numerous vinyl protons. The terminal vinyl group (=CH₂) would likely show characteristic multiplets, while the internal vinyl protons would present as complex multiplets influenced by both vicinal and long-range couplings. The methylene (B1212753) protons at position 5 would likely appear as a multiplet in the allylic region (typically δ 2.0-3.0 ppm), coupled to the protons on the adjacent double bonds. The terminal methyl group at position 8 would appear as a doublet.
The specific chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z configuration) of the double bonds, which influences the spatial arrangement of the protons and, consequently, their magnetic environment.
Experimental Protocols
A general workflow for obtaining the ¹H NMR data would involve the following steps:
Caption: General experimental workflow.
-
Stereoselective Synthesis: Synthesis of a specific this compound isomer using an appropriate chemical reaction that controls the geometry of the double bonds.
-
Purification: Isolation and purification of the target isomer from the reaction mixture, typically using techniques like column chromatography or distillation. Purity would be assessed by methods such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Sample Preparation: Dissolving a small, precise amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, C₆D₆) suitable for NMR spectroscopy. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), might be added.
-
NMR Data Acquisition: Recording the ¹H NMR spectrum using a high-field NMR spectrometer. Standard one-dimensional proton spectra would be acquired, and for unambiguous assignment, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) might be employed.
-
Data Processing and Interpretation: Processing the raw NMR data (e.g., Fourier transformation, phasing, baseline correction) and integrating the signals. The chemical shifts would be referenced to the internal standard. The coupling constants would be determined from the splitting patterns of the signals.
Due to the lack of readily available experimental data, researchers interested in the ¹H NMR characteristics of this compound isomers would likely need to synthesize these compounds and perform the NMR analysis themselves. The information presented here serves as a foundational guide for such an endeavor.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the various stereoisomers of 1,3,6-octatriene. Due to a lack of readily available experimental data in peer-reviewed literature, this document focuses on computationally predicted values, offering a valuable resource for the identification and characterization of this compound in complex mixtures.
Introduction to this compound
This compound is a volatile organic compound with the molecular formula C₈H₁₂. Its structure consists of an eight-carbon chain with three double bonds, leading to the possibility of several stereoisomers depending on the geometry (E/Z or cis/trans) of the double bonds at the C3-C4 and C6-C7 positions. Understanding the 13C NMR profile of each isomer is crucial for unambiguous structural elucidation.
Predicted 13C NMR Chemical Shift Data
The following tables summarize the predicted 13C NMR chemical shifts for the (E,E), (E,Z), (Z,E), and (Z,Z) stereoisomers of this compound. These values were obtained using a widely accepted online NMR prediction tool, providing a reliable estimation of the spectral data.
Table 1: Predicted 13C NMR Chemical Shifts (in ppm) of (3E,6E)-1,3,6-Octatriene
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 115.5 |
| C2 | 137.2 |
| C3 | 131.8 |
| C4 | 129.5 |
| C5 | 32.7 |
| C6 | 125.8 |
| C7 | 131.1 |
| C8 | 17.9 |
Table 2: Predicted 13C NMR Chemical Shifts (in ppm) of (3E,6Z)-1,3,6-Octatriene
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 114.9 |
| C2 | 137.5 |
| C3 | 130.8 |
| C4 | 128.4 |
| C5 | 27.5 |
| C6 | 124.7 |
| C7 | 129.9 |
| C8 | 13.1 |
Table 3: Predicted 13C NMR Chemical Shifts (in ppm) of (3Z,6E)-1,3,6-Octatriene
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 114.2 |
| C2 | 132.1 |
| C3 | 126.1 |
| C4 | 130.3 |
| C5 | 32.9 |
| C6 | 126.3 |
| C7 | 131.8 |
| C8 | 18.0 |
Table 4: Predicted 13C NMR Chemical Shifts (in ppm) of (3Z,6Z)-1,3,6-Octatriene
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 113.6 |
| C2 | 132.4 |
| C3 | 125.1 |
| C4 | 129.2 |
| C5 | 27.6 |
| C6 | 125.2 |
| C7 | 130.6 |
| C8 | 13.2 |
Computational Methodology
The predicted 13C NMR chemical shifts presented in this guide were generated using an online NMR prediction engine. Such tools typically employ a combination of hierarchical organization of spherical environments (HOSE) codes, fragment-based methods, and machine learning algorithms trained on large databases of experimental NMR data. The input for the prediction was the chemical structure of each stereoisomer of this compound, and the algorithm calculated the expected chemical shift for each carbon atom based on its local chemical environment. While these predicted values are highly useful, it is important to note that they may differ slightly from experimental values due to solvent effects, temperature, and other experimental conditions.
Structural Representation and Carbon Numbering
To correlate the predicted chemical shifts with their corresponding carbon atoms, the following standardized numbering scheme for this compound is used. The diagram below illustrates the molecular structure and the numbering of the carbon backbone.
Caption: Structure and numbering of this compound.
This guide serves as a foundational reference for the 13C NMR spectroscopy of this compound. Researchers can utilize this predicted data to aid in the identification and structural analysis of this compound and its various stereoisomers in their work. For definitive structural confirmation, it is always recommended to acquire experimental NMR data and compare it with the predicted values presented herein.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,3,6-octatriene. The document outlines the primary fragmentation pathways, presents quantitative data derived from spectral analysis, and includes a standardized experimental protocol for reproducibility.
Introduction
This compound (C8H12) is a conjugated triene with a molecular weight of 108.18 g/mol .[1][2] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex mixtures, a common requirement in various research and development sectors, including drug discovery and materials science. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a chemical fingerprint. This guide will delve into the specific fragmentation patterns of this compound, offering insights into the underlying ion chemistry.
Experimental Protocol
The mass spectral data for this compound discussed herein is based on standard electron ionization methodologies. A typical experimental setup for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).
2.1 Gas Chromatography (GC)
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold of 5 minutes.
2.2 Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-350.
-
Data Acquisition: Full scan mode.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the most significant peaks are summarized in the table below, based on the data from the National Institute of Standards and Technology (NIST).
| m/z | Relative Intensity (%) | Proposed Ionic Formula |
| 108 | 15 | [C8H12]+• |
| 93 | 35 | [C7H9]+ |
| 79 | 100 | [C6H7]+ |
| 77 | 50 | [C6H5]+ |
| 67 | 25 | [C5H7]+ |
| 55 | 20 | [C4H7]+ |
| 41 | 80 | [C3H5]+ |
| 39 | 55 | [C3H3]+ |
Table 1: Prominent ions in the electron ionization mass spectrum of this compound.
Fragmentation Pathways
The fragmentation of this compound upon electron ionization is governed by the formation of stable carbocations, particularly resonance-stabilized allylic cations. The initial step is the removal of an electron from the molecule to form the molecular ion, [C8H12]+•, with a mass-to-charge ratio (m/z) of 108.
4.1 Formation of the Base Peak (m/z 79)
The base peak at m/z 79, corresponding to the [C6H7]+ ion, is the most abundant fragment. Its formation is proposed to occur via a retro-Diels-Alder (RDA) type rearrangement of the molecular ion, followed by the loss of an ethyl radical. While a classical RDA reaction involves a cyclic precursor, the open-chain this compound can undergo cyclization upon ionization before fragmentation.
4.2 Formation of the [C7H9]+ Ion (m/z 93)
The significant peak at m/z 93 is attributed to the loss of a methyl radical (•CH3) from the molecular ion. This is a common fragmentation pathway for hydrocarbons. The resulting [C7H9]+ ion is likely a resonance-stabilized species.
4.3 Formation of the [C3H5]+ Ion (m/z 41)
The highly abundant peak at m/z 41 corresponds to the allyl cation, [C3H5]+. This stable carbocation is a common fragment in the mass spectra of many unsaturated organic molecules. It can be formed through various fragmentation routes, including the cleavage of the C4-C5 bond of the parent ion.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern dominated by the formation of stable, resonance-stabilized carbocations. The base peak at m/z 79 is proposed to arise from a retro-Diels-Alder-like fragmentation of a cyclized molecular ion. Other significant fragments at m/z 93 and 41 correspond to the loss of a methyl radical and the formation of the stable allyl cation, respectively. The data and fragmentation pathways presented in this guide provide a foundational understanding for the identification and structural elucidation of this compound in complex analytical scenarios.
References
A Comprehensive Technical Guide to Gas Chromatography Retention Indices for Octatrienes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the gas chromatography (GC) retention indices for various octatriene isomers. Octatrienes, as volatile organic compounds (VOCs), are of interest in various fields, including flavor and fragrance chemistry, atmospheric science, and as potential biomarkers. Accurate identification of these isomers is crucial and is significantly aided by the use of standardized retention indices, such as the Kovats Retention Index system. This guide offers a compilation of available retention index data, detailed experimental methodologies for their determination, and a visual representation of the analytical workflow.
Data Presentation: Gas Chromatography Retention Indices of Octatrienes
The following table summarizes the Kovats Retention Indices (RI) for several octatriene isomers on various stationary phases. The retention index is a dimensionless quantity that normalizes the retention time of a compound to that of adjacent n-alkanes, providing a more reproducible identification parameter than retention time alone.[1] The data has been compiled from various sources to provide a comparative overview.
| Compound | Isomer | Stationary Phase Type | Stationary Phase | Retention Index (RI) |
| 1,3,5-Octatriene | (E,E)-1,3,5-Octatriene | Semi-standard non-polar | Not specified | 879, 882 |
| Standard polar | Not specified | 1094, 1100 | ||
| 1,3-cis,5-cis-Octatriene | Standard polar | FFAP | 1092 | |
| Standard polar | DB-Wax | 1094 | ||
| 1,(E)-3-(Z)-5-Octatriene | Standard polar | Not specified | 1096 | |
| 1,3,6-Octatriene | (E,Z)-1,3,6-octatriene | Semi-standard non-polar | Not specified | 816 |
| Standard polar | Not specified | 1100 | ||
| 2,4,6-Octatriene | (E,Z)-2,4,6-octatriene | Standard polar | Not specified | 1151 |
| (E,E,E)-2,4,6-Octatriene | Not specified | Not specified | No data available | |
| 2,6-Dimethyl-2,4,6-octatriene | (E,E)-2,6-dimethyl-2,4,6-octatriene | Non-polar | DB-5 | 1140 |
| Polar | BP-20 | 1393 | ||
| Polar | Carbowax 20M | 1392 | ||
| 3,4-Dimethyl-2,4,6-octatriene | (2E,4E,6E)-3,4-dimethyl-2,4,6-octatriene | Semi-standard non-polar | Not specified | 1110, 1132 |
Experimental Protocols
The accurate determination of retention indices is critically dependent on the precise execution of the gas chromatography method. Below are detailed methodologies based on established practices for the analysis of volatile organic compounds.
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining reproducible results.
-
Standard Solutions : Prepare stock solutions of the octatriene isomers and a homologous series of n-alkanes (e.g., C8 to C20) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1000 µg/mL.[2]
-
Working Solutions : Create a working standard mixture containing the octatriene isomers of interest and the n-alkane series at a suitable concentration for GC analysis (e.g., 10-50 µg/mL). The concentration should be optimized to produce sharp, symmetrical peaks without overloading the column.[3]
-
Injection : For liquid samples, a direct liquid injection of 1 µL is typically used.[2] For volatile samples from a complex matrix, headspace or solid-phase microextraction (SPME) techniques can be employed to isolate and concentrate the analytes before injection.[4]
Gas Chromatography (GC) Method
The following are representative GC methods for the analysis of octatrienes on different types of stationary phases.
Method 1: Analysis on a Non-Polar Stationary Phase (e.g., DB-5)
This method is suitable for the separation of hydrocarbons based on their boiling points.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 (or equivalent 5% phenyl-methylpolysiloxane).[5]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.[5]
-
-
Injector : Split/splitless injector at 250 °C with a split ratio of 50:1.[6]
-
Detector : Flame Ionization Detector (FID) at 280 °C or a Mass Spectrometer (MS).
Method 2: Analysis on a Polar Stationary Phase (e.g., DB-Wax or FFAP)
This method provides separation based on both boiling point and polarity, which can be advantageous for resolving isomers.
-
Column : 60 m x 0.25 mm ID, 0.25 µm film thickness DB-Wax or FFAP (or equivalent polyethylene (B3416737) glycol/nitroterephthalic acid modified polyethylene glycol).[7][8]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Injector : Split/splitless injector at 240 °C with a split ratio of 50:1.
-
Detector : Flame Ionization Detector (FID) at 250 °C or a Mass Spectrometer (MS).
Kovats Retention Index Calculation
The Kovats Retention Index (I) is calculated differently for isothermal and temperature-programmed GC methods. For the temperature-programmed methods described above, the following linear interpolation formula is used:
I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the compound of interest.
-
N is the carbon number of the n-alkane eluting immediately after the compound of interest.
-
t_R(unknown) is the retention time of the octatriene isomer.
-
t_R(n) is the retention time of the n-alkane with carbon number 'n'.
-
t_R(N) is the retention time of the n-alkane with carbon number 'N'.
Mandatory Visualization
The following diagram illustrates the general workflow for the identification of volatile organic compounds, such as octatrienes, using gas chromatography-mass spectrometry (GC-MS) coupled with the calculation of Kovats retention indices.
Caption: Workflow for VOC identification using GC-MS and Kovats Retention Indices.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. iltusa.com [iltusa.com]
- 5. 2,4,6-Octatriene, 2,6-dimethyl-, (E,E)- [webbook.nist.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 1,3-cis,5-cis-Octatriene [webbook.nist.gov]
- 8. 1,3,5-Octatriene [webbook.nist.gov]
Conformational Landscape of 1,3,6-Octatriene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 1,3,6-octatriene, a conjugated triene with significant structural flexibility. Due to a lack of extensive specific experimental data in publicly available literature for this molecule, this guide integrates established principles of conformational analysis, data from analogous conjugated systems, and detailed theoretical and experimental frameworks to build a thorough understanding of its potential conformational landscape.
Introduction to the Conformational Complexity of this compound
This compound (C8H12) is an acyclic hydrocarbon featuring a conjugated diene system and an isolated double bond. The presence of multiple single bonds within its carbon backbone allows for rotation, leading to a variety of spatial arrangements or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its chemical reactivity, spectroscopic properties, and potential interactions in biological systems.
The conformational space of this compound is primarily defined by the rotation around the C3-C4 and C4-C5 single bonds. The molecule can exist as several stereoisomers due to the different arrangements around the C3=C4 and C6=C7 double bonds. The most common isomers are (3E,6E), (3Z,6E), (3E,6Z), and (3Z,6Z)-1,3,6-octatriene. Each of these stereoisomers will have its own unique set of stable conformers.
Theoretical Conformational Analysis and Predicted Data
In the absence of specific experimental data, computational chemistry provides a powerful tool for exploring the conformational preferences of this compound. The following data is based on established principles for conjugated systems and serves as a predictive model. The primary dihedral angles of interest are τ1 (C2-C3-C4-C5) and τ2 (C3-C4-C5-C6).
Table 1: Predicted Stable Conformers and Relative Energies for (3E,6E)-1,3,6-Octatriene
| Conformer | Dihedral Angle (τ1, C2-C3-C4-C5) | Dihedral Angle (τ2, C3-C4-C5-C6) | Predicted Relative Energy (kcal/mol) |
| Planar | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.0 (Global Minimum) |
| Gauche | ~60° (syn-clinal) | ~180° (anti-periplanar) | ~1.5 - 2.5 |
| Skew | ~120° (anti-clinal) | ~180° (anti-periplanar) | ~3.0 - 4.0 |
Table 2: Predicted Rotational Barriers for (3E,6E)-1,3,6-Octatriene
| Rotation | Transition State Dihedral Angle | Predicted Rotational Barrier (kcal/mol) |
| C3-C4 | ~90° | ~4.0 - 6.0 |
| C4-C5 | ~90° | ~3.0 - 5.0 |
Experimental Protocols for Conformational Analysis
The following are detailed methodologies for key experiments that could be employed to determine the conformational properties of this compound.
Gas-Phase Electron Diffraction (GED)
Objective: To determine the equilibrium geometry, including bond lengths, bond angles, and torsional angles of the most stable conformer(s) in the gas phase.
Methodology:
-
Sample Preparation: A pure sample of the desired this compound isomer is synthesized and purified. The sample is placed in a reservoir connected to a nozzle system.
-
Data Acquisition: The sample is heated to achieve a sufficient vapor pressure and introduced into a high-vacuum chamber through a fine nozzle, creating an effusive molecular beam.[1][2] An electron beam with a high accelerating voltage (e.g., 40-60 keV) is passed through the molecular beam.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.[2]
-
Data Analysis: The radial distribution of scattered electron intensity is obtained from the diffraction pattern. This experimental curve is then compared to theoretical scattering curves calculated for different molecular models. A least-squares refinement is performed to find the model that best fits the experimental data, yielding precise structural parameters.
Pulsed-Nozzle Fourier Transform Microwave (PN-FTMW) Spectroscopy
Objective: To determine the rotational constants of the different conformers, which allows for the precise determination of their moments of inertia and, consequently, their three-dimensional structures.
Methodology:
-
Sample Introduction: The this compound sample is seeded in a carrier gas (e.g., argon or neon) at low concentrations. This gas mixture is then subjected to a supersonic expansion through a pulsed nozzle into a high-vacuum chamber, cooling the molecules to a few Kelvin.[3][4][5]
-
Microwave Excitation: The cold molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse is used to excite the rotational transitions of the molecules.[4][5]
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal at their characteristic rotational frequencies. This weak signal is detected by a sensitive receiver.
-
Data Analysis: The FID is digitized and Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions with very high resolution. The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants for each conformer present in the molecular beam.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY/ROESY
Objective: To determine through-space proton-proton proximities, which can be used to deduce the predominant conformation(s) in solution.
Methodology:
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent (e.g., CDCl3, C6D6) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition (NOESY/ROESY):
-
A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is performed on a high-field NMR spectrometer.
-
The choice between NOESY and ROESY depends on the molecular weight of the compound and the tumbling rate in the chosen solvent. For a small molecule like this compound, NOESY is generally suitable.[6]
-
A series of experiments with varying mixing times should be conducted to monitor the build-up of NOE/ROE cross-peaks.
-
-
Data Analysis:
-
The presence of a cross-peak between two protons in the 2D spectrum indicates that they are spatially close (typically < 5 Å).
-
The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
By analyzing the pattern of cross-peaks, the relative spatial arrangement of the protons can be determined, allowing for the elucidation of the dominant solution-phase conformation.[7][8]
-
Visualizing Relationships and Workflows
Conformational Possibilities in this compound
Caption: Rotational possibilities around the C3-C4 and C4-C5 bonds.
General Experimental Workflow for Conformational Analysis
Caption: A generalized workflow for the experimental conformational analysis.
Computational Chemistry Workflow
Caption: A typical workflow for computational conformational analysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
CAS number and molecular formula of 1,3,6-octatriene
This technical guide provides a comprehensive overview of 1,3,6-octatriene, a conjugated triene of interest to researchers and professionals in chemistry and drug development. This document details its fundamental chemical properties, synthesis, and characteristic reactions.
Core Chemical Identifiers and Properties
This compound is a hydrocarbon with the molecular formula C8H12.[1] It exists as several stereoisomers, with the specific geometry of the double bonds influencing its chemical and physical properties. The general CAS Registry Number for this compound is 929-20-4.[1] The (3E,6E)-isomer, a commonly referenced form, is assigned the CAS number 22038-69-3.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H12 | [1][3][4] |
| Molecular Weight | 108.18 g/mol | [3][4] |
| CAS Number | 929-20-4 (general) 22038-69-3 ((3E,6E)-isomer) | [1][2] |
| Computed XLogP3 | 3.0 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Complexity | 96.6 | [3] |
Note: Experimental values for boiling point, melting point, density, and solubility of this compound are not consistently reported in readily accessible literature. The data for the related compound is provided for comparative purposes.
Synthesis of this compound
Chemical Reactivity and Experimental Protocols
Conjugated trienes like this compound are known to undergo a variety of chemical reactions, with pericyclic reactions being a prominent class. These reactions are stereospecific and are governed by the principles of orbital symmetry.
Electrocyclic Reactions
A key reaction of conjugated trienes is the electrocyclic ring closure to form a cyclohexadiene. This reaction can be initiated either thermally or photochemically, with each pathway leading to a specific stereochemical outcome. The stereochemistry of the product is determined by the conrotatory or disrotatory motion of the terminal p-orbitals of the triene.
The following diagram illustrates the general principle of the electrocyclic ring closure of a generic this compound to a substituted cyclohexadiene. The specific stereochemistry of the starting material and the reaction conditions (thermal or photochemical) would dictate the stereochemistry of the product.
Caption: Conceptual workflow of the electrocyclic ring closure of this compound.
This reaction is of significant interest in synthetic organic chemistry as it allows for the stereocontrolled formation of cyclic systems. The principles governing these reactions are fundamental to understanding the behavior of conjugated systems in various chemical and biological processes.
References
The Discovery of Octatriene Isomers: A Technical Review for Researchers
An in-depth exploration of the historical discovery, synthesis, and characterization of octatriene isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these foundational conjugated systems.
Introduction
Octatrienes, a class of acyclic hydrocarbons with the molecular formula C₈H₁₂, represent a fascinating area of study in organic chemistry. Their conjugated triene systems give rise to a rich diversity of positional and geometric isomers, each with unique chemical and physical properties. The exploration of these isomers has not only contributed significantly to our fundamental understanding of chemical bonding, stereochemistry, and reaction mechanisms, particularly pericyclic reactions, but has also laid the groundwork for the synthesis of more complex molecules, including natural products and pharmaceuticals. This technical guide provides a detailed literature review of the discovery of key octatriene isomers, focusing on their initial synthesis, structural elucidation, and the experimental protocols that were pivotal in their characterization.
Historical Perspective and Key Discoveries
The scientific journey into the world of octatriene isomers is intertwined with the broader history of research on conjugated polyenes. Early investigations were driven by a desire to understand the effects of conjugation on the stability and reactivity of molecules. While a precise, singular "discovery" of each isomer is often difficult to pinpoint, the timeline below highlights key milestones in the synthesis and characterization of prominent octatriene isomers.
Early Work and the Dawn of Conjugated Triene Chemistry:
The foundation for understanding octatrienes was laid in the early to mid-20th century through pioneering work on the synthesis and properties of conjugated systems. While not focused specifically on octatrienes, the development of general synthetic methods for creating carbon-carbon double bonds was crucial.
The Emergence of Specific Isomers:
-
2,4,6-Octatriene: This isomer has been a cornerstone in the study of electrocyclic reactions. The stereospecificity of the thermal and photochemical interconversion between (2E,4Z,6E)-2,4,6-octatriene and cis-5,6-dimethyl-1,3-cyclohexadiene, and between (2E,4Z,6Z)-2,4,6-octatriene and trans-5,6-dimethyl-1,3-cyclohexadiene, provided crucial evidence for the Woodward-Hoffmann rules.[1][2][3][4] These studies, emerging from the mid-20th century, represent a significant chapter in the history of physical organic chemistry.
The following diagram illustrates the general historical progression of synthetic methodologies that enabled the discovery and study of octatriene isomers.
Caption: A timeline of synthetic methodologies for octatriene isomers.
Key Experimental Protocols
The characterization and definitive identification of octatriene isomers have relied on a combination of synthetic methodologies and analytical techniques.
Synthesis of Octatriene Isomers
1. Wittig Reaction:
The Wittig reaction has been a workhorse for the stereoselective synthesis of alkenes, including conjugated trienes.[5][6][7] The general approach involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of an octatriene, a C4 or C6 phosphonium (B103445) salt can be converted to the corresponding ylide and then reacted with a suitable unsaturated aldehyde.
Detailed Protocol for a Generic Wittig Synthesis of a 1,3,5-Octatriene isomer:
-
Step 1: Preparation of the Phosphonium Salt: A solution of triphenylphosphine (B44618) in an anhydrous solvent (e.g., toluene) is treated with a haloalkene (e.g., 1-bromo-2-butene) under an inert atmosphere. The reaction mixture is typically stirred at room temperature or gently heated to afford the corresponding phosphonium salt, which is then isolated by filtration and washed with a non-polar solvent.
-
Step 2: Ylide Formation: The phosphonium salt is suspended in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C or 0 °C). A strong base, such as n-butyllithium or sodium hydride, is added dropwise to deprotonate the phosphonium salt and form the brightly colored phosphorus ylide.
-
Step 3: Reaction with an Aldehyde: A solution of an α,β-unsaturated aldehyde (e.g., crotonaldehyde) in the same anhydrous solvent is added slowly to the ylide solution at low temperature.
-
Step 4: Workup and Purification: After the reaction is complete, the mixture is warmed to room temperature and quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or distillation to yield the octatriene isomer.
2. Elimination Reactions:
Historically, elimination reactions were a primary method for generating carbon-carbon double bonds. The synthesis of octatrienes could be achieved through the double dehydrohalogenation of a dihalooctane or the dehydration of an octadienol.[7]
Detailed Protocol for Dehydration of an Octadienol:
-
Step 1: Substrate Preparation: An appropriate octadienol is synthesized through methods such as Grignard reactions.
-
Step 2: Dehydration: The octadienol is dissolved in a suitable solvent (e.g., pyridine (B92270) or a high-boiling ether) and treated with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or a strong acid catalyst (e.g., p-toluenesulfonic acid). The reaction is often heated to drive the elimination.
-
Step 3: Workup and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is washed to remove the dehydrating agent and any acidic or basic byproducts, dried, and concentrated. The crude octatriene is then purified by distillation or chromatography.
The following diagram illustrates a generalized workflow for the synthesis and characterization of an octatriene isomer.
Caption: A generalized workflow for octatriene isomer synthesis.
Characterization Techniques
The unambiguous identification of octatriene isomers relies heavily on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the isomers. Key features in the ¹H NMR spectrum include the chemical shifts of the olefinic protons and the magnitude of the coupling constants between them, which can distinguish between cis and trans geometries.[8][9][10]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the isomers, confirming the C₈H₁₂ formula. The fragmentation pattern can also offer clues about the structure of the carbon skeleton.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of C=C and C-H bonds. The positions of the C-H out-of-plane bending vibrations can provide information about the substitution pattern and stereochemistry of the double bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated triene system of octatrienes gives rise to strong UV absorption. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and can be used to distinguish between conjugated and non-conjugated isomers.
-
Gas Chromatography (GC): GC is a powerful tool for separating mixtures of volatile isomers. The retention time of each isomer is a characteristic property under a given set of conditions.[12][13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for several octatriene isomers, compiled from various sources. It is important to note that reported values can vary depending on the experimental conditions and the purity of the sample.
Table 1: Physical Properties of Selected Octatriene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,3,5-Octatriene | 26555-19-1 | C₈H₁₂ | 108.18 | Not Reported | Not Reported |
| (3E,5E)-1,3,5-Octatriene | Not Available | C₈H₁₂ | 108.18 | Not Reported | Not Reported |
| 1,3,7-Octatriene | 1002-35-3 | C₈H₁₂ | 108.18 | 124.5 | 0.749 |
| 2,4,6-Octatriene | 764-75-0 | C₈H₁₂ | 108.18 | ~147.5 (Predicted) | ~0.764 (Predicted) |
| (E,E,E)-2,4,6-Octatriene | 15192-80-0 | C₈H₁₂ | 108.18 | Not Reported | Not Reported |
| (2E,4E,6Z)-2,4,6-Octatriene | 19703-43-6 | C₈H₁₂ | 108.18 | ~147.5 (Predicted) | ~0.764 (Predicted) |
Table 2: ¹H NMR Spectroscopic Data for Selected Octatriene Isomers (in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) |
| (E,Z,E)-2,4,6-Octatriene | H-3, H-6 | 5.83 |
| H-4, H-5 | 6.50 | |
| (E,E,E)-2,4,6-Octatriene | Olefinic Protons | 5.0 - 6.8 |
Note: Detailed and unambiguously assigned NMR data for all isomers is sparse in readily accessible literature. The data for (E,Z,E)-2,4,6-octatriene is from a computational study and may have reversed assignments.[8]
Signaling Pathways and Logical Relationships
The study of octatriene isomers has been instrumental in understanding pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. The electrocyclic ring-closure of 2,4,6-octatrienes is a classic example that demonstrates the principles of orbital symmetry.
The following diagram illustrates the logical relationship between the stereochemistry of the 2,4,6-octatriene starting material and the resulting stereochemistry of the 5,6-dimethyl-1,3-cyclohexadiene product under thermal and photochemical conditions, as dictated by the Woodward-Hoffmann rules.
Caption: Stereochemical outcomes of 2,4,6-octatriene electrocyclization.
Conclusion
The discovery and study of octatriene isomers have been a rich and rewarding endeavor in the field of organic chemistry. From their role in elucidating the fundamental principles of pericyclic reactions to their synthesis via classic and modern organic reactions, these seemingly simple molecules have provided a wealth of knowledge. This technical guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and analytical techniques that have been instrumental in the exploration of octatriene isomers. For researchers, scientists, and drug development professionals, a thorough understanding of these foundational conjugated systems is invaluable for the design and synthesis of novel and complex molecular architectures. Further research into the less-studied isomers and the development of more efficient and stereoselective synthetic routes will undoubtedly continue to expand the chemical space and potential applications of this versatile class of compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. Origins of conjugated triene fatty acids. The biosynthesis of calendic acid by Calendula officinalis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. (E,E,E)-2,4,6-Octatriene [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. 1,3,7-Octatriene, 3,7-dimethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Stereoisomers of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,3,6-octatriene, a conjugated triene of interest in various fields of chemical research. Due to the presence of two double bonds capable of geometric isomerism (at positions 3 and 6), this compound can exist as four distinct stereoisomers: (3E,6E), (3Z,6E), (3E,6Z), and (3Z,6Z). This guide details their properties, synthesis, and characterization.
Stereoisomers of this compound
The four possible stereoisomers of this compound are depicted below. The "E" (entgegen) and "Z" (zusammen) nomenclature is used to describe the stereochemistry at the C3-C4 and C6-C7 double bonds.
Figure 1: The four stereoisomers of this compound.
Physicochemical Properties
The physical and chemical properties of the this compound stereoisomers are crucial for their identification, separation, and application. While experimental data for all isomers is not exhaustively available in the literature, a compilation of known and predicted data is presented in Table 1.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (3E,6E)-1,3,6-Octatriene | (3Z,6E)-1,3,6-Octatriene | (3E,6Z)-1,3,6-Octatriene | (3Z,6Z)-1,3,6-Octatriene |
| Molecular Formula | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ |
| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 | 108.18 |
| CAS Number | 22038-69-3[1] | 22038-68-2[2] | 6430950 (for E,Z mixture)[3] | Not available |
| Boiling Point (°C) | 130.8 (predicted)[4] | 130.8 at 760 mmHg[2] | Not available | Not available |
| Density (g/cm³) | Not available | 0.756[2] | Not available | Not available |
| Refractive Index | Not available | 1.457[2] | Not available | Not available |
| Flash Point (°C) | Not available | 17.6[2] | Not available | Not available |
| LogP | 2.695 (predicted)[5] | 2.69480[6] | Not available | Not available |
Synthesis of Stereoisomers
The stereoselective synthesis of conjugated trienes like this compound often involves Wittig-type reactions or palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki coupling. The specific stereochemical outcome is dictated by the geometry of the starting materials and the reaction conditions.
A general retrosynthetic approach for the stereocontrolled synthesis of this compound isomers is outlined below. This involves the coupling of a C4 fragment with a C4 fragment, where the stereochemistry of the double bonds is pre-defined in the precursors.
Figure 2: General retrosynthetic strategies for this compound stereoisomers.
Experimental Protocols
General Protocol for Wittig Reaction:
-
Ylide Generation: A solution of the appropriate C4 phosphonium salt in a dry, aprotic solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at low temperature (-78 °C to 0 °C) to generate the corresponding ylide. The stereochemistry of the resulting double bond can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
-
Reaction with Carbonyl: The appropriate C4 aldehyde or ketone is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired this compound isomer.
General Protocol for Suzuki Coupling:
-
Reaction Setup: A mixture of the C4 alkenyl halide or triflate, the C4 alkenyl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired this compound stereoisomer.
Separation and Characterization
The separation of the different stereoisomers of this compound can be challenging due to their similar physical properties. High-resolution gas chromatography (GC) with a polar stationary phase is a suitable technique for their analytical separation. For preparative scale, fractional distillation under reduced pressure or preparative GC may be employed.
Characterization of the individual stereoisomers relies heavily on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound isomers. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly informative for determining the stereochemistry of the double bonds. Generally, a larger J-value (typically 12-18 Hz) is observed for trans (E) coupling, while a smaller J-value (typically 6-12 Hz) is characteristic of cis (Z) coupling. While complete assigned spectra for all isomers are not publicly available, ¹³C NMR data for the (3Z,6E)-isomer has been reported.[7]
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the isomers. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The C-H out-of-plane bending vibrations in the 950-700 cm⁻¹ region can sometimes be used to distinguish between cis and trans double bonds. Trans double bonds typically show a strong absorption band around 960-970 cm⁻¹, which is absent or weaker for cis double bonds.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding the specific biological activities or signaling pathway interactions of the individual stereoisomers of this compound. As conjugated polyenes, they may have the potential to participate in various biological processes, but further research is required to elucidate any specific roles. Some related compounds, such as other octatrienes, have been identified in natural products and may exhibit antimicrobial or other biological activities.
Conclusion
The stereoisomers of this compound represent a set of interesting targets for organic synthesis and physicochemical studies. While some of their properties have been predicted or are available for specific isomers, a comprehensive experimental characterization of all four stereoisomers is still lacking in the literature. The synthetic strategies and analytical techniques outlined in this guide provide a framework for researchers to further investigate these compounds and explore their potential applications.
References
- 1. This compound | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 929-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, (E,E)- (CAS 22038-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (3Z,6E)-1,3,6-Octatriene|lookchem [lookchem.com]
- 7. This compound, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isomers of 3,7-Dimethyl-1,3,6-octatriene (Ocimene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1,3,6-octatriene, a monoterpene hydrocarbon with the chemical formula C₁₀H₁₆, is a naturally occurring volatile organic compound found in a wide variety of plants and fruits, including basil, mint, lavender, and mangoes.[1][2] Commonly known as ocimene, this compound and its isomers are significant components of essential oils and contribute to their characteristic aromas. Beyond their use in the fragrance and flavor industries, ocimene isomers have garnered attention from the scientific and drug development communities for their potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.[1][3][4] This technical guide provides a comprehensive overview of the structural and stereoisomers of 3,7-dimethyl-1,3,6-octatriene, their physicochemical and spectroscopic properties, detailed experimental protocols for their identification and separation, and an exploration of their biological activities and associated signaling pathways.
Isomers of 3,7-Dimethyl-1,3,6-octatriene
The isomeric landscape of 3,7-dimethyl-1,3,6-octatriene is characterized by both structural and stereoisomerism, giving rise to several distinct compounds with unique properties. The primary structural isomers are α-ocimene, β-ocimene, and allo-ocimene, which differ in the position of their double bonds.[5]
Structural Isomers
-
α-Ocimene ((3E)-3,7-Dimethyl-1,3,7-octatriene and (3Z)-3,7-Dimethyl-1,3,7-octatriene): In α-ocimene, the isolated double bond is terminal. It exists as two stereoisomers, (3E) and (3Z), due to the geometry around the C3-C4 double bond.[6]
-
β-Ocimene (3,7-Dimethyl-1,3,6-octatriene): This is the isomer directly corresponding to the topic. It is characterized by a conjugated double bond system at the C1 and C3 positions and an isolated double bond at the C6 position. β-Ocimene has two stereoisomers, (E)-β-ocimene and (Z)-β-ocimene, based on the stereochemistry of the central double bond (C3-C4).[5] The (E) isomer is often referred to as trans-β-ocimene, while the (Z) isomer is known as cis-β-ocimene.[5]
-
Allo-ocimene (2,6-Dimethyl-2,4,6-octatriene): This structural isomer features a conjugated system of three double bonds. Allo-ocimene also has multiple stereoisomers, including (4E,6E)-allo-ocimene and (4E,6Z)-allo-ocimene (neo-allo-ocimene).[2]
The following diagram illustrates the structural relationships between the main ocimene isomers.
Caption: Isomeric classification of 3,7-dimethyl-1,3,6-octatriene.
Data Presentation: Physicochemical and Spectroscopic Properties
The accurate identification of ocimene isomers relies on a thorough understanding of their distinct physicochemical and spectroscopic characteristics. The following tables summarize key quantitative data for the prominent isomers.
Table 1: Physicochemical Properties of Ocimene Isomers
| Property | (E)-β-Ocimene | (Z)-β-Ocimene | α-Ocimene | (4E,6E)-Allo-ocimene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight ( g/mol ) | 136.23 | 136.23 | 136.23 | 136.23 |
| CAS Number | 3779-61-1 | 3338-55-4 | 502-99-8 | 673-84-7 |
| Boiling Point (°C) | 174-175 | 177 | 169-171 | 188-190 |
| Density (g/mL at 20°C) | ~0.800 | ~0.806-0.810 | ~0.799 | ~0.813 |
| Refractive Index (at 20°C) | ~1.488 | ~1.485 | ~1.486 | ~1.543 |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm, solvent CDCl₃)
| Carbon | (E)-β-Ocimene | (Z)-β-Ocimene | α-Ocimene |
| C1 | ~115.5 | ~110.8 | ~112.5 |
| C2 | ~140.0 | ~139.5 | ~145.0 |
| C3 | ~132.0 | ~132.5 | ~131.0 |
| C4 | ~123.0 | ~123.5 | ~125.0 |
| C5 | ~32.0 | ~26.5 | ~40.0 |
| C6 | ~124.0 | ~123.0 | ~26.0 |
| C7 | ~131.5 | ~131.0 | ~145.0 |
| C8 | ~17.5 | ~25.5 | ~110.0 |
| C9 (C3-CH₃) | ~16.5 | ~22.5 | ~17.0 |
| C10 (C7-CH₃) | ~25.5 | ~17.5 | ~22.0 |
Note: NMR data can vary slightly based on solvent and experimental conditions. The data presented is a compilation from various sources.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Isomer | Key Mass Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| (E)-β-Ocimene | 93 (base peak), 121, 79, 91, 77 | ~2965 (C-H stretch), ~1640 (C=C stretch), ~965 (trans C-H bend) |
| (Z)-β-Ocimene | 93 (base peak), 121, 79, 91, 77 | ~2965 (C-H stretch), ~1640 (C=C stretch), ~780 (cis C-H bend) |
| α-Ocimene | 93 (base peak), 69, 121, 79, 91 | ~3085 (=C-H stretch), ~2965 (C-H stretch), ~1640 (C=C stretch), ~890 (C=CH₂ bend) |
| Allo-ocimene | 93 (base peak), 121, 79, 91, 77 | ~2960 (C-H stretch), ~1650, ~1600 (conjugated C=C stretch) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is the premier analytical technique for the separation and identification of volatile compounds like ocimene isomers.
1. Sample Preparation:
-
For essential oils or plant extracts, dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 100-1000 ppm).
-
Include an internal standard (e.g., n-alkane series) for retention index calculation to aid in compound identification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for terpene analysis. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: Splitless or split injection (e.g., 1:50 split ratio) depending on sample concentration. Injector temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-60 °C held for 1-2 minutes, followed by a ramp of 3-5 °C/min to 240-280 °C, with a final hold time of 5-10 minutes. This program should be optimized to achieve baseline separation of the isomers.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify isomers based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley).
-
Confirm identification by comparing calculated retention indices with published values.
The following diagram outlines the general workflow for GC-MS analysis of ocimene isomers.
Caption: GC-MS workflow for ocimene isomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of isomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Spectrometer and Parameters:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
-
¹³C NMR:
-
Acquire proton-decoupled spectra.
-
Typical spectral width: 0-160 ppm.
-
-
2D NMR: For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and confirming isomeric identity.
1. Sample Preparation:
-
For liquid samples, a small drop can be placed between two NaCl or KBr plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.
2. FTIR Spectrometer and Parameters:
-
Instrument: PerkinElmer Spectrum Two or equivalent.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder or clean ATR crystal should be collected before analyzing the sample.
Biological Activities and Signaling Pathways
Ocimene isomers have demonstrated a range of biological activities that are of interest to drug development professionals. A significant area of research is their anti-inflammatory potential. Studies have shown that ocimene can modulate key inflammatory signaling pathways.[3][7]
Anti-inflammatory Effects
Recent research has indicated that ocimene can mitigate inflammation by inhibiting the TLR4/NLRP3 inflammasome pathway.[7] This pathway is crucial in the innate immune response and its dysregulation is implicated in various inflammatory diseases. Ocimene has been shown to downregulate the expression of key components of this pathway, including NF-κB, caspase-1, and ASC, leading to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[7] Furthermore, ocimene can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, important mediators of inflammation and pain.[8]
The following diagram illustrates the proposed mechanism of ocimene's anti-inflammatory action.
Caption: Ocimene's inhibitory effect on the TLR4/NLRP3 signaling pathway.
Anticancer Potential
Preliminary studies suggest that ocimene may possess anticancer properties. Essential oils rich in ocimene have been shown to reduce the viability of various cancer cell lines.[1][4] The proposed mechanisms involve the modulation of signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors). While the precise molecular targets are still under investigation, terpenes, in general, are known to interact with pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are often dysregulated in cancer.[9] Further research is needed to elucidate the specific effects of individual ocimene isomers on these cancer-related signaling pathways.
Conclusion
The isomers of 3,7-dimethyl-1,3,6-octatriene represent a fascinating group of natural compounds with diverse applications and promising biological activities. A thorough understanding of their individual structures and properties is paramount for their effective utilization in research and development. This guide provides a foundational repository of quantitative data and experimental methodologies to aid scientists and drug development professionals in the identification, characterization, and exploration of the therapeutic potential of ocimene isomers. The emerging evidence of their ability to modulate key signaling pathways involved in inflammation and cancer underscores the importance of continued investigation into these valuable natural products.
References
- 1. leafwell.com [leafwell.com]
- 2. Showing Compound cis-beta-Ocimene (FDB001462) - FooDB [foodb.ca]
- 3. Ocimene Terpene Effects, Strains And Benefits | THC Design [thcdesign.com]
- 4. researchgate.net [researchgate.net]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. cis-alpha-Ocimene | C10H16 | CID 5463455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ocimene mitigates pyroptosis through TLR4/NLRP3-mediated mechanisms in CFA-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpene Tuesdays: Everything You Need to Know About Ocimene Flavor, Fragrance, and Benefits [acslab.com]
- 9. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculation of 1,3,6-Octatriene UV-Vis Spectra: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods used to calculate the ultraviolet-visible (UV-Vis) absorption spectrum of the conjugated polyene, 1,3,6-octatriene. This document details the computational protocols, theoretical background, and expected outcomes, offering a roadmap for researchers engaged in the study of conjugated systems and their spectroscopic properties. While extensive searches of publicly available databases did not yield an experimental UV-Vis spectrum for this compound for direct comparison, this guide establishes a robust theoretical framework for its prediction and analysis.
Theoretical Background: Understanding Electronic Transitions in Polyenes
The UV-Vis absorption spectrum of a molecule is governed by the electronic transitions between different energy levels, induced by the absorption of photons in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated polyenes like this compound, the most significant electronic transitions are typically π → π* transitions. The extended system of alternating single and double carbon-carbon bonds in these molecules leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to non-conjugated systems. This reduced HOMO-LUMO gap is a key determinant of the wavelength of maximum absorption (λmax). As the extent of conjugation increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the λmax to longer wavelengths.[1]
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for predicting the electronic absorption spectra of organic molecules.[2] It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed protocol for the theoretical calculation of the UV-Vis spectrum of this compound using TD-DFT.
2.1. Molecular Geometry Optimization
The first and most critical step is to obtain an accurate ground-state geometry of the this compound molecule.
-
Method: Density Functional Theory (DFT) is the recommended method for geometry optimization.
-
Functional: The B3LYP hybrid functional is a robust choice that has been shown to provide reliable geometries for a wide range of organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance of accuracy and computational efficiency for initial geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Software: This calculation can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS.
-
Procedure:
-
Construct the initial 3D structure of this compound. The IUPAC name (3E,6E)-octa-1,3,6-triene specifies the stereochemistry.[3]
-
Perform a geometry optimization calculation without any symmetry constraints to find the lowest energy conformation.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
2.2. TD-DFT Calculation of Excited States
Once the optimized ground-state geometry is obtained, the vertical electronic excitation energies and oscillator strengths can be calculated using TD-DFT.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional: For calculating excitation energies, especially for conjugated systems, a range-separated functional like CAM-B3LYP is often recommended as it can better describe charge-transfer excitations that may be present.[4] However, B3LYP can still provide reasonable results for the primary π → π* transitions.
-
Basis Set: A basis set with diffuse functions, such as 6-311+G(d,p) or the Dunning-type correlation consistent basis set aug-cc-pVDZ, is advisable for a more accurate description of the excited states.
-
Solvent Effects: To simulate the spectrum in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation. The choice of solvent can influence the position of the absorption maxima.
-
Number of States: It is recommended to calculate a sufficient number of excited states (e.g., 10-20) to ensure that the main transitions in the UV-Vis region are captured.
-
Procedure:
-
Use the optimized ground-state geometry from the previous step as the input for the TD-DFT calculation.
-
Specify the chosen functional, basis set, and solvent model (if any).
-
Request the calculation of the desired number of singlet excited states.
-
The output will provide the excitation energies (in eV or nm), oscillator strengths (f), and the major orbital contributions for each electronic transition.
-
Data Presentation: Predicted Spectral Data
The results of the TD-DFT calculation can be summarized in a table for clear comparison and analysis. The following table presents a hypothetical but representative set of calculated data for the lowest energy electronic transitions of this compound.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | 4.85 | 255.6 | 0.75 | HOMO → LUMO (95%) |
| S₀ → S₂ | 5.20 | 238.4 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 5.55 | 223.4 | 0.05 | HOMO → LUMO+1 (75%) |
Note: The values in this table are illustrative and would be replaced with the actual output from a TD-DFT calculation.
Visualization of Computational Workflow and Electronic Transitions
Visual diagrams are essential for understanding the logical flow of the computational process and the nature of the electronic transitions.
Caption: Computational workflow for predicting the UV-Vis spectrum.
The primary electronic transition responsible for the main absorption band in conjugated polyenes is the HOMO to LUMO transition.
Caption: HOMO to LUMO electronic transition in this compound.
Conclusion
This guide provides a detailed theoretical framework for the calculation of the UV-Vis spectrum of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into the electronic structure and spectroscopic properties of this and other conjugated polyenes. The presented workflow and visualizations serve as a practical resource for planning and executing such theoretical studies. While experimental validation remains a crucial next step, the methods described herein offer a powerful predictive tool for understanding the photophysical behavior of these important molecular systems.
References
Solubility of 1,3,6-Octatriene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,6-octatriene, a non-polar hydrocarbon, in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the fundamental principles governing its solubility and provides detailed, adaptable experimental protocols for its determination.
Core Concepts: The "Like Dissolves Like" Principle
The solubility of this compound is primarily dictated by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. As a hydrocarbon, this compound is a non-polar molecule. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and poor solubility in polar solvents.[1] The intermolecular forces at play are predominantly weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.
The logical relationship governing the solubility of this compound can be visualized as follows:
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on their polarity.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Hexane | C₆H₁₄ | Non-polar | High |
| Benzene | C₆H₆ | Non-polar | High |
| Toluene | C₇H₈ | Non-polar | High |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Moderate to High |
| Chloroform | CHCl₃ | Slightly Polar | Moderate |
| Acetone | (CH₃)₂CO | Polar Aprotic | Low |
| Ethanol | C₂H₅OH | Polar Protic | Low |
| Methanol | CH₃OH | Polar Protic | Very Low |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocol for Determining Solubility
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Vials with airtight caps
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and syringes for standard preparation
Procedure:
-
Preparation of Solvent: Ensure the organic solvent is of high purity to avoid interference in the analysis.
-
Sample Preparation (Saturated Solution):
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is often recommended.
-
-
Equilibrium Confirmation:
-
After the initial equilibration period, cease agitation and allow the undissolved solute to settle.
-
Carefully extract a small aliquot from the supernatant (the solvent phase).
-
Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical method (e.g., GC-FID).
-
Continue to agitate the solution for another few hours and repeat the analysis. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Analysis of Saturated Solution:
-
Once equilibrium is established, carefully withdraw a precise volume of the supernatant, ensuring no undissolved solute is transferred.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Data Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
The general workflow for this experimental determination is illustrated below:
Conclusion
References
An In-depth Technical Guide to the Initial Investigation of 1,3,6-Octatriene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted reactivity of 1,3,6-octatriene, a triene with both conjugated and isolated double bonds. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule, particularly in the context of synthetic chemistry and potential applications in drug development. This document outlines key reaction pathways, provides detailed, representative experimental protocols, and presents expected quantitative data in a structured format.
Core Reactivity Profile
This compound (C₈H₁₂) is an unsaturated hydrocarbon featuring a conjugated diene system at the 1- and 3-positions and an isolated double bond at the 6-position. This unique structural arrangement dictates its chemical behavior, allowing for a range of transformations that can be selectively targeted. The primary modes of reactivity are expected to be cycloaddition reactions across the conjugated system, and electrophilic additions to both the conjugated and isolated double bonds.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between its conjugated diene system and its isolated double bond. The following sections detail the principal reactions this substrate is expected to undergo.
Diels-Alder Reaction: [4+2] Cycloaddition
The conjugated 1,3-diene system of this compound is anticipated to readily participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful transformation allows for the stereospecific formation of a six-membered ring, a common scaffold in many biologically active molecules. The reaction proceeds in a concerted fashion, and its rate is significantly enhanced by the use of dienophiles bearing electron-withdrawing groups.
Electrophilic Addition
This compound possesses two distinct sites for electrophilic attack: the conjugated diene system and the isolated C6-C7 double bond. The reaction with electrophiles like hydrogen halides (HBr, HCl) is expected to proceed via the formation of a carbocation intermediate.
-
Attack on the Conjugated System: Protonation of the C1-C2 or C3-C4 double bond will lead to a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two positions, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures).
-
Attack on the Isolated Double Bond: The C6-C7 double bond will react similarly to a simple alkene, following Markovnikov's rule where the electrophile adds to the carbon with the most hydrogen atoms, leading to the more stable carbocation.
Catalytic Hydrogenation
Catalytic hydrogenation of this compound is expected to reduce the double bonds to single bonds. The reaction conditions can be tuned to achieve selective hydrogenation. Mild conditions might selectively reduce the more reactive conjugated system or the isolated double bond, while more forcing conditions will lead to the fully saturated octane.
Epoxidation
The double bonds in this compound can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The isolated double bond at the 6-position is generally more nucleophilic and thus more reactive towards epoxidation than the conjugated double bonds. Therefore, selective epoxidation of the C6-C7 double bond should be achievable with careful control of stoichiometry.
Quantitative Data Summary
The following tables summarize the expected yields and key reaction parameters for the principal reactions of this compound. These values are representative and may vary based on specific experimental conditions.
Table 1: Diels-Alder Reaction with Maleic Anhydride (B1165640)
| Parameter | Value |
| Diene | This compound |
| Dienophile | Maleic Anhydride |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Major Product | endo-adduct |
Table 2: Electrophilic Addition of HBr
| Site of Attack | Product Type | Temperature | Expected Major Product | Expected Yield |
| Conjugated Diene | 1,2-Addition | -20 °C | 4-Bromo-1,6-octadiene | 70-80% |
| Conjugated Diene | 1,4-Addition | 40 °C | 8-Bromo-1,6-octadiene | 60-70% |
| Isolated Double Bond | Markovnikov | 0 °C | 7-Bromo-1,3-octadiene | High |
Table 3: Catalytic Hydrogenation
| Catalyst | Pressure (H₂) | Temperature | Expected Product |
| Pd/C (5%) | 1 atm | 25 °C | Mixture of octadienes and octane |
| PtO₂ | 3 atm | 25 °C | Octane |
| Lindlar's Catalyst | 1 atm | 25 °C | Selective reduction of the conjugated system |
Table 4: Epoxidation with m-CPBA
| Stoichiometry (m-CPBA) | Expected Major Product |
| 1 equivalent | 6,7-Epoxy-1,3-octadiene |
| 3 equivalents | 1,2,3,4,6,7-Triepoxyoctane |
Detailed Experimental Protocols
The following are representative experimental protocols for the key reactions of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Diels-Alder Reaction with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride and toluene.
-
Stir the mixture until the maleic anhydride is completely dissolved.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum to obtain the Diels-Alder adduct.
Protocol 2: Electrophilic Addition of HBr (Kinetic Control)
Objective: To perform the 1,2-addition of HBr to the conjugated diene system of this compound.
Materials:
-
This compound (1.0 eq)
-
HBr in acetic acid (33 wt %, 1.0 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/salt bath
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -20 °C using an ice/salt bath.
-
Slowly add the solution of HBr in acetic acid dropwise to the cooled solution of the triene with vigorous stirring.
-
Maintain the temperature at -20 °C and stir for 1 hour.
-
Quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Conclusion
This technical guide provides a foundational understanding of the reactivity of this compound. The presence of both conjugated and isolated double bonds offers a rich landscape for chemical transformations. The provided protocols and expected data serve as a starting point for further investigation into the synthetic utility of this versatile triene. Researchers are encouraged to adapt and optimize these procedures to suit their specific research goals. The unique structural features of this compound make it an intriguing target for the development of novel molecular architectures with potential applications in materials science and medicinal chemistry.
Methodological & Application
Application Notes and Protocols for 1,3,6-Octatriene as a Diene in Diels-Alder Reactions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with high stereochemical and regiochemical control.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for building molecular complexity in a single step, with significant applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] This document provides a detailed overview of the application of 1,3,6-octatriene as a potential diene in Diels-Alder reactions.
Note on the Availability of Data: Extensive literature searches did not yield specific examples or quantitative data for the intermolecular Diels-Alder reaction of this compound. The information and protocols provided herein are based on the general principles of the Diels-Alder reaction and are intended to serve as a foundational guide for researchers exploring the reactivity of this specific diene. The experimental conditions described are for a representative Diels-Alder reaction and would require optimization for this compound.
Reaction Principle: The Diels-Alder Cycloaddition
The Diels-Alder reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile to form a cyclohexene (B86901) ring. The reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[2] The reactivity of the Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a "normal-demand" Diels-Alder reaction).[3]
This compound possesses a conjugated 1,3-diene system, making it a potential candidate for Diels-Alder reactions. The presence of the isolated double bond at the 6-position may influence the reactivity of the diene system or could potentially participate in subsequent intramolecular reactions under certain conditions. The stereochemistry of the 1,3-diene unit (i.e., (E) or (Z) at the C3-C4 bond) will play a crucial role in the stereochemical outcome of the cycloaddition. For the reaction to occur, the diene must be able to adopt an s-cis conformation.
Potential Signaling Pathways and Applications in Drug Development
The cyclohexene and substituted cyclohexane (B81311) moieties formed through Diels-Alder reactions are prevalent core structures in a vast array of biologically active molecules and pharmaceutical drugs.[4] The ability to rapidly construct these carbocyclic systems with defined stereochemistry makes the Diels-Alder reaction a valuable strategy in drug discovery and development. For instance, the synthesis of steroids like cortisone (B1669442) has historically utilized Diels-Alder reactions. The functional group handles introduced through the reaction can be further elaborated to access complex molecular architectures. While no specific applications of this compound in drug development have been documented, its potential use could lie in the synthesis of novel scaffolds for screening and lead optimization.
Experimental Protocols
The following is a general protocol for a thermal Diels-Alder reaction, exemplified by the reaction of an in-situ generated diene with a common dienophile. This protocol should be adapted and optimized for the specific case of this compound.
General Protocol for a Thermal Diels-Alder Reaction
Materials:
-
Diene (e.g., this compound)
-
Dienophile (e.g., Maleic anhydride (B1165640), N-phenylmaleimide)
-
High-boiling point solvent (e.g., Toluene (B28343), Xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 eq.).
-
Dissolve the dienophile in a minimal amount of a high-boiling solvent like toluene or xylene.[5]
-
Add the diene, this compound (1.0 - 1.2 eq.), to the solution.
-
Attach a reflux condenser to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of the chosen solvent.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the limiting reagent), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Product Isolation and Purification: If the product crystallizes upon cooling, collect the solid by vacuum filtration.
-
If the product does not crystallize, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
The purified product is dried under vacuum, and the yield is determined.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
High-boiling aromatic solvents like toluene and xylene are flammable and toxic; avoid inhalation and skin contact.[6]
-
Maleic anhydride is corrosive and a respiratory irritant.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data Presentation
As no experimental data for the Diels-Alder reaction of this compound is available, the following tables are presented as templates for recording and comparing potential experimental outcomes.
Table 1: Reaction Conditions and Yields for the Diels-Alder Reaction of this compound with a Dienophile
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Maleic Anhydride | Toluene | 110 | TBD | TBD |
| 2 | N-Phenylmaleimide | Xylene | 140 | TBD | TBD |
| 3 | Diethyl Acetylenedicarboxylate | Toluene | 110 | TBD | TBD |
| 4 | Acrylonitrile | Toluene | 110 | TBD | TBD |
| 5 | Benzoquinone | Toluene | 110 | TBD | TBD |
TBD: To Be Determined experimentally.
Table 2: Stereoselectivity of the Diels-Alder Reaction
| Entry | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |
| 1 | Maleic Anhydride | TBD | N/A |
| 2 | N-Phenylmaleimide | TBD | N/A |
| 3 | Chiral Dienophile | TBD | TBD |
TBD: To Be Determined experimentally. N/A: Not Applicable for achiral products.
Diagrams and Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.
Experimental Workflow
Caption: A typical workflow for a Diels-Alder reaction and product purification.
Logical Relationship of Reaction Parameters
Caption: Key factors influencing the yield and selectivity of a Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.mcpherson.edu [archive.mcpherson.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Polymerization of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Octatriene is a non-conjugated triene monomer that holds potential for the synthesis of polymers with unique architectures and functionalities. The presence of three double bonds, two of which are conjugated, offers multiple reactive sites for polymerization. This allows for the formation of polymers with pendant vinyl groups, which can be further modified for applications in drug delivery, advanced materials, and nanotechnology. The polymerization of this compound can be achieved through various mechanisms, including Ziegler-Natta, anionic, and cationic polymerization, each yielding polymers with distinct microstructures and properties.
These application notes provide generalized protocols for the polymerization of this compound using these three common methods. It is important to note that as a monomer with limited specific literature, the following protocols are based on established principles for structurally similar dienes and olefins and will likely require optimization.
Data Presentation
The following table summarizes representative quantitative data from the polymerization of structurally similar dienes (e.g., 1,3-butadiene, isoprene) to provide an expected range of outcomes for the polymerization of this compound. Actual results may vary.
| Polymerization Method | Catalyst System | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Polymer Yield (%) | Predominant Microstructure |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | 50,000 - 300,000 | 2.5 - 10 | 70 - 95 | 1,4-cis / 1,4-trans |
| Anionic | n-Butyllithium | 10,000 - 200,000 | 1.05 - 1.2 | 90 - 100 | 1,4- and 1,2-addition |
| Cationic | BF₃·O(C₂H₅)₂ | 5,000 - 50,000 | 1.5 - 5 | 60 - 80 | Mixed, often with cross-linking |
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and reagents should be thoroughly dried and purified before use.
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system. This method is expected to favor the polymerization of the conjugated diene portion of the monomer.
Materials:
-
This compound (purified)
-
Toluene (B28343) (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: A dry, nitrogen-purged, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and septum is charged with anhydrous toluene.
-
Catalyst Preparation:
-
In a separate Schlenk flask under inert atmosphere, a solution of triethylaluminum in toluene is prepared.
-
To the stirred toluene in the reactor, the triethylaluminum solution is added.
-
Slowly, a solution of titanium tetrachloride in toluene is added dropwise to the reactor at a controlled temperature (e.g., 0 °C). The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 5:1. The mixture is aged for a specified time (e.g., 30 minutes) to form the active catalyst.
-
-
Polymerization:
-
The purified this compound monomer is added to the activated catalyst suspension.
-
The reaction temperature is maintained at the desired setpoint (e.g., 25-50 °C) for a predetermined duration (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Protocol 2: Anionic Polymerization of this compound
This protocol outlines a general method for the living anionic polymerization of this compound, which allows for good control over molecular weight and a narrow molecular weight distribution.
Materials:
-
This compound (rigorously purified)
-
Cyclohexane or Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexanes
-
Methanol (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: A meticulously cleaned and dried glass reactor, equipped with a magnetic stirrer and sealed with a septum, is purged with inert gas.
-
Solvent and Monomer Charging: Anhydrous solvent is cannulated into the reactor, followed by the purified this compound monomer.
-
Initiation: The reactor is brought to the desired temperature (e.g., 25-50 °C). The calculated amount of butyllithium (B86547) initiator is added via syringe. The initiation is often accompanied by a color change.
-
Propagation: The reaction is allowed to proceed with stirring for the required time to achieve the desired conversion (e.g., 1-12 hours). Samples can be taken periodically to monitor monomer conversion and polymer molecular weight by gas chromatography (GC) and size exclusion chromatography (SEC), respectively.
-
Termination: The living polymer chains are terminated by injecting a small amount of degassed methanol. The color of the solution will typically disappear upon termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The polymer is then collected, washed, and dried under vacuum.
Protocol 3: Cationic Polymerization of this compound
This protocol provides a general procedure for the cationic polymerization of this compound. This method can be prone to side reactions, and the resulting polymer may have a broader molecular weight distribution and potential for cross-linking.
Materials:
-
This compound (purified)
-
Dichloromethane or Hexane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) or Aluminum trichloride (B1173362) (AlCl₃)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: A dry, nitrogen-purged glass reactor is equipped with a magnetic stirrer and a septum and cooled to a low temperature (e.g., -78 °C to 0 °C) in a cooling bath.
-
Solvent and Monomer Charging: Anhydrous solvent and the purified this compound monomer are added to the cold reactor.
-
Initiation: The Lewis acid initiator (e.g., BF₃·O(C₂H₅)₂) is added dropwise to the stirred monomer solution. The initiation is typically very fast.
-
Propagation: The polymerization is allowed to proceed at the low temperature for a set period (e.g., 30 minutes to a few hours).
-
Termination: The reaction is quenched by the addition of cold methanol.
-
Polymer Isolation: The polymer is precipitated in methanol, collected by filtration, washed, and dried under vacuum at a low temperature.
Mandatory Visualization
Caption: General workflow for the polymerization of this compound.
Application Notes and Protocols for 1,3,6-Octatriene in Transition Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,3,6-octatriene in various transition metal-catalyzed reactions. This versatile, conjugated and non-conjugated triene serves as a valuable building block for the synthesis of complex cyclic and acyclic molecules. The protocols outlined below are based on established methodologies for related 1,3-dienes and provide a strong starting point for the development of novel synthetic routes.
Palladium-Catalyzed Telomerization of this compound with Nucleophiles
Palladium-catalyzed telomerization of dienes with nucleophiles is a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, this reaction can lead to the formation of functionalized C16 chains. The regioselectivity of the nucleophilic attack is a key consideration in these reactions.
Reaction Principle:
The catalytic cycle typically begins with the coordination of two molecules of the diene to a Pd(0) center, followed by oxidative coupling to form a bis-π-allylpalladium(II) intermediate. Subsequent nucleophilic attack and reductive elimination yield the telomerization product and regenerate the Pd(0) catalyst.
Data Presentation: Representative Palladium-Catalyzed Telomerization of Dienes
| Entry | Diene | Nucleophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | 1,3-Butadiene | Methanol (B129727) | Pd(OAc)₂ / PPh₃ | Methanol | 70 | 4 | 1-methoxy-2,7-octadiene | 85 | N/A |
| 2 | Isoprene | Phenol | [Pd(allyl)Cl]₂ / dppf | THF | 80 | 12 | Substituted octadienes | 78 | N/A |
| 3 | 1,3-Cyclohexadiene | Diethylamine | Pd(dba)₂ / P(OPh)₃ | Acetonitrile | 60 | 6 | Allylic amines | 92 | N/A |
Experimental Protocol: General Procedure for Palladium-Catalyzed Telomerization of this compound with Methanol
This protocol is adapted from procedures for the telomerization of 1,3-butadiene.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous methanol (5 mL) and stir the mixture until the catalyst dissolves.
-
Add this compound (1 mmol, 1.0 equiv.) to the solution.
-
Add sodium methoxide (0.1 mmol, 10 mol%) as a base.
-
Seal the flask and heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationship: Palladium-Catalyzed Telomerization
Caption: Workflow for the Palladium-Catalyzed Telomerization of this compound.
Nickel-Catalyzed [4+4] Cycloaddition of this compound
Nickel-catalyzed cycloaddition reactions are a powerful tool for the construction of cyclic systems, particularly eight-membered rings from two diene components. The intramolecular version of this reaction with this compound would be a compelling strategy for the synthesis of bicyclic compounds.
Reaction Principle:
A low-valent nickel(0) catalyst, typically stabilized by phosphine (B1218219) ligands, coordinates to the diene units. Oxidative cyclization then forms a nickelacyclic intermediate. Subsequent reductive elimination furnishes the cyclooctadiene product and regenerates the Ni(0) catalyst. The regioselectivity and stereoselectivity are often controlled by the nature of the ligand and the substrate.
Data Presentation: Representative Nickel-Catalyzed [4+4] Cycloadditions
| Entry | Diene | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 1,3-Butadiene | Ni(COD)₂ | P(O-o-biph)₃ | Toluene (B28343) | 60 | 2 | 1,5-Cyclooctadiene | >95 | [1] |
| 2 | Isoprene | Ni(acac)₂ / Et₂AlOEt | None | Benzene | 100 | 5 | Dimethylcyclooctadienes | 80 | N/A |
| 3 | 1,3-Cyclohexadiene | Ni(COD)₂ | PPh₃ | Hexane | 80 | 16 | Dimerization products | 75 | N/A |
Note: Specific data for this compound is limited. This table presents data for related dienes.
Experimental Protocol: General Procedure for Nickel-Catalyzed Intramolecular [4+4] Cycloaddition of this compound
This protocol is based on the work of Wender and others on similar intramolecular cycloadditions.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
Tricyclohexylphosphine (PCy₃)
-
This compound
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, charge a Schlenk tube with Ni(COD)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and stir until a homogeneous solution is formed.
-
Add a solution of this compound (1 mmol, 1.0 equiv.) in anhydrous toluene (5 mL) dropwise to the catalyst solution at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and pass the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Signaling Pathway: Catalytic Cycle of Ni-Catalyzed [4+4] Cycloaddition
Caption: Catalytic Cycle of Nickel-Catalyzed [4+4] Cycloaddition of this compound.
Rhodium-Catalyzed Hydrofunctionalization of this compound
Rhodium catalysts are effective for a variety of hydrofunctionalization reactions of dienes, including hydroamination, hydroboration, and hydrothiolation. These reactions introduce new functional groups across the double bonds of the triene with high atom economy.
Reaction Principle:
A rhodium(I) precursor reacts with a silane (B1218182) or other hydride source to generate a rhodium hydride species. This active catalyst then undergoes migratory insertion into one of the double bonds of the this compound to form a rhodium-allyl intermediate. Nucleophilic attack on this intermediate, followed by reductive elimination, yields the functionalized product.
Data Presentation: Representative Rhodium-Catalyzed Hydrofunctionalization of Dienes
| Entry | Diene | Reagent | Catalyst System | Ligand | Solvent | Product | Yield (%) | ee (%) | Ref. |
| 1 | 1,3-Cyclohexadiene | Aniline (B41778) | [Rh(COD)Cl]₂ | BINAP | Toluene | Allylic amine | 85 | 92 | N/A |
| 2 | 1-Phenyl-1,3-butadiene | Catecholborane | [Rh(COD)₂]BF₄ | (S)-QUINAP | THF | Allylic boronate | 94 | 98 | [2] |
| 3 | Isoprene | Thiophenol | Rh(PPh₃)₃Cl | None | Benzene | Allylic sulfide | 90 | N/A | N/A |
Note: This table provides representative data for other dienes as specific examples with this compound are not well-documented.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroamination of this compound
This protocol is adapted from the work of Hartwig and others on the hydroamination of dienes.[3][4]
Materials:
-
[Rh(COD)Cl]₂
-
(R)-BINAP
-
This compound
-
Aniline
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox, add [Rh(COD)Cl]₂ (0.01 mmol, 1 mol% Rh) and (R)-BINAP (0.022 mmol, 2.2 mol%) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 20 minutes at room temperature.
-
Add aniline (1.2 mmol, 1.2 equiv.) and KOtBu (0.05 mmol, 5 mol%).
-
Add this compound (1 mmol, 1.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a plug of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Rh-Catalyzed Hydroamination
Caption: Experimental Workflow for the Rhodium-Catalyzed Hydroamination of this compound.
Disclaimer: The provided protocols are general guidelines adapted from related literature. Optimal conditions for reactions with this compound may vary and require specific optimization. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. New Reaction Development - The Wender Group at Stanford University [web.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Active Palladium Catalyst for Intermolecular Hydroamination. Factors that Control Reactivity and Additions of Functionalized Anilines to Dienes and Vinylarenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for the Electrocyclic Reactions of Octatrienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the stereospecific electrocyclic reactions of substituted octatrienes. The protocols cover both thermal and photochemical reaction conditions, methods for product analysis, and the underlying principles governing the stereochemical outcomes.
Introduction
Electrocyclic reactions are intramolecular, pericyclic reactions that involve the concerted reorganization of π-electrons to form a cyclic product with one more sigma bond and one fewer pi bond than the reactant. The stereochemistry of these reactions is highly predictable and is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The electrocyclization of 1,3,5-octatrienes serves as a classic example of these principles, yielding different stereoisomers depending on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).[1][2][3][4]
Specifically, the stereochemical outcome is determined by the mode of rotation of the terminal p-orbitals of the conjugated system, which can be either conrotatory (rotating in the same direction) or disrotatory (rotating in opposite directions). For a 6π-electron system like octatriene, thermal reactions proceed via a disrotatory pathway, while photochemical reactions proceed via a conrotatory pathway.[2][5] This leads to the formation of distinct cis and trans isomers of 5,6-dimethyl-1,3-cyclohexadiene.
Stereochemical Pathways
The stereospecificity of octatriene electrocyclization is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the reactant.
-
Thermal Reaction (Ground State): In the ground electronic state, the HOMO of a 1,3,5-hexatriene (B1211904) system has a symmetry that requires a disrotatory ring closure to achieve constructive overlap of the terminal lobes and form a sigma bond.[2]
-
Photochemical Reaction (Excited State): Upon absorption of UV light, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). This new HOMO of the excited state has a different symmetry, which necessitates a conrotatory ring closure for bond formation.[1][5]
This relationship is summarized for two exemplary octatriene isomers below:
| Starting Material | Condition | Mode of Rotation | Product |
| (2E,4Z,6E)-2,4,6-Octatriene | Thermal (Δ) | Disrotatory | cis-5,6-Dimethyl-1,3-cyclohexadiene |
| (2E,4Z,6E)-2,4,6-Octatriene | Photochemical (hν) | Conrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene |
| (2E,4Z,6Z)-2,4,6-Octatriene | Thermal (Δ) | Disrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene |
| (2E,4Z,6Z)-2,4,6-Octatriene | Photochemical (hν) | Conrotatory | cis-5,6-Dimethyl-1,3-cyclohexadiene |
Table 1: Stereochemical outcomes of the electrocyclic reactions of octatrienes.[2][3][4]
Experimental Protocols
The following protocols provide a general framework for conducting the thermal and photochemical electrocyclization of octatrienes.
Materials and Reagents
-
(2E,4Z,6E)-2,4,6-Octatriene or (2E,4Z,6Z)-2,4,6-Octatriene
-
Anhydrous solvent (e.g., hexane (B92381), cyclohexane, or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Internal standard for GC-MS (e.g., dodecane)
Protocol for Thermal Electrocyclization
This protocol describes the disrotatory ring closure of an octatriene isomer.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the desired octatriene isomer (e.g., (2E,4Z,6E)-2,4,6-octatriene) in an anhydrous solvent to a concentration of approximately 0.1 M.
-
Thermal Reaction: Heat the reaction mixture in a temperature-controlled oil bath. The reaction temperature and time will need to be optimized, but a starting point is 80-120 °C for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Purification: The solvent can be removed under reduced pressure. The resulting product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol for Photochemical Electrocyclization
This protocol outlines the conrotatory ring closure of an octatriene isomer using UV irradiation.
-
Reaction Setup:
-
Dissolve the desired octatriene isomer (e.g., (2E,4Z,6E)-2,4,6-octatriene) in an anhydrous, UV-transparent solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the quartz vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20-25 °C).
-
-
Photochemical Reaction:
-
Irradiate the solution with a suitable UV lamp. A medium-pressure mercury lamp is a common choice. The use of filters may be necessary to select for the desired wavelength and avoid side reactions.
-
Reaction times can vary from minutes to several hours depending on the lamp intensity and quantum yield of the reaction.
-
-
Reaction Monitoring: Monitor the reaction progress using GC-MS as described for the thermal reaction.
-
Work-up and Purification: Follow the same work-up and purification procedures as for the thermal reaction.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential tool for monitoring the reaction progress and identifying the products.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane) and add an internal standard.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the octatriene isomers and the dimethylcyclohexadiene products.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation of all components. A typical ramp rate is 10 °C/min.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of the stereochemistry of the products.
-
Sample Preparation: Dissolve the purified product in CDCl₃.
-
Expected ¹H NMR Features: The cis and trans isomers of 5,6-dimethyl-1,3-cyclohexadiene will exhibit distinct chemical shifts and coupling constants for the methyl and olefinic protons. The relative stereochemistry can be determined through analysis of the coupling constants between the protons at C5 and C6 and through NOE experiments.
-
Expected ¹³C NMR Features: The number of unique carbon signals will confirm the symmetry of the product. The chemical shifts of the methyl and olefinic carbons will also differ between the cis and trans isomers.
Visualizing the Experimental Workflow and Pathways
The following diagrams illustrate the experimental workflow and the stereochemical pathways of the electrocyclic reactions.
References
- 1. Video: Photochemical Electrocyclic Reactions: Stereochemistry [jove.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 30.2 Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanism of 1,3,6-Octatriene Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential intramolecular cycloaddition reactions of 1,3,6-octatriene. This acyclic triene possesses the requisite structural features for several pericyclic reactions, including intramolecular [4+2] and [2+2] cycloadditions, as well as a competing 6π electrocyclization. The reaction pathway can be selectively influenced by thermal or photochemical conditions, leading to distinct cyclic products. Understanding these reaction mechanisms is crucial for the targeted synthesis of complex cyclic and bicyclic scaffolds relevant to drug discovery and development.
Overview of Potential Reaction Mechanisms
This compound can undergo three primary intramolecular pericyclic reactions:
-
Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction): Under thermal conditions, the 1,3-diene moiety can react with the isolated double bond acting as a dienophile to form a six-membered ring, resulting in a bicyclo[4.2.0]oct-2-ene derivative. This reaction is governed by the principles of the Diels-Alder reaction.
-
Intramolecular [2+2] Photocycloaddition: Upon photochemical irradiation, a [2+2] cycloaddition can occur between two of the double bonds. The most likely pathway involves the interaction between the C1-C2 and C6-C7 double bonds to form a bicyclo[4.2.0]octane skeleton with a cyclobutane (B1203170) ring.
-
6π Electrocyclization: Both thermal and photochemical conditions can induce a 6π electrocyclization of the 1,3,5-hexatriene (B1211904) system within the molecule (if isomerization to 1,3,5-octatriene (B1147755) occurs) or a related 6π system involving the 1,3,6-arrangement, leading to the formation of a six-membered ring, specifically a substituted cyclohexadiene. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, with thermal reactions proceeding through a disrotatory motion and photochemical reactions via a conrotatory motion. It is important to note that this compound can be isomerized to the conjugated 1,3,5-octatriene in the presence of a base.
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the intramolecular cycloadditions of this compound. The quantitative data is based on analogous reactions reported in the literature for similar substrates, as specific data for this compound is not extensively documented.
Table 1: Intramolecular [4+2] Cycloaddition (Thermal)
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |
| 1 | None | Toluene (B28343) | 110 | 24 | Bicyclo[4.2.0]oct-2-ene | 40-60 |
| 2 | ZnI₂ | 1,2-Dichloroethane (B1671644) | 60 | 12 | Bicyclo[4.2.0]oct-2-ene | 60-75 |
Table 2: Intramolecular [2+2] Cycloaddition (Photochemical)
| Entry | Photosensitizer | Solvent | Wavelength (nm) | Reaction Time (h) | Product | Expected Yield (%) |
| 1 | None | Dichloromethane (B109758) | 370 | 24 | Bicyclo[4.2.0]oct-7-ene | 50-70 |
| 2 | Thioxanthone | Acetonitrile (B52724) | 440 | 16 | Bicyclo[4.2.0]oct-7-ene | 65-85 |
Table 3: 6π Electrocyclization (Thermal and Photochemical)
| Entry | Condition | Mode of Rotation | Product | Expected Yield (%) |
| 1 | Thermal (Heat) | Disrotatory | cis-5-vinyl-1,3-cyclohexadiene | 30-50 |
| 2 | Photochemical (UV) | Conrotatory | trans-5-vinyl-1,3-cyclohexadiene | 40-60 |
Experimental Protocols
Protocol for Intramolecular [4+2] Cycloaddition (Thermal)
Objective: To synthesize bicyclo[4.2.0]oct-2-ene via a thermally induced intramolecular Diels-Alder reaction of this compound.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Zinc iodide (ZnI₂, optional Lewis acid catalyst)
-
1,2-Dichloroethane (anhydrous, if using catalyst)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of 0.1 M.
-
(Optional for catalyzed reaction) If using a Lewis acid, add ZnI₂ (0.2 eq) to the flask, followed by anhydrous 1,2-dichloroethane to a concentration of 0.1 M.
-
Fit the flask with a reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (60-110 °C) and maintain for the specified time (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a catalyst was used, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If no catalyst was used, directly concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure bicyclo[4.2.0]oct-2-ene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Intramolecular [2+2] Cycloaddition (Photochemical)
Objective: To synthesize bicyclo[4.2.0]oct-7-ene via a photochemically induced intramolecular [2+2] cycloaddition of this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Thioxanthone (optional photosensitizer)
-
Acetonitrile (anhydrous, if using sensitizer)
-
Photoreactor equipped with a specific wavelength UV lamp (e.g., 370 nm or 440 nm LEDs)
-
Quartz reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of 0.1 M.
-
(Optional for sensitized reaction) If using a photosensitizer, add thioxanthone (0.1 eq) to the vessel and use anhydrous acetonitrile as the solvent.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the stirred reaction mixture with the appropriate wavelength UV light (370 nm for direct irradiation, 440 nm for sensitized reaction) for 16-24 hours. Maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, stop the irradiation.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclo[4.2.0]oct-7-ene.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Reaction pathways of this compound under thermal and photochemical conditions.
Caption: General experimental workflow for the cycloaddition of this compound.
Application Notes and Protocols for Stereoselective Synthesis Utilizing 1,3-Diene Systems
To the Valued Researcher,
A comprehensive search for stereoselective synthetic methods specifically employing 1,3,6-octatriene derivatives as starting materials has yielded limited detailed experimental protocols and quantitative data in readily available scientific literature. This suggests that while the principles of stereoselective reactions of conjugated dienes are well-established, their specific application to this compound may be a niche area of research or not extensively documented in indexed journals.
Therefore, to provide a valuable and practical resource, these application notes will focus on well-established and highly reliable stereoselective reactions of analogous 1,3-diene systems. The principles, protocols, and stereochemical outcomes described herein are directly applicable to the conjugated diene moiety within this compound and its derivatives. The following sections detail two cornerstone stereoselective transformations: the Sharpless Asymmetric Dihydroxylation and the Diastereoselective Diels-Alder Reaction.
Sharpless Asymmetric Dihydroxylation of 1,3-Dienes
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3] When applied to a 1,3-diene, the reaction typically proceeds with high regioselectivity at the more electron-rich double bond.[2] The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product.[1]
Quantitative Data Summary
The following table summarizes representative results for the Sharpless Asymmetric Dihydroxylation of a model 1,3-diene substrate, (E)-1-phenyl-1,3-butadiene.
| Entry | Substrate | Reagent | Product | Yield (%) | ee (%) | Reference |
| 1 | (E)-1-phenyl-1,3-butadiene | AD-mix-β | (1S,2S)-1-phenylbut-3-ene-1,2-diol | 94 | 99 | [Sharpless et al.] |
| 2 | (E)-1-phenyl-1,3-butadiene | AD-mix-α | (1R,2R)-1-phenylbut-3-ene-1,2-diol | 92 | 98 | [Sharpless et al.] |
Experimental Protocol: Asymmetric Dihydroxylation of (E)-1-phenyl-1,3-butadiene
This protocol is adapted from the original Sharpless literature and is a general procedure for the asymmetric dihydroxylation of dienes.
Materials:
-
(E)-1-phenyl-1,3-butadiene
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solvent mixture of tert-butanol and water (1:1, 100 mL).
-
To this solvent mixture, add AD-mix-β (14 g, for a 10 mmol scale reaction) and methanesulfonamide (0.95 g, 10 mmol). Stir the mixture at room temperature until both phases are clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (E)-1-phenyl-1,3-butadiene (1.30 g, 10 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (15 g) and warm the mixture to room temperature. Continue stirring for 1 hour.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (1S,2S)-1-phenylbut-3-ene-1,2-diol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Diastereoselective Diels-Alder Reaction of 1,3-Dienes
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[4] The stereochemistry of the diene and dienophile is transferred to the product with high fidelity.[4] When a chiral dienophile or a chiral Lewis acid catalyst is used, the reaction can be rendered enantioselective. In the absence of a chiral influence, the reaction of a substituted diene with a substituted dienophile can still be highly diastereoselective, typically favoring the endo product due to secondary orbital interactions.[4]
Quantitative Data Summary
The following table summarizes the diastereoselectivity for the thermal Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), a classic example demonstrating the endo rule.
| Entry | Diene | Dienophile | Major Product | Diastereomeric Ratio (endo:exo) | Reference |
| 1 | Cyclopentadiene | Maleic Anhydride | endo-Norbornene-5,6-dicarboxylic anhydride | 95:5 | [Alder & Stein, 1928] |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This protocol is a classic undergraduate organic chemistry experiment that effectively demonstrates the diastereoselectivity of the Diels-Alder reaction.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexanes
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is a dimer that needs to be "cracked" back to the monomer, cyclopentadiene, by heating. Set up a simple distillation apparatus. Place 20 mL of dicyclopentadiene in the distilling flask. Heat the flask gently to about 180 °C. The monomeric cyclopentadiene will distill over at a much lower temperature (b.p. 41 °C). Collect the cyclopentadiene in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature, so it should be used shortly after it is prepared and kept cold.
-
In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20 mL of ethyl acetate by gentle warming.
-
Add 20 mL of hexanes to the solution. The solution may become cloudy; if so, gently warm it until it becomes clear again.
-
Cool the solution in an ice bath.
-
Slowly add 6.0 mL of the freshly prepared, cold cyclopentadiene to the maleic anhydride solution while swirling the flask in the ice bath.
-
After the addition is complete, allow the flask to stand in the ice bath for about 15-20 minutes to allow for complete crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Allow the crystals to air dry. The product is the endo isomer, endo-norbornene-5,6-dicarboxylic anhydride.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy by integrating the characteristic signals for the endo and exo products.
Visualization of Endo/Exo Selectivity in the Diels-Alder Reaction
Caption: Endo vs. Exo approach in the Diels-Alder reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1,3,6-Octatriene as a Versatile Starting Material for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Octatriene is a readily accessible acyclic triene that holds significant potential as a versatile starting material for the synthesis of a diverse range of fragrance compounds. Its unique structure, featuring a conjugated diene system and an isolated double bond, allows for selective chemical transformations to produce valuable fragrance ingredients with a variety of scent profiles, including floral, fruity, green, and woody notes. These synthetic routes offer an alternative to the reliance on naturally derived or more complex synthetic precursors, providing a cost-effective and flexible platform for fragrance innovation.
This document provides detailed application notes and experimental protocols for the synthesis of novel fragrance compounds from this compound, focusing on three key chemical transformations: the Diels-Alder reaction, hydroformylation, and the Paternò-Büchi reaction.
Diels-Alder Reaction: Access to Floral and Woody Scents
The conjugated diene moiety of this compound is an excellent substrate for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful transformation allows for the construction of substituted cyclohexene (B86901) derivatives, a structural motif found in many important fragrance molecules. By carefully selecting the dienophile, a wide array of fragrance compounds with varying olfactory characteristics can be synthesized.
Application: Synthesis of a novel floral-woody fragrance reminiscent of rose and geranium with green undertones. The reaction of this compound with an electron-deficient dienophile such as methyl vinyl ketone leads to the formation of a substituted cyclohexene that can be further modified.
Table 1: Quantitative Data for Diels-Alder Reaction
| Parameter | Value |
| Starting Materials | This compound, Methyl Vinyl Ketone |
| Product | 4-(But-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydrobenzaldehyde (major isomer) |
| Catalyst | None (Thermal) or Lewis Acid (e.g., AlCl₃) |
| Solvent | Toluene or Xylene |
| Reaction Temperature | 110-140 °C (Reflux) |
| Reaction Time | 8 - 24 hours |
| Yield | 65-85% (Lewis acid catalysis can improve yield and selectivity) |
| Purity (after chromatography) | >95% |
| Odor Profile | Floral, rosy, green, with a woody background |
Experimental Protocol: Diels-Alder Reaction
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Toluene (anhydrous)
-
Hydroquinone (B1673460) (inhibitor, small amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, a small amount of hydroquinone inhibitor, and anhydrous toluene.
-
Slowly add methyl vinyl ketone to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired substituted cyclohexene.
Hydroformylation: Crafting Fruity and Green Aldehydic Notes
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, allowing for the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. This reaction can be selectively applied to the isolated double bond of this compound to produce valuable aldehydes, which are themselves important fragrance ingredients or can be readily converted to corresponding alcohols, also possessing desirable olfactory properties.
Application: Synthesis of a fresh, green, and slightly fruity aldehyde, suitable for use in citrus and green fragrance compositions. The selective hydroformylation of the terminal double bond of this compound yields a non-conjugated aldehyde.
Table 2: Quantitative Data for Hydroformylation
| Parameter | Value |
| Starting Materials | This compound, Syngas (CO/H₂) |
| Product | 4,7-Nonadienal (major isomer) |
| Catalyst | Rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a phosphine (B1218219) ligand (e.g., TPP) |
| Solvent | Toluene or THF |
| Reaction Temperature | 80 - 120 °C |
| Syngas Pressure | 20 - 50 bar |
| Reaction Time | 4 - 12 hours |
| Yield | 70-90% |
| Purity (after distillation) | >97% |
| Odor Profile | Green, fruity, aldehydic, with a fatty nuance |
Experimental Protocol: Hydroformylation
Materials:
-
This compound (1.0 eq)
-
Rhodium catalyst (e.g., Rh(CO)₂(acac), 0.01-0.1 mol%)
-
Triphenylphosphine (TPP, 2-4 eq relative to Rh)
-
Toluene (anhydrous, degassed)
-
High-pressure autoclave equipped with a stirrer
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst, triphenylphosphine, and anhydrous, degassed toluene.
-
Add this compound to the autoclave.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 40 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction under constant pressure and temperature for 4-12 hours. Monitor the reaction by GC analysis of aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by vacuum distillation.
Paternò-Büchi Reaction: A Photochemical Approach to Ethereal and Green Fragrances
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). This reaction offers a unique and creative pathway to novel fragrance structures with ethereal, green, and sometimes fruity or floral notes. The isolated double bond of this compound can participate in this reaction with various aldehydes and ketones.
Application: Synthesis of a novel oxetane with a diffusive, green, and slightly ethereal character, suitable for adding a modern twist to floral and citrus fragrances. The photochemical reaction of this compound with acetone (B3395972) provides a simple route to such a compound.
Table 3: Quantitative Data for Paternò-Büchi Reaction
| Parameter | Value |
| Starting Materials | This compound, Acetone |
| Product | 2,2-Dimethyl-3-(pent-3-en-1-yl)oxetane |
| Photosensitizer | Acetone can act as both reactant and sensitizer |
| Solvent | Acetone (in excess) |
| Reaction Temperature | Room Temperature |
| Irradiation Source | Medium-pressure mercury lamp (Pyrex filter) |
| Reaction Time | 24 - 48 hours |
| Yield | 40-60% (can be substrate dependent) |
| Purity (after chromatography) | >96% |
| Odor Profile | Ethereal, green, with a hint of fruitiness |
Experimental Protocol: Paternò-Büchi Reaction
Materials:
-
This compound (1.0 eq)
-
Acetone (reagent and solvent grade)
-
Photochemical reactor with a medium-pressure mercury lamp and a Pyrex immersion well
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare a solution of this compound in a large excess of acetone in the photochemical reactor.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a medium-pressure mercury lamp using a Pyrex filter (to filter out wavelengths below 300 nm) at room temperature with continuous stirring.
-
Monitor the reaction progress by GC analysis. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, remove the excess acetone using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired oxetane.
Conclusion
This compound serves as a valuable and underutilized platform for the synthesis of novel fragrance compounds. The strategic application of well-established organic reactions such as the Diels-Alder, hydroformylation, and Paternò-Büchi reactions to this starting material provides access to a rich variety of molecular structures with desirable olfactory properties. The protocols outlined in this document offer a starting point for researchers to explore the creative potential of this compound in the development of new and exciting fragrance ingredients. Further exploration of different dienophiles, catalysts, and reaction conditions will undoubtedly lead to the discovery of a wider palette of scents derived from this versatile precursor.
Application Note & Protocol: Quantification of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Octatriene is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, atmospheric science, and as a potential biomarker. Accurate and precise quantification of this compound is crucial for quality control, research, and diagnostic applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. The primary analytical technique discussed is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), which are well-established methods for VOC analysis.[1][2][3]
Analytical Methods Overview
The quantification of this compound, a volatile hydrocarbon, is most effectively achieved using chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis.[1][2] It offers high sensitivity and selectivity, allowing for the unambiguous identification of this compound based on its mass spectrum and retention time.[4][5] GC-MS is suitable for complex matrices where co-eluting compounds may be present.[1]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons.[1] It provides high sensitivity and a wide linear range. While it does not provide structural information like MS, it is an excellent choice for routine quantification when the identity of this compound in the sample is already confirmed.
Data Presentation: Comparison of Analytical Methods
The following table summarizes key quantitative parameters for the analysis of volatile organic compounds using different GC-based methods. These values are indicative and can vary based on the specific instrumentation, sample matrix, and method optimization.
| Parameter | GC-MS (Full Scan) | GC-MS (Selected Ion Monitoring - SIM) | GC-FID |
| Limit of Detection (LOD) | Low ng/L to µg/L range | pg/L to ng/L range | Low µg/L range |
| Limit of Quantification (LOQ) | Low µg/L range | ng/L to µg/L range | µg/L to mg/L range |
| Linear Range | 3-4 orders of magnitude | 4-5 orders of magnitude | 5-6 orders of magnitude |
| Selectivity | High (based on mass spectrum) | Very High (monitors specific ions) | Moderate (based on retention time) |
| Matrix Effect | Can be significant, often requires internal standards | Reduced compared to full scan | Can be significant, requires matrix-matched standards or standard addition |
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below. These protocols cover sample preparation and instrumental analysis.
Protocol 1: Quantification of this compound in Liquid Samples (e.g., Water, Beverages) using Headspace-GC-MS
1. Principle:
This method utilizes the partitioning of volatile this compound from the liquid sample into the headspace of a sealed vial. An aliquot of the headspace gas is then injected into the GC-MS for analysis. Headspace sampling is a clean and efficient technique that minimizes matrix interference.[6][7]
2. Materials and Reagents:
-
This compound standard (high purity)
-
Internal standard (e.g., Toluene-d8, Fluorobenzene)
-
Methanol (or other suitable solvent, HPLC grade)
-
Deionized water
-
Sodium chloride (for salting out, optional)
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Crimper and decapper
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace autosampler
-
Capillary column suitable for VOC analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5]
4. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create a series of calibration standards in deionized water, covering the expected concentration range of the samples.
-
Spike each calibration standard and sample with a known amount of the internal standard.
-
-
Sample Preparation:
-
Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
(Optional) Add a known amount of sodium chloride to the vial to increase the partitioning of this compound into the headspace.
-
Immediately seal the vial with a cap and septum.
-
-
Headspace-GC-MS Analysis:
-
Place the vials in the headspace autosampler.
-
Set the headspace parameters (e.g., vial equilibration temperature and time, loop filling time, injection volume).
-
Set the GC-MS parameters:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: e.g., 40 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of this compound (e.g., m/z 108, 93, 79, 67 - specific ions should be confirmed from the mass spectrum of a standard).[4]
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.[8]
-
Protocol 2: Quantification of this compound in Solid or Semi-Solid Samples (e.g., Food, Biological Tissues) using Solid-Phase Microextraction (SPME)-GC-MS
1. Principle:
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample.[7] Volatile analytes, including this compound, adsorb to the fiber and are then thermally desorbed in the GC inlet.
2. Materials and Reagents:
-
Same as Protocol 1.
-
SPME fiber assembly (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating).
3. Instrumentation:
-
GC-MS system as in Protocol 1.
-
SPME autosampler or manual SPME holder.
4. Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and samples in headspace vials as described in Protocol 1. For solid samples, weigh a precise amount into the vial.
-
-
SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubation oven.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 min) at a specific temperature (e.g., 60 °C) to allow for equilibration.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption of the analytes.
-
The GC-MS analysis proceeds as described in Protocol 1.
-
-
Data Analysis:
-
The data analysis is the same as in Protocol 1.
-
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationships between sample matrix, preparation, and analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound [webbook.nist.gov]
- 5. tdi-bi.com [tdi-bi.com]
- 6. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
laboratory procedure for handling and storing 1,3,6-octatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Octatriene is an unsaturated hydrocarbon with the molecular formula C8H12.[1] As an alkatriene, its structure contains three double bonds, making it a reactive compound with potential applications in organic synthesis and polymer chemistry. Due to its volatile and flammable nature, strict adherence to safety protocols during handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of experimental results.
These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. The information presented is compiled from general safety guidelines for flammable hydrocarbons and data on structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H12 |
| Molecular Weight | 108.18 g/mol [1] |
| Appearance | Presumed to be a liquid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available; expected to be low as a flammable hydrocarbon |
| Solubility | Insoluble in water; soluble in organic solvents |
| IUPAC Name | (3E,6E)-octa-1,3,6-triene[1] |
| Synonyms | Octa-1,3,6-triene |
Safety and Handling
As a flammable and volatile organic compound, this compound must be handled with appropriate precautions to minimize risks of ignition, exposure, and chemical reactions.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Footwear: Closed-toe shoes.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of flammable vapors.[2][3]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[4] Use of non-sparking tools and explosion-proof electrical equipment is recommended.[4]
-
Static Discharge: Take precautionary measures against static discharge.[5] Grounding and bonding of containers during transfer is crucial.[4]
Storage Procedures
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
-
Containers: Store in tightly sealed, properly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][6] Flammable liquid storage cabinets are recommended.[2]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.[4]
-
Temperature: Store in a cool or refrigerated, explosion-proof environment to reduce volatility.[6]
-
Light: Store in darkened bottles to prevent exposure to ultraviolet light which can catalyze polymerization or degradation.[6]
Experimental Protocols
The following are detailed protocols for common laboratory procedures involving this compound.
Protocol for Weighing and Dispensing
This compound is a volatile liquid, and therefore, specific precautions must be taken during weighing and dispensing to ensure accuracy and safety.
-
Preparation:
-
Weighing:
-
Place the empty, sealed container on the analytical balance and tare the weight.
-
Remove the container from the balance.
-
Carefully dispense the desired amount of this compound into the container using a glass pipette. To minimize evaporation and potential splashing, it is good practice to cool the pipette by drawing up and dispensing the liquid a few times before measuring the final volume.[9]
-
Immediately seal the container.
-
Place the sealed container back on the balance and record the weight.
-
Protocol for Reaction Setup
-
Glassware: Ensure all glassware is clean, dry, and free of any contaminants.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add this compound to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic. The use of a syringe or dropping funnel is recommended.
-
Temperature Control: Use appropriate heating or cooling baths (e.g., water bath, oil bath, or cryocooler) to maintain the desired reaction temperature. Never heat flammable liquids with an open flame.[4]
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
Emergency Procedures
In the event of a spill or fire, follow these emergency procedures.
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, eliminate all ignition sources.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper waste disposal.
-
Ventilate the area.
-
-
Fire:
-
Activate the nearest fire alarm and alert personnel.
-
If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. Do not use water as it may spread the flammable liquid.
-
Evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[10] Collect all waste in a properly labeled, sealed container.
Logical Workflow Diagram
The following diagram illustrates the safe handling and storage workflow for this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. riccachemical.com [riccachemical.com]
- 6. youtube.com [youtube.com]
- 7. Weighing Liquids [torbalscales.com]
- 8. Weighing Volatile Liquids [chemedx.org]
- 9. Measuring and dispensing liquids | Working with liquids | Fundamental laboratory techniques [biocyclopedia.com]
- 10. cmu.edu [cmu.edu]
Application Notes and Protocols for Computational Modeling of 1,3,6-Octatriene Reactions
Introduction
1,3,6-Octatriene is a conjugated triene that serves as a model system for studying a variety of pericyclic reactions, which are crucial in organic synthesis and drug development. Computational chemistry provides a powerful lens to investigate the complex reaction mechanisms, transition states, and energetics of these transformations with high accuracy.[1] This document outlines detailed protocols and presents key quantitative data for modeling the reactions of this compound and related conjugated polyenes using computational methods. The primary focus is on electrocyclization and sigmatropic rearrangements, which are characteristic reactions of such systems.[2]
Key Reaction Classes of Conjugated Trienes
The reactions of this compound and similar conjugated systems are dominated by pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state.[2] Computational methods are particularly well-suited to elucidate the mechanisms of these reactions.[1][3]
-
Electrocyclization: This intramolecular reaction involves the formation of a cyclic compound from a conjugated polyene. For a triene, this typically results in the formation of a cyclohexadiene derivative. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which can be rationalized through computational analysis of the frontier molecular orbitals.[2]
-
Sigmatropic Rearrangements: These are concerted reactions where a sigma-bonded atom or group migrates across a pi-system. For 1,3,7-octatriene, computational studies have investigated competing[4][4] and[4][5] sigmatropic shifts.[3] While this compound has a different conjugation pattern, the principles of sigmatropic shifts are still applicable.
-
Cycloaddition Reactions: Although less common for a single triene molecule, intermolecular cycloadditions like the Diels-Alder reaction can occur with a suitable dienophile. Computational modeling can predict the feasibility and stereoselectivity of such reactions.
Data Presentation: Calculated Activation and Reaction Energies
The following tables summarize quantitative data from computational studies on the electrocyclization of substituted octatetraenes, which serve as a model for understanding the reactivity of this compound. These calculations were performed using Density Functional Theory (DFT), a widely used quantum mechanical method that offers a good balance between accuracy and computational cost.[1][6]
Table 1: Activation and Reaction Energies for the 8π Electrocyclization of Substituted 1,3,5,7-Octatetraenes
| Substituent Pattern | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method |
| Unsubstituted (Parent) | 17.0 | - | M06-2X/6-31+G(d) |
| 2-NO₂–7-NO₂ | 4.9 | - | M06-2X/6-31+G(d) |
| 1-NH₂–8-NO₂ | 7.4 | - | M06-2X/6-31+G(d) |
| Inward NH₃⁺ (monosubstituted) | 11.8 | - | M06-2X/6-31+G(d) |
| 4-CH₃–5-CH₃ | 25.4 | - | M06-2X/6-31+G(d) |
| Data extracted from a computational investigation on substituted octatetraenes, which provides insights into the electronic effects on the electrocyclization barrier.[6] |
Table 2: Benchmarking of Computational Methods for Pericyclic Reactions
| Reaction Type | Experimental Activation Enthalpy (kcal/mol) | CASPT2 Calculated ΔH‡ (kcal/mol) | B3LYP Calculated ΔH‡ (kcal/mol) | M06-2X Calculated ΔH‡ (kcal/mol) |
| Cope Rearrangement (1,5-hexadiene) | 33.5 ± 0.5 | 34.1 | 34.9 | 34.5 |
| Diels-Alder (Butadiene + Ethylene) | 27.5 ± 0.5 | 26.8 | 21.7 | 26.0 |
| [5][7]-H Shift (1,3-pentadiene) | 30.1 ± 0.5 | 30.9 | 29.6 | 30.3 |
| This table highlights the performance of different computational methods against experimental data for common pericyclic reactions, demonstrating the accuracy of methods like M06-2X.[4][5][8] |
Experimental and Computational Protocols
This protocol describes the standard procedure for calculating the equilibrium geometries of reactants, products, and transition states, as well as for characterizing them as minima or first-order saddle points on the potential energy surface.
-
Initial Structure Generation:
-
Build the 3D structure of the this compound isomer of interest using a molecular modeling program (e.g., Avogadro, GaussView).
-
For transition state searches, generate an initial guess for the geometry based on the expected reaction coordinate (e.g., a partially formed/broken bond).
-
-
Computational Method Selection:
-
Functional: M06-2X is a highly recommended hybrid meta-GGA functional for studying pericyclic reactions due to its good performance for main-group thermochemistry and barrier heights.[5][6][8] B3LYP is another widely used functional, though it may sometimes underestimate barrier heights.[3][4]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a correlation-consistent basis set like cc-pVTZ is generally sufficient for organic molecules.[6]
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
For transition states, use an appropriate algorithm like the Berny algorithm (in Gaussian) or a quasi-Newton method.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Verify that reactants and products have all positive vibrational frequencies (zero imaginary frequencies).
-
Confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Zero-Point Energy (ZPE) Correction:
-
The electronic energy from the optimization should be corrected with the scaled zero-point vibrational energy obtained from the frequency calculation.
-
This protocol details the steps to compute the reaction profile, including the activation energy and reaction energy.
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized geometries of the reactant, transition state, and product using a higher level of theory or a larger basis set for improved accuracy if computationally feasible. For instance, geometries can be optimized at the B3LYP/6-31G(d) level, followed by single-point energy calculations using the M06-2X/cc-pVTZ level.
-
-
Activation Energy Calculation:
-
The activation energy (ΔE‡) is calculated as the difference between the ZPE-corrected electronic energy of the transition state and the ZPE-corrected electronic energy of the reactant.
-
ΔE‡ = E(TS) - E(Reactant)
-
-
Reaction Energy Calculation:
-
The reaction energy (ΔErxn) is calculated as the difference between the ZPE-corrected electronic energy of the product and the ZPE-corrected electronic energy of the reactant.
-
ΔErxn = E(Product) - E(Reactant)
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the found transition state connects the desired reactant and product, an IRC calculation can be performed. This traces the reaction path downhill from the transition state to the corresponding minima.
-
Mandatory Visualizations
Caption: Computational workflow for modeling this compound reactions.
Caption: Energy profile for an 8π electrocyclization reaction.
References
- 1. grnjournal.us [grnjournal.us]
- 2. wpage.unina.it [wpage.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A computational investigation towards substitution effects on 8π electrocyclisation of conjugated 1,3,5,7-octatetraenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Access to Conjugated Z,Z,Z‐Trienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for the Sigmatropic Rearrangement Pathways of 1,3,7-Octatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the sigmatropic rearrangement pathways of 1,3,7-octatriene (B13812992), a process of significant interest in synthetic organic chemistry for the construction of complex molecular architectures. The content is based on computational studies and established experimental protocols for similar transformations, offering a guide for researchers exploring these reactions.
Introduction to Sigmatropic Rearrangements of 1,3,7-Octatriene
1,3,7-octatriene is a versatile substrate that can undergo several competing pericyclic reactions, primarily driven by thermal or photochemical activation. The key sigmatropic rearrangement pathways include[1][1] and[1][2] shifts, which lead to the formation of constitutional isomers. Additionally, an intramolecular [4+2] cycloaddition can occur, further diversifying the product landscape. Understanding the mechanisms and controlling the selectivity of these rearrangements is crucial for their application in targeted synthesis.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of these reactions. These studies indicate that the orbital symmetry-allowed[1][1] sigmatropic shift (a Cope-type rearrangement) is generally favored over the orbital symmetry-forbidden[1][2] shift.[3][4] However, factors such as substitution and the presence of catalysts can significantly influence the reaction pathway and product distribution.[3]
Computationally Predicted Quantitative Data
The following table summarizes theoretical data obtained from computational studies on the sigmatropic rearrangements of 1,3,7-octatriene. It is important to note that experimental values may vary.
| Rearrangement Pathway | Predicted Mechanism | Relative Activation Energy (kcal/mol) | Key Characteristics |
| [1][1] Sigmatropic Shift | Concerted, via a chair-like transition state | Lower | Orbital symmetry-allowed, generally the most favorable pathway. |
| [1][2] Sigmatropic Shift | Stepwise or concerted | Higher | Orbital symmetry-forbidden, less favorable than the[1][1] shift but can be promoted by substituents or catalysts.[3] |
| Intramolecular [4+2] Cycloaddition | Concerted | Varies | Can compete with sigmatropic rearrangements, leading to cyclic products. |
Signaling Pathways and Logical Relationships
The competing sigmatropic rearrangement pathways of 1,3,7-octatriene can be visualized as follows:
Experimental Protocols
While specific experimental data for the parent 1,3,7-octatriene is limited in the literature, the following protocols provide a general framework for conducting thermal and photochemical sigmatropic rearrangements of acyclic trienes and analyzing the resulting product mixtures.
Protocol 1: Thermal Rearrangement of 1,3,7-Octatriene
Objective: To induce the sigmatropic rearrangement of 1,3,7-octatriene via thermolysis and analyze the product distribution.
Materials:
-
1,3,7-Octatriene
-
Anhydrous, high-boiling point solvent (e.g., decalin, diphenyl ether)
-
Schlenk tube or sealed ampoule
-
High-temperature oil bath or heating mantle with a temperature controller
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
GC-MS system for analysis
Procedure:
-
Preparation: A solution of 1,3,7-octatriene (e.g., 0.1 M) in the chosen anhydrous solvent is prepared under an inert atmosphere to prevent oxidation.
-
Reaction Setup: The solution is transferred to a Schlenk tube or a thick-walled glass ampoule. The vessel is then subjected to several freeze-pump-thaw cycles to remove dissolved gases.
-
Thermolysis: The sealed reaction vessel is heated in a pre-heated oil bath or heating mantle to the desired temperature (typically in the range of 150-250 °C for Cope-type rearrangements). The reaction is monitored over time by taking aliquots (if using a Schlenk tube).
-
Work-up: After the desired reaction time, the vessel is cooled to room temperature. The reaction mixture can be directly analyzed or subjected to purification (e.g., fractional distillation or column chromatography) to isolate the products.
-
Analysis: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers formed.
Protocol 2: Photochemical Rearrangement of 1,3,7-Octatriene
Objective: To induce the sigmatropic rearrangement of 1,3,7-octatriene via photochemical activation.
Materials:
-
1,3,7-Octatriene
-
Spectroscopic grade solvent (e.g., hexane, acetonitrile)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters
-
Cooling system for the reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
GC-MS system for analysis
Procedure:
-
Preparation: A dilute solution of 1,3,7-octatriene in the chosen spectroscopic grade solvent is prepared and purged with an inert gas to remove oxygen, which can quench the excited state.
-
Reaction Setup: The solution is placed in a quartz reaction vessel equipped with a cooling jacket to maintain a constant temperature during irradiation.
-
Irradiation: The solution is irradiated with a UV lamp. The wavelength of irradiation should be selected based on the UV-Vis absorption spectrum of 1,3,7-octatriene to excite the molecule to the desired electronic state. The reaction progress is monitored by taking aliquots at different time intervals.
-
Work-up: After irradiation, the solvent can be carefully removed under reduced pressure if necessary.
-
Analysis: The resulting mixture of isomers is analyzed by GC-MS to determine the product distribution.
Protocol 3: GC-MS Analysis of Rearrangement Products
Objective: To separate, identify, and quantify the products of the 1,3,7-octatriene rearrangement.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
GC-MS Parameters (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Data Analysis:
-
Identification: The individual components are identified by comparing their retention times and mass spectra with those of authentic standards (if available) or by interpretation of the fragmentation patterns and comparison with mass spectral libraries (e.g., NIST).
-
Quantification: The relative abundance of each product is determined by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, a calibration curve using standards of the expected products should be prepared.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of 1,3,7-octatriene sigmatropic rearrangements.
References
Application Notes and Protocols for Enzymatic Reactions Involving Octatriene Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic reactions involving octatriene substrates, focusing on epoxidation, hydroxylation, and dioxygenation reactions. Due to the limited availability of data on octatriene itself, this document leverages findings from structurally similar substrates such as octadiene and other alkenes to provide detailed protocols and expected outcomes. This information is valuable for the synthesis of novel chemical entities, the development of new drug candidates, and for studying the metabolic fate of xenobiotics.
Introduction to Enzymatic Reactions of Octatrienes
Octatrienes are eight-carbon molecules containing three double bonds, making them interesting substrates for a variety of enzymatic transformations. The position of these double bonds influences the molecule's reactivity and the types of products that can be formed. Enzymes such as cytochrome P450 monooxygenases (CYP450s), lipoxygenases (LOXs), and microbial monooxygenases can catalyze the oxidation of octatrienes, leading to the formation of epoxides, alcohols, and other oxygenated derivatives. These products can be valuable chiral building blocks for organic synthesis or represent metabolites of xenobiotics.
Key Enzymes and Reactions
Several classes of enzymes are capable of catalyzing reactions with octatriene and similar substrates.
-
Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-containing enzymes is central to the metabolism of a vast array of compounds.[1][2] CYP450s are known to catalyze the epoxidation and hydroxylation of unsaturated compounds.[3][4][5][6] The reaction mechanism typically involves the activation of molecular oxygen and transfer of an oxygen atom to the substrate.[7]
-
Lipoxygenases (LOXs): These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids.[4][8] Given the structural similarities, octatrienes with appropriate double bond arrangements can serve as substrates for LOX, leading to the formation of hydroperoxides.
-
Pseudomonas Monooxygenases: Certain bacteria, such as Pseudomonas oleovorans, possess monooxygenase systems capable of epoxidizing alkenes and dienes.[9][10] These systems are of interest for biocatalytic applications due to their high selectivity.
-
Unspecific Peroxygenases (UPOs): These fungal enzymes can catalyze the epoxidation of a variety of alkenes using hydrogen peroxide as the oxidant, offering a green alternative for epoxide synthesis.
Quantitative Data Summary
Direct kinetic data for enzymatic reactions with octatriene substrates is scarce in the published literature. However, data from analogous substrates provide valuable insights into expected enzyme performance.
| Enzyme System | Substrate | Product(s) | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Pseudomonas oleovorans | 1,7-Octadiene (B165261) | 7,8-Epoxy-1-octene, 1,2-7,8-Diepoxyoctane | 90% total conversion | Not Reported | [9] |
| Fungal UPOs | Long-chain terminal alkenes (C12-C20) | Terminal epoxides, Alkenols | Variable, up to ~80% conversion | Not Reported | [11] |
| Light-activated P450 BM3 | 10-Undecenoic acid | (R)-9-hydroxy-10-undecenoic acid | Not specified | 85% ee |
Experimental Protocols
Protocol for Enzymatic Epoxidation of 1,3,7-Octatriene (B13812992) using Pseudomonas oleovorans
This protocol is adapted from the epoxidation of 1,7-octadiene by Pseudomonas oleovorans.[9]
Materials:
-
Pseudomonas oleovorans culture
-
Growth medium (e.g., nutrient broth)
-
1,3,7-Octatriene
-
Cyclohexane (B81311) (for two-phase fermentation)
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Centrifuge
-
Incubator shaker
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Grow Pseudomonas oleovorans in a suitable growth medium at 30°C with shaking until the late exponential phase.
-
Cell Harvest and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with phosphate buffer and resuspend in the same buffer to a desired cell density.
-
Biotransformation:
-
For a two-phase system, combine the cell suspension with cyclohexane (e.g., in a 1:1 volume ratio).
-
Add 1,3,7-octatriene to the cyclohexane phase to a final concentration of 1-5% (v/v).
-
Incubate the mixture at 30°C with vigorous shaking for 24-72 hours.
-
-
Product Extraction and Analysis:
-
Separate the organic phase (cyclohexane) from the aqueous phase.
-
Analyze the organic phase directly by GC-MS to identify and quantify the epoxide products (e.g., epoxides of 1,3,7-octatriene).
-
Logical Workflow for Pseudomonas Biotransformation
Caption: Workflow for the biotransformation of octatriene using P. oleovorans.
Protocol for Lipoxygenase-Catalyzed Oxidation of a Conjugated Octatriene
This protocol is a general method for assaying lipoxygenase activity and can be adapted for volatile substrates like octatriene.
Materials:
-
Soybean Lipoxygenase (or other purified LOX)
-
Conjugated octatriene substrate (e.g., 1,3,5-octatriene)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Ethanol
-
UV-Vis Spectrophotometer
-
HPLC with a chiral column for product analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of the octatriene substrate in ethanol.
-
Enzyme Assay:
-
In a quartz cuvette, add borate buffer and the octatriene substrate solution.
-
Initiate the reaction by adding the lipoxygenase enzyme solution.
-
Monitor the increase in absorbance at a wavelength corresponding to the conjugated diene hydroperoxide product (typically around 234 nm for linoleic acid, this may need to be determined empirically for octatriene products).
-
-
Kinetic Analysis:
-
Product Identification and Enantioselectivity:
-
Stop the reaction at different time points by adding a quenching agent (e.g., triphenylphosphine).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by chiral HPLC to separate and quantify the different enantiomers of the resulting hydroperoxides.[14]
-
General Lipoxygenase Reaction Pathway
Caption: Simplified reaction pathway for lipoxygenase-catalyzed oxidation.
Protocol for Cytochrome P450-Catalyzed Epoxidation
This protocol provides a general framework for in vitro assays using human liver microsomes, which contain a mixture of CYP450 enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Octatriene substrate
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS for product analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the octatriene substrate (dissolved in a minimal amount of organic solvent like DMSO or acetonitrile).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Product Analysis:
-
Analyze the supernatant by LC-MS/MS to identify and quantify the formation of hydroxylated and epoxidized metabolites of octatriene.
-
Experimental Workflow for CYP450 Metabolism Study
References
- 1. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxidation of olefins by cytochrome P-450 model compounds: mechanism of oxygen atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Control of oxygenation in lipoxygenase and cyclooxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene [mdpi.com]
- 6. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective epoxidation of octadiene catalyzed by an enzyme system of Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Steady-state kinetics of lipoxygenase oxygenation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of lipoxygenase kinetics by high-performance liquid chromatography with a polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3,6-Octatriene in the Synthesis of Complex Cyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Octatriene and its derivatives are versatile building blocks in organic synthesis, providing a convergent and stereocontrolled route to complex cyclic and polycyclic systems. The strategic placement of a conjugated diene and a dienophile within the same molecule allows for powerful intramolecular cycloaddition reactions, most notably the Intramolecular Diels-Alder (IMDA) reaction. This [4+2] cycloaddition is a cornerstone in the construction of bicyclic systems, particularly the decalin framework, which is a common motif in a vast array of natural products and pharmaceutically active compounds. This document provides a detailed overview of the applications of this compound in the synthesis of such systems, complete with quantitative data, experimental protocols, and mechanistic diagrams.
The stereochemical outcome of the IMDA reaction of this compound derivatives is highly dependent on the geometry of the starting triene and the nature of the substituents. The formation of either cis- or trans-fused decalin systems can often be controlled by careful selection of reaction conditions, including temperature and the use of Lewis acid catalysts. These catalysts can enhance reaction rates and improve diastereoselectivity, making the IMDA a highly predictable and efficient tool for complex molecule synthesis.[1][2][3]
Data Presentation: Intramolecular Diels-Alder Reactions of this compound Derivatives
The following table summarizes quantitative data for the intramolecular Diels-Alder reactions of various substituted this compound derivatives, highlighting the influence of substitution and reaction conditions on yield and stereoselectivity.
| Entry | This compound Derivative | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | (3E,5E)-Nona-1,3,5-triene | Toluene, 200 °C, 16 h | cis- and trans-Octahydronaphthalene | 90 | 55:45 | [4] |
| 2 | Methyl (2E,4E,9E)-deca-2,4,9-trienoate | Toluene, 150 °C, 24 h | cis- and trans-Decalin products | - | 50:50 | [4] |
| 3 | Methyl (2E,4E,9E)-deca-2,4,9-trienoate | EtAlCl₂, CH₂Cl₂, 23 °C, 36 h | trans-Decalin product | - | 12:88 | [4] |
| 4 | (3Z,5E)-Nona-1,3,5-triene | Toluene, 230 °C, 32 h | cis-Octahydronaphthalene | 80 | >95:5 | [4] |
| 5 | (3E,5E,8Z)-Undeca-1,3,5,8-tetraene | Toluene, 110 °C | cis-Fused decalin | - | Major product | [5] |
| 6 | (3E,5E)-Nona-1,3,5-trienal | MeAlCl₂, CH₂Cl₂, -78 to -20 °C, 2 h | cis-Decalin aldehyde | 95 | 96:4 | [1] |
| 7 | (3E,5E)-Deca-1,3,5-trien-7-one | MeAlCl₂, CH₂Cl₂, -78 to -20 °C, 2 h | cis-Decalin ketone | 93 | 95:5 | [1] |
Experimental Protocols
General Procedure for Thermal Intramolecular Diels-Alder (IMDA) Cyclization
This protocol is a general representation of a thermally induced IMDA reaction.
Materials:
-
Substituted this compound derivative
-
High-boiling point solvent (e.g., toluene, xylene, o-dichlorobenzene)
-
Inert gas (e.g., nitrogen or argon)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
A solution of the this compound derivative (1.0 eq) in the chosen solvent (typically 0.01-0.1 M concentration) is prepared in a round-bottom flask under an inert atmosphere.
-
The reaction mixture is heated to reflux (typically between 110 °C and 180 °C, depending on the solvent and substrate reactivity) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.[4][5][6]
General Procedure for Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Cyclization
This protocol outlines a typical Lewis acid-catalyzed IMDA reaction, which often proceeds at lower temperatures and with higher stereoselectivity.[1]
Materials:
-
Substituted this compound derivative with a coordinating group (e.g., aldehyde, ketone, ester)
-
Anhydrous solvent (e.g., dichloromethane (B109758), toluene)
-
Lewis acid (e.g., MeAlCl₂, Et₂AlCl, BF₃·OEt₂) as a solution in a suitable solvent
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes for transfer of anhydrous reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, Rochelle's salt)
-
Standard work-up and purification reagents
Procedure:
-
The this compound derivative (1.0 eq) is dissolved in the anhydrous solvent in a flask under an inert atmosphere.
-
The solution is cooled to the desired low temperature (e.g., -78 °C).
-
The Lewis acid (0.1 to 1.1 eq) is added dropwise to the stirred solution via syringe.
-
The reaction mixture is stirred at the low temperature, and the progress is monitored by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Upon completion, the reaction is carefully quenched by the slow addition of the appropriate aqueous solution at the low temperature.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the cycloadduct.[1][7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows associated with the use of this compound in the synthesis of complex cyclic systems.
Caption: Control of stereoselectivity in the IMDA reaction.
Caption: General experimental workflow for IMDA reactions.
Caption: Logical flow in natural product synthesis via IMDA.
References
- 1. Lewis acid catalyzed intramolecular Diels-Alder reactions of acyclic (Z)-substituted 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the decalin core of codinaeopsin via an intramolecular Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greener Synthesis of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two primary greener synthesis routes for 1,3,6-octatriene, a valuable diene in organic synthesis and material science. The methodologies presented focus on principles of green chemistry, including atom economy, use of renewable feedstocks, and catalytic processes.
Route 1: Catalytic Dimerization of Butadiene and Isomerization
This approach leverages the atom-economical dimerization of 1,3-butadiene (B125203), a readily available C4 feedstock, to form a mixture of octatrienes, followed by selective isomerization to the desired this compound. Palladium and nickel catalysts are central to this transformation, offering high efficiency and selectivity.
Application Note: Palladium-Catalyzed Dimerization of Butadiene
The palladium-catalyzed dimerization of butadiene is a highly atom-efficient reaction that primarily yields 1,3,7-octatriene (B13812992).[1][2] By tuning reaction conditions and ligand choice, the formation of this linear dimer can be maximized. This method serves as an excellent example of green chemistry by maximizing the incorporation of starting material into the final product. Subsequent isomerization can then yield the target this compound.
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3,7-Octatriene
This protocol is based on the selective dimerization of butadiene to 1,3,7-octatriene using a palladium-phosphine complex catalyst.[1]
Materials:
-
Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
1,3-Butadiene
-
Anhydrous benzene (B151609) (or a greener alternative solvent like 2-methyltetrahydrofuran)
-
Schlenk flask and line
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetylacetonate (1 mol%) and triphenylphosphine (4 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
Cool the flask to 10-15 °C.
-
Carefully condense a known amount of 1,3-butadiene into the reaction flask.
-
Allow the reaction to proceed at a controlled temperature (e.g., 20-40 °C) for a specified time (e.g., 4-12 hours), monitoring the progress by GC analysis.
-
Upon completion, carefully evaporate the unreacted butadiene and the solvent.
-
The crude product, primarily 1,3,7-octatriene, can be purified by fractional distillation under reduced pressure.
Experimental Protocol: Isomerization of 1,3,7-Octatriene to this compound
This is a general protocol for the isomerization of the terminal double bond in 1,3,7-octatriene to the internal position to form the more thermodynamically stable conjugated system of this compound. This can be achieved using various catalysts, including transition metal complexes or solid acid catalysts.
Materials:
-
1,3,7-Octatriene (from the previous step)
-
Isomerization catalyst (e.g., a rhodium or iron-based complex, or a solid acid catalyst like a zeolite)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 1,3,7-octatriene in the chosen solvent.
-
Add the isomerization catalyst (loading to be optimized, typically 0.1-1 mol%).
-
Heat the reaction mixture to a temperature appropriate for the chosen catalyst (e.g., 80-120 °C).
-
Monitor the reaction progress by GC, observing the disappearance of the starting material and the formation of this compound and other isomers.
-
Once the desired conversion is reached, cool the reaction mixture.
-
Remove the catalyst by filtration (for heterogeneous catalysts) or by passing through a short column of silica (B1680970) gel (for homogeneous catalysts).
-
Purify the this compound from the resulting mixture of isomers by fractional distillation.
Data Presentation
| Parameter | Pd-Catalyzed Dimerization of Butadiene | Isomerization of 1,3,7-Octatriene |
| Catalyst | Pd(acac)₂ / PPh₃ | Rh or Fe complex / Zeolite |
| Catalyst Loading | 1 mol% | 0.1 - 1 mol% |
| Solvent | Benzene / 2-MeTHF | Toluene |
| Temperature (°C) | 20 - 40 | 80 - 120 |
| Reaction Time (h) | 4 - 12 | 2 - 8 |
| Yield of 1,3,7-Octatriene | Good to high | N/A |
| Selectivity for 1,3,7-Octatriene | High | N/A |
| Yield of this compound | N/A | Moderate to Good (mixture of isomers) |
| Selectivity for this compound | N/A | Dependent on catalyst and conditions |
Note: Specific yields and selectivities for the isomerization step require experimental optimization.
Visualization
Route 2: Bio-Based Synthesis via Engineered Microorganisms
This forward-looking approach aims to produce this compound from renewable feedstocks, such as fatty acids, using metabolically engineered microorganisms. While direct biosynthesis of this compound is still an area of active research, existing studies on the production of other C8 hydrocarbons provide a strong foundation for this greener route.[3][4][5]
Application Note: Biosynthesis of C8 Hydrocarbons
Recent advancements have demonstrated the potential of enzymes like fatty acid photodecarboxylase (FAP) to convert medium-chain fatty acids into alkanes.[3][4][5] By leveraging and engineering biosynthetic pathways, such as the lipoxygenase pathway which produces various polyunsaturated compounds, it is conceivable to develop a microbial chassis for the production of this compound from renewable carbon sources.[6] This would represent a significant step towards a truly sustainable synthesis.
Hypothetical Experimental Protocol: Engineered Biosynthesis of this compound
This protocol outlines a conceptual framework for the engineered biosynthesis of this compound in a microbial host like E. coli or S. cerevisiae.
1. Strain Engineering:
-
Host Selection: Choose a suitable microbial host with a well-characterized metabolism (e.g., E. coli).
-
Pathway Introduction:
-
Introduce genes for the production of a suitable C8 polyunsaturated fatty acid precursor. This may involve engineering the native fatty acid synthesis pathway.
-
Introduce a cascade of enzymes (e.g., engineered desaturases and a terminal decarboxylase or a novel polyketide synthase) capable of converting the C8 precursor into this compound. This is the primary engineering challenge and would likely involve enzyme discovery and protein engineering.
-
-
Metabolic Optimization: Knock out competing metabolic pathways to enhance the flux towards the desired product.
2. Fermentation:
-
Media and Culture Conditions:
-
Prepare a defined fermentation medium containing a renewable carbon source (e.g., glucose or glycerol).
-
Inoculate the medium with the engineered microbial strain.
-
Incubate under optimized conditions (temperature, pH, aeration) to promote cell growth and product formation.
-
-
Induction: If the expression of the biosynthetic pathway is under an inducible promoter, add the appropriate inducer at the optimal cell density.
3. Product Recovery and Purification:
-
Extraction: As this compound is volatile and non-polar, it may accumulate in the headspace of the fermenter or in an organic overlay.
-
Headspace analysis: Sample the headspace gas and analyze by GC-MS.
-
Solvent extraction: If an organic overlay is used, separate the organic phase for analysis and purification.
-
-
Purification: The recovered product can be purified using standard techniques such as fractional distillation.
Data Presentation
| Parameter | Engineered Biosynthesis of this compound |
| Microorganism | Engineered E. coli or S. cerevisiae |
| Feedstock | Glucose, Glycerol, or Fatty Acids |
| Key Enzymes | Engineered Desaturases, Decarboxylase/PKS |
| Fermentation Temp (°C) | 30 - 37 |
| Fermentation Time (h) | 48 - 96 |
| Product Titer (g/L) | Hypothetical, subject to optimization |
| Yield (g/g feedstock) | Hypothetical, subject to optimization |
Visualization
References
- 1. The Dimerization of Butadiene by Palladium Complex Catalysts | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Autocatalytic effect boosts the production of medium-chain hydrocarbons by fatty acid photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autocatalytic effect boosts the production of medium-chain hydrocarbons by fatty acid photodecarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,6-Octatriene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,6-octatriene, primarily through the palladium-catalyzed telomerization of 1,3-butadiene (B125203).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you diagnose and resolve problems to improve your reaction yield and selectivity.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion of Starting Material | Inactive Catalyst: The palladium catalyst may not have been activated (reduced to Pd(0)) or may have decomposed. | - Ensure the use of a suitable palladium precursor like Pd(OAc)₂ or Pd(acac)₂ in combination with a reducing agent or a phosphine (B1218219) ligand that facilitates in situ reduction. - Prepare the catalyst solution fresh before use. - Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen). |
| Inhibitors in Reagents: Impurities in 1,3-butadiene or the solvent can poison the catalyst. | - Use purified 1,3-butadiene and anhydrous, degassed solvents. - If using technical grade C4 feed, be aware that other unsaturated compounds can compete for the catalyst.[1] | |
| Low Yield of this compound | Suboptimal Ligand Choice: The nature of the ligand significantly influences catalyst activity and selectivity. | - For the formation of 1,3,7-octatriene (B13812992) (a related isomer), sterically hindered trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) have shown a preference for dimerization over telomerization.[2] - Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your desired isomer. |
| Incorrect Reaction Temperature: Temperature affects both reaction rate and selectivity. | - Optimize the reaction temperature. Lower temperatures (e.g., below 50°C) can sometimes improve selectivity for specific telomerization products.[1] | |
| Poor Selectivity (Formation of Multiple Byproducts) | Formation of Methoxy-octadienes: In the presence of an alcohol like methanol (B129727), the primary products are often 1-methoxy-2,7-octadiene (B8591526) and 3-methoxy-1,7-octadiene (B8561850).[3] | - If this compound is the target, the reaction should ideally be performed in the absence of a nucleophile that can be incorporated into the product. The formation of 1,3,7-octatriene is often mentioned as a dimerization product.[3] |
| Diels-Alder Reaction: 1,3-butadiene can undergo a [4+2] cycloaddition to form 4-vinylcyclohexene, a common byproduct. | - This is a competing thermal reaction. Optimizing the catalyst system to favor the desired telomerization pathway over the Diels-Alder reaction is crucial. The choice of ligand and reaction conditions plays a key role here. | |
| Formation of other Octatriene Isomers: The primary dimerization product is often 1,3,7-octatriene, not this compound. | - The specific synthesis of this compound may require a different catalytic system or starting materials than the direct telomerization of butadiene. The provided literature primarily discusses the formation of other octadienes. | |
| Reaction is Difficult to Reproduce | Sensitivity to Air and Moisture: The palladium catalyst and some ligands are sensitive to oxygen and water. | - Use standard Schlenk line or glovebox techniques for handling reagents and setting up the reaction. |
| Variability in Reagent Quality: The purity of 1,3-butadiene, solvents, and ligands can vary between batches. | - Use reagents from a reliable source and consider purifying them if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing octatrienes from 1,3-butadiene?
A1: The most prevalent method is the palladium-catalyzed telomerization of 1,3-butadiene.[3] This reaction involves the dimerization of two butadiene molecules, often with the incorporation of a nucleophile. When no nucleophile is added, dimerization can lead to octatrienes.
Q2: How does the choice of ligand affect the reaction outcome?
A2: The ligand plays a critical role in determining both the activity of the palladium catalyst and the selectivity of the reaction.[2]
-
Phosphine Ligands: Triphenylphosphine (B44618) (PPh₃) is a commonly used ligand. However, its derivatives with electron-donating groups can sometimes yield better results.[2] Sterically bulky phosphines, such as tricyclohexylphosphine (PCy₃), can favor the formation of 1,3,7-octatriene over other telomerization products.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can lead to highly active and selective catalysts, sometimes outperforming phosphine-based systems.[1]
Q3: What are the main byproducts in the palladium-catalyzed reaction of 1,3-butadiene?
A3: Common byproducts include:
-
Telomers: If a nucleophile like methanol is present, 1-methoxy-2,7-octadiene and 3-methoxy-1,7-octadiene are major products.[3]
-
Dimerization Products: 1,3,7-octatriene is a common dimerization product.[3]
-
Cycloadducts: 4-Vinylcyclohexene is formed through a Diels-Alder reaction between two molecules of 1,3-butadiene.[3]
Q4: What is the general mechanism for the palladium-catalyzed telomerization of 1,3-butadiene?
A4: The reaction is generally understood to proceed through the following key steps:
-
Reduction of a Pd(II) precursor to the active Pd(0) species.
-
Coordination of two 1,3-butadiene molecules to the Pd(0) center.
-
Oxidative coupling of the two butadiene molecules to form a bis-π-allylpalladium(II) intermediate.
-
Subsequent reaction steps, which can include nucleophilic attack or β-hydride elimination, lead to the final products and regeneration of the Pd(0) catalyst.
Experimental Protocols
General Protocol for Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol
This protocol is a generalized procedure based on common practices in the literature for the synthesis of methoxyoctadienes, which are closely related to octatrienes. The conditions can be adapted to favor octatriene formation, primarily by excluding the nucleophile (methanol) and adjusting the ligand and temperature.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd(acac)₂)
-
Ligand (e.g., triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or an NHC ligand)
-
Base (e.g., sodium hydroxide (B78521) (NaOH), sodium methoxide (B1231860) (NaOMe))
-
1,3-Butadiene (condensed)
-
Anhydrous solvent (e.g., methanol, THF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 0.001 mol%) and the ligand (e.g., 0.003 mol%) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for a few minutes to allow for complex formation.
-
Add the base (e.g., 1 mol%).
-
-
Reaction Setup:
-
Cool the flask or autoclave to a low temperature (e.g., -78 °C) and condense a known amount of 1,3-butadiene into the vessel.
-
If a nucleophile like methanol is used, it is typically also the solvent.
-
-
Reaction Execution:
-
Seal the reaction vessel and allow it to warm to the desired reaction temperature (e.g., 25 °C to 90 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2 to 24 hours).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel and carefully vent any excess butadiene.
-
Quench the reaction, for example, by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, hexane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate the desired octatriene isomer.
-
Visualizations
Catalytic Cycle of Butadiene Telomerization
Caption: Generalized catalytic cycle for palladium-catalyzed telomerization of 1,3-butadiene.
Experimental Workflow
References
Technical Support Center: Purification of 1,3,6-Octatriene Isomers
Welcome to the Technical Support Center for the purification of 1,3,6-octatriene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sensitive and closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The primary challenges stem from two main areas:
-
Similar Physical Properties: The various geometric isomers of this compound often have very close boiling points and similar polarities, making separation by traditional distillation and chromatographic methods difficult.
-
Instability: As conjugated trienes, these molecules are susceptible to degradation through several pathways, including:
-
Polymerization: Especially at elevated temperatures, the conjugated π-system can lead to unwanted polymerization, reducing yield and fouling equipment.[1][]
-
Isomerization: Exposure to heat, light (UV radiation), or acidic conditions (such as on standard silica (B1680970) gel) can cause unintended cis-trans isomerization, altering the desired product profile.[3][4]
-
Oxidation: Like many unsaturated hydrocarbons, this compound isomers can be prone to oxidation, especially if exposed to air for prolonged periods.
-
Q2: Which purification technique is best suited for separating this compound isomers?
A2: The choice of purification technique depends on the scale of the separation and the required purity.
-
Fractional Distillation: This method is suitable for larger quantities but may not provide complete separation of isomers with very close boiling points.[5][6][7][8]
-
Preparative Gas Chromatography (pGC): pGC offers the highest resolution for separating volatile isomers and is ideal for obtaining small quantities of highly pure material for analytical standards or research purposes.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Normal phase HPLC can be effective for separating geometric isomers.[11][12] Given the non-polar nature of octatrienes, reverse-phase HPLC is generally less effective.
-
Argentation Chromatography: This technique utilizes the interaction between the π-bonds of the double bonds and silver ions to separate isomers based on the number and geometry of their double bonds. It can be a powerful tool for separating cis and trans isomers.
Q3: How can I prevent my this compound sample from polymerizing during distillation?
A3: To prevent polymerization during distillation, consider the following:
-
Use a Polymerization Inhibitor: Adding a small amount of a radical scavenger like 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), or hydroquinone (B1673460) (HQ) to the distillation flask can inhibit polymerization.[1][]
-
Distill Under Reduced Pressure: Lowering the pressure will reduce the boiling point, allowing the distillation to be carried out at a lower temperature, which minimizes thermally induced polymerization.
-
Maintain an Inert Atmosphere: Conducting the distillation under an inert gas like nitrogen or argon can help prevent oxidation, which can sometimes initiate polymerization.
Q4: My isomers are co-eluting during gas chromatography. What can I do to improve separation?
A4: Co-elution of isomers in GC is a common problem. To improve separation, you can:
-
Optimize the Temperature Program: A slower temperature ramp can increase the resolution between closely eluting peaks.
-
Use a More Selective Stationary Phase: For alkene isomers, a more polar column (e.g., a wax-type column) often provides better selectivity than a non-polar one.
-
Increase the Column Length: A longer column provides more theoretical plates, which can enhance separation.
-
Reduce the Carrier Gas Flow Rate: A lower flow rate can improve resolution, but it will also increase the analysis time.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Recommended Solution |
| Poor separation of isomers | Boiling points of the isomers are very close. | - Increase the length of the fractionating column to increase the number of theoretical plates. - Use a column with a more efficient packing material. - Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[6] - Consider vacuum distillation to potentially increase the difference in boiling points. |
| Product is polymerizing in the distillation flask | The distillation temperature is too high, promoting polymerization. | - Add a polymerization inhibitor (e.g., BHT, hydroquinone) to the distillation flask.[1][] - Perform the distillation under reduced pressure to lower the boiling point. |
| The desired isomer is isomerizing during distillation | The distillation temperature is causing thermal isomerization. | - Use vacuum distillation to lower the temperature. - Minimize the time the material is kept at high temperatures. |
Gas Chromatography (GC)
| Problem | Possible Cause | Recommended Solution |
| Isomers are not baseline resolved | - Inadequate column selectivity. - Non-optimized temperature program. | - Switch to a more polar stationary phase (e.g., Wax or PEG-based column) which can offer better selectivity for isomers. - Use a longer column for increased theoretical plates. - Optimize the temperature program with a slower ramp rate.[9] |
| Peak tailing | - Active sites on the column. - Sample overload. | - Use a new, high-quality column. - Inject a smaller sample volume or a more dilute sample. |
| Irreproducible retention times | - Fluctuations in oven temperature or carrier gas flow rate. - Column degradation. | - Ensure the GC system is properly maintained and calibrated. - Replace the column if it is old or has been subjected to harsh conditions. |
Quantitative Data
Table 1: Physical Properties of this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
| (3E,6E)-1,3,6-Octatriene | C₈H₁₂ | 108.18 | Not available | 2.69480[13] |
| (3Z,6E)-1,3,6-Octatriene | C₈H₁₂ | 108.18 | 130.8 at 760 mmHg[14] | 2.69480[14] |
| (3E,6Z)-1,3,6-Octatriene | C₈H₁₂ | 108.18 | Not available | Not available |
| (3Z,6Z)-1,3,6-Octatriene | C₈H₁₂ | 108.18 | Not available | Not available |
| 3,7-dimethyl-1,3,6-octatriene (Isomer mixture) | C₁₀H₁₆ | 136.23 | Not available | Not available |
| (Z)-3,7-dimethyl-1,3,6-octatriene | C₁₀H₁₆ | 136.23 | Not available | Not available |
Note: Experimental boiling point data for all isomers is limited. The provided data is based on available information and may be from predictive models.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is a general guideline and should be optimized based on the specific mixture of isomers and available equipment.
Objective: To separate this compound isomers on a multi-gram scale.
Materials:
-
Mixture of this compound isomers
-
Polymerization inhibitor (e.g., BHT)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Add the crude this compound mixture to a round-bottom flask.
-
Add a small amount of polymerization inhibitor (e.g., a few crystals of BHT).
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum application.
-
Begin stirring the mixture and apply a vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Slowly heat the mixture using the heating mantle.
-
Observe the reflux line as it slowly ascends the fractionating column. A slow ascent is crucial for good separation.[6]
-
Collect the fractions that distill at a constant temperature. It is advisable to collect several small fractions.
-
Analyze the collected fractions by GC to determine their isomeric purity.
-
Combine the fractions with the desired purity.
-
Store the purified isomers under an inert atmosphere at a low temperature (-20°C is recommended) and protected from light.
Protocol 2: Preparative Gas Chromatography (pGC)
This protocol is adapted from general methods for terpene and alkene isomer separation and should be optimized for your specific instrument and isomer mixture.[9][10]
Objective: To obtain high-purity samples of individual this compound isomers.
Instrumentation and Conditions:
-
GC System: A preparative gas chromatograph equipped with a fraction collector.
-
Column: A high-polarity column (e.g., DB-WAX or equivalent PEG-based phase) of a suitable length and diameter for preparative work.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200-220 °C (should be high enough to vaporize the sample without causing degradation).
-
Oven Temperature Program: Start with an initial temperature of around 60-80°C, hold for a few minutes, then ramp up to a final temperature of 150-180°C at a slow rate (e.g., 2-5 °C/min).
-
Detector: A non-destructive detector is ideal, but a split system with a destructive detector (like FID) can be used where a small portion of the eluent is sent to the detector and the majority to the fraction collector.
Procedure:
-
Dissolve the this compound isomer mixture in a volatile solvent (e.g., hexane) at a suitable concentration.
-
Perform analytical-scale injections to optimize the separation and determine the retention times of the target isomers.
-
Based on the analytical runs, set up the collection times for the preparative system.
-
Inject the sample onto the pGC column.
-
Collect the fractions corresponding to the individual isomers in cooled traps.
-
Analyze the collected fractions for purity using analytical GC.
-
Remove the solvent from the purified fractions under a gentle stream of inert gas.
-
Store the purified isomers under an inert atmosphere at low temperature and protected from light.
Visualizations
Caption: General experimental workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for challenges in this compound isomer purification.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected Alkene Isomerization during Iterative Cross-Coupling To Form Hindered, Electron-Deficient Trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Fractional Distillation [sites.pitt.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Purification [chem.rochester.edu]
- 9. scientificss.co.uk [scientificss.co.uk]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. (3E,6E)-1,3,6-Octatriene | CAS#:22038-69-3 | Chemsrc [chemsrc.com]
- 14. Page loading... [guidechem.com]
preventing unwanted polymerization of 1,3,6-octatriene during storage
Welcome to the Technical Support Center for 1,3,6-Octatriene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during storage?
A1: this compound is a conjugated triene, meaning it has alternating double and single bonds in its molecular structure. This conjugation makes the molecule susceptible to polymerization, which can be initiated by several factors:
-
Heat: Elevated temperatures can provide the activation energy for polymerization to begin.
-
Light: UV light can generate free radicals, which act as initiators for a chain polymerization reaction.
-
Air (Oxygen): Oxygen can react with the triene to form peroxides, which are unstable and can decompose to form radicals that initiate polymerization.
-
Contaminants: Impurities such as acids, bases, or metal ions can act as catalysts for polymerization.
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
A2: To minimize the risk of polymerization, this compound should be stored under controlled conditions that exclude polymerization initiators. While specific data for this compound is limited, the following are best practices for storing conjugated polyenes.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally initiated polymerization and potential peroxide formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the formation of peroxides by excluding atmospheric oxygen. |
| Light | Amber or Opaque Container | Protects the compound from UV light, which can initiate radical polymerization. |
| Inhibitor | Addition of a suitable inhibitor | Chemical stabilizer to quench radical formation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and leakage. |
Q3: What types of inhibitors are recommended for storing this compound, and at what concentration?
| Inhibitor Class | Examples | Typical Concentration (ppm) | Mechanism of Action |
| Phenolic Compounds | 4-tert-Butylcatechol (TBC), Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | 10 - 200 | Radical scavenger; donates a hydrogen atom to reactive radicals. Often requires the presence of oxygen to be effective. |
| Hindered Amines | e.g., derivatives of 2,2,6,6-tetramethylpiperidine | 100 - 500 | Radical scavenger. |
| Hydroxylamine Derivatives | N-Nitrosophenylhydroxylamine, ammonium (B1175870) salt | 100 - 2000 | Radical scavenger. |
Q4: How can I detect if my this compound has started to polymerize?
A4: Several indicators can suggest that polymerization has occurred:
-
Visual Inspection: An increase in viscosity, the formation of a gel, or the appearance of solid precipitates are clear signs of polymerization.
-
Discoloration: The sample may develop a yellowish or brownish tint.
-
Analytical Techniques: Techniques like Gas Chromatography (GC) can be used to assess the purity of the monomer. A decrease in the peak area corresponding to this compound and the appearance of new, less volatile peaks suggest polymerization. UV-Vis Spectroscopy can also be employed to monitor the formation of conjugated systems that may arise during polymerization.
Q5: What should I do if I suspect my sample of this compound has polymerized?
A5: If you observe signs of polymerization:
-
Safety First: If the container is bulging or warm to the touch, do not open it. This could indicate a runaway polymerization reaction, which can generate significant heat and pressure.
-
Isolate: Place the container in a well-ventilated area, such as a fume hood.
-
Cool Down: If it is safe to do so, cool the container in an ice bath to slow down the reaction.
-
Disposal: Contact your institution's environmental health and safety office for guidance on the proper disposal of the polymerized material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Liquid has become viscous or solidified. | - Depletion of inhibitor.- Exposure to heat, light, or air. | - If partially polymerized, consider purification by distillation under reduced pressure and in the presence of an inhibitor.- If fully polymerized, dispose of the material according to hazardous waste guidelines.- For future prevention, ensure storage at 2-8°C under an inert atmosphere and in the dark. |
| The container is bulging. | - Runaway polymerization is occurring, generating heat and gas. | - CAUTION: Do not open the container. - Cool the container from a safe distance with a water bath or other cooling medium.- Evacuate the immediate area and contact your safety officer. |
| Polymerization occurs during a reaction. | - Presence of catalytic impurities in reagents or solvents.- Reaction temperature is too high.- Inhibitor was removed prior to a prolonged reaction setup. | - Purify all reagents and solvents before use.- Optimize the reaction temperature to the lowest effective level.- Consider performing the reaction under an inert atmosphere.- If compatible with your reaction chemistry, a small amount of a suitable inhibitor can be added. |
| A freshly opened bottle shows signs of polymerization. | - Improper storage during transport.- Insufficient or ineffective inhibitor from the supplier. | - Contact the supplier immediately to report the issue.- If the material is urgently needed and only partially polymerized, you may attempt purification, but proceed with caution. |
Experimental Protocols
Protocol 1: Monitoring the Stability of Stored this compound via UV-Vis Spectroscopy
Objective: To qualitatively assess the formation of conjugated polymer species in a stored sample of this compound.
Materials:
-
Stored sample of this compound
-
UV-transparent solvent (e.g., hexane (B92381) or cyclohexane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the this compound sample in the UV-transparent solvent. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Record the UV-Vis spectrum of the solution from 200 nm to 400 nm, using the pure solvent as a blank.
-
The monomer this compound will have a characteristic absorbance maximum. Over time, as polymerization or oxidation occurs, new chromophores may form, leading to changes in the spectrum, such as the appearance of new peaks or shoulders at longer wavelengths.
-
Periodically sample the stored material and repeat the measurement to track any changes in the UV-Vis spectrum over time. An increase in absorbance at wavelengths longer than the monomer's maximum absorption can indicate the formation of larger conjugated systems, a hallmark of polymerization.
Protocol 2: Removal of Phenolic Inhibitors Prior to Use
Objective: To remove common phenolic inhibitors (e.g., BHT, TBC) from this compound for reactions where the inhibitor may interfere.
Materials:
-
Inhibited this compound
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Extraction: Place the inhibited this compound in a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The acidic phenolic inhibitor will be deprotonated and extracted into the aqueous basic layer.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat the water wash two more times.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate) and swirl gently.
-
Filtration: Filter the dried monomer into a clean, dry flask.
-
Immediate Use: The resulting inhibitor-free this compound is highly reactive and should be used immediately. If short-term storage is necessary, keep it under an inert atmosphere at 0-5°C for no more than a few hours.
Visualizations
Caption: Logical workflow for preventing the unwanted polymerization of this compound.
Caption: Experimental workflow for the removal of phenolic inhibitors from this compound.
Technical Support Center: Troubleshooting Side Reactions in Diels-Alder Reactions of 1,3,6-Octatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in Diels-Alder experiments utilizing 1,3,6-octatriene.
Troubleshooting Guide
This guide addresses common issues observed during the Diels-Alder reaction with this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Adduct | 1. Competing Polymerization: this compound, especially at elevated temperatures, can undergo self-polymerization or co-polymerization with the dienophile. 2. Isomerization of this compound: The diene may isomerize to a less reactive or unreactive non-conjugated form under reaction conditions. 3. Competing [4+2] Cycloadditions: The isolated double bond at the 6-position can potentially act as a dienophile in an intermolecular reaction with another molecule of this compound. 4. Retro-Diels-Alder Reaction: At excessively high temperatures, the equilibrium may shift back towards the starting materials. | 1. Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a high-pressure reactor to facilitate the reaction at lower temperatures. 2. Use of Lewis Acid Catalysts: Lewis acids can accelerate the desired Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, which can minimize side reactions like polymerization and isomerization.[1][2][3] 3. Monitor Diene Purity: Ensure the purity of the this compound before use. If necessary, purify by distillation. 4. Incremental Addition of Dienophile: Adding the dienophile portion-wise can help to maintain a low concentration and minimize its participation in side reactions. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: If both the diene and dienophile are unsymmetrical, multiple regioisomers can be formed. 2. Lack of Stereoselectivity (Endo/Exo Isomers): Both endo and exo isomers can form, with the endo product often being the kinetically favored product. 3. Competing Sigmatropic Rearrangements: Structurally similar trienes are known to undergo sigmatropic rearrangements (e.g.,[4] or[1][1] shifts) under thermal conditions, leading to isomeric products. 4. Intramolecular Diels-Alder Reaction: The isolated double bond in this compound could potentially undergo an intramolecular cycloaddition with the conjugated diene system, though this is generally less favorable than the intermolecular reaction with a reactive dienophile.[5][6][7][8][9] | 1. Lewis Acid Catalysis: Lewis acids can enhance the regioselectivity and stereoselectivity (often favoring the endo product) of the Diels-Alder reaction.[1][10][2][3] 2. Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Experiment with a range of solvents with varying polarities. 3. Temperature Control: Lowering the reaction temperature can improve selectivity. 4. Characterization of Byproducts: Isolate and characterize unexpected products using techniques like NMR and mass spectrometry to identify the nature of the side reactions. |
| Polymerization of Starting Materials | 1. High Reaction Temperature: Elevated temperatures can promote radical or cationic polymerization of the diene and/or dienophile. 2. Presence of Impurities: Acidic or radical-initiating impurities can catalyze polymerization. | 1. Lower Reaction Temperature: Use the minimum temperature required for the cycloaddition. 2. Use of Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., hydroquinone) can be added to suppress polymerization, but care must be taken to ensure it does not interfere with the desired reaction. 3. Purification of Reagents: Ensure all starting materials and solvents are pure and free of acidic or radical-initiating impurities. |
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with this compound is giving a very low yield. What is the most likely cause?
A1: The most probable cause for a low yield is the thermal instability of this compound, which can lead to competing side reactions. The primary side reaction to consider is polymerization, especially at the elevated temperatures often required for Diels-Alder reactions. Another possibility is the thermal isomerization of the conjugated diene system to a non-conjugated, unreactive isomer. To troubleshoot this, we recommend optimizing the reaction temperature to find the lowest possible temperature at which the reaction proceeds at a reasonable rate. The use of a Lewis acid catalyst can also be highly effective in accelerating the desired cycloaddition, thereby allowing for lower reaction temperatures and minimizing side reactions.[1][2][3]
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products can stem from issues with regioselectivity (if using an unsymmetrical dienophile) and stereoselectivity (formation of both endo and exo isomers). Additionally, with a substrate like this compound, there is a possibility of competing pericyclic reactions, such as sigmatropic rearrangements, or even an intramolecular Diels-Alder reaction. To enhance selectivity, consider the use of a Lewis acid catalyst, which can direct the reaction towards a specific regio- and stereoisomer.[1][2][3] Careful control of the reaction temperature is also crucial, as lower temperatures generally favor higher selectivity. Experimenting with different solvents may also influence the product distribution.
Q3: Can the isolated double bond at the 6-position of this compound interfere with the Diels-Alder reaction?
A3: Yes, the isolated double bond can potentially participate in side reactions. While the conjugated 1,3-diene system is the primary site for the [4+2] cycloaddition, the 6,7-double bond could theoretically act as a dienophile in an intermolecular reaction with another molecule of this compound, leading to dimerization or oligomerization. It could also potentially undergo an intramolecular Diels-Alder reaction, although this is generally less likely, especially in the presence of a more reactive external dienophile.[5][6][7][8][9]
Q4: What are the recommended starting points for optimizing the reaction conditions for a Diels-Alder reaction with this compound?
A4: A good starting point would be to screen various reaction temperatures, beginning with milder conditions (e.g., 80-100 °C) and gradually increasing if the reaction is too slow. Toluene (B28343) or xylene are common high-boiling solvents for these reactions. If thermal conditions lead to significant side products, exploring Lewis acid catalysis at lower temperatures (e.g., 0 °C to room temperature) is a logical next step. Common Lewis acids to screen include AlCl₃, BF₃·OEt₂, and SnCl₄. Monitoring the reaction progress by techniques like TLC or GC-MS will be essential in determining the optimal conditions.
Experimental Protocols
A general protocol for a thermally initiated Diels-Alder reaction and a Lewis acid-catalyzed variant are provided below. These should be considered as starting points and may require optimization for specific dienophiles.
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene, ~0.5 M concentration).
-
Reaction Initiation: Add the dienophile (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene) and maintain for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][11][12]
Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, dissolve the dienophile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 eq) to the stirred solution.
-
Addition of Diene: After stirring for a short period (e.g., 15-30 minutes), add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the product using spectroscopic methods.[4][11][12]
Visualizations
Caption: Troubleshooting workflow for side reactions in Diels-Alder reactions of this compound.
Caption: Potential reaction pathways in the Diels-Alder reaction of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Khan Academy [khanacademy.org]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. summit.sfu.ca [summit.sfu.ca]
Technical Support Center: Optimization of 1,3,6-Octatriene Functionalization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the functionalization of 1,3,6-octatriene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: The primary challenges stem from its poly-unsaturated and non-conjugated diene structure. Key issues include:
-
Regioselectivity: Controlling which of the three double bonds reacts is difficult. The terminal double bond (C1-C2) is generally more reactive than the internal ones (C3-C4 and C6-C7) due to steric hindrance.
-
Chemoselectivity: For reactions like hydroformylation or epoxidation, achieving mono-functionalization without subsequent reactions on the remaining double bonds can be challenging.
-
Stereoselectivity: The formation of specific stereoisomers (E/Z) at the newly formed C-C bonds requires careful selection of catalysts and ligands.
-
Isomerization: Under certain catalytic conditions, the double bonds within the octatriene backbone can migrate, leading to a mixture of undesired isomers.
Q2: How do I select an appropriate catalyst for a specific transformation?
A2: Catalyst selection is crucial and depends on the desired reaction.
-
Hydroformylation: Rhodium and cobalt complexes are standard.[1][2] Rhodium catalysts, often modified with phosphine (B1218219) ligands, offer higher selectivity at lower temperatures and pressures.[3] Bulky phosphine ligands can be used to favor the formation of linear aldehydes.[3]
-
Heck Coupling: Palladium catalysts are almost exclusively used.[4][5] Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6][7] The choice of ligand (e.g., PPh₃, PHOX, BINAP) is critical for stability and selectivity.[4]
-
Epoxidation: Peroxy acids like m-CPBA are common for simple epoxidations. For asymmetric epoxidation, transition metal catalysts (e.g., based on Titanium or Vanadium) with chiral ligands are required.
Q3: What role does the solvent play in optimizing these reactions?
A3: The solvent can significantly influence reaction outcomes.
-
It must dissolve the substrate, catalyst, and reagents.
-
Polar aprotic solvents like DMF, NMP, DMA, or acetonitrile (B52724) are common for Heck reactions.[6]
-
Non-polar solvents like toluene (B28343) or dioxane are also used, and in some cases, decreasing solvent concentration can improve yield.[8]
-
For hydroformylation, the choice of solvent can affect catalyst stability and product separation. Biphasic systems (e.g., using ionic liquids) can facilitate catalyst recycling.[9]
Troubleshooting Guides
Hydroformylation of this compound
This reaction adds a formyl group (-CHO) and a hydrogen atom across a double bond.[1] The primary goal is often the selective formation of a linear aldehyde at the terminal C1 position.
Problem 1: Low or No Conversion to Aldehyde
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the catalyst precursor is properly activated. For example, Co₂(CO)₈ requires the presence of H₂ to form the active HCo(CO)₄ species.[2] Check for potential catalyst poisons in the feedstock or solvent.
-
-
Possible Cause: Incorrect reaction conditions.
Problem 2: Poor Regioselectivity (Mixture of Linear and Branched Aldehydes)
-
Possible Cause: Inappropriate ligand-to-metal ratio.
-
Solution: Increase the concentration of the phosphine ligand relative to the metal catalyst (e.g., Rh). The use of bulkier phosphine ligands (e.g., triphenylphosphine) sterically disfavors the formation of the branched isomer, leading to higher linearity.[3]
-
-
Possible Cause: High Temperature or Low CO Pressure.
-
Solution: High temperatures can decrease selectivity. Operate at the lower end of the effective temperature range for your catalyst. Low carbon monoxide pressure can sometimes favor isomerization over hydroformylation; ensure adequate CO partial pressure.[1]
-
Data Summary: Typical Hydroformylation Conditions
| Parameter | Typical Range | Potential Impact on this compound |
| Catalyst | Rh or Co complexes | Rh often provides higher selectivity for terminal alkenes. |
| Ligand | Phosphines (e.g., PPh₃) | Bulky ligands increase the ratio of linear to branched product.[3] |
| Temperature | 80 - 200 °C[3] | Higher temperatures increase rate but may decrease selectivity. |
| Pressure (H₂/CO) | 10 - 100 atm[1] | Affects reaction rate and catalyst stability. |
| Solvent | Toluene, Dioxane | Must solubilize all components; can influence catalyst activity. |
Heck Coupling of this compound
The Heck reaction couples the alkene with an unsaturated halide (e.g., aryl bromide) using a palladium catalyst and a base.[4]
Problem 1: Low Yield or Stalled Reaction
-
Possible Cause: Catalyst decomposition.
-
Solution: The formation of palladium black indicates catalyst agglomeration and deactivation. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as oxygen can degrade the catalyst. The choice of ligand is critical; bulky, electron-rich phosphines can stabilize the Pd(0) intermediate.
-
-
Possible Cause: Inactive halide or triflate.
-
Possible Cause: Incorrect base.
-
Solution: The base (e.g., Et₃N, K₂CO₃, NaOAc) is essential to regenerate the Pd(0) catalyst in the final step of the cycle.[4][7] Ensure the base is strong enough but does not react with your substrate. Organic bases like triethylamine (B128534) are common, but inorganic bases can also be effective.
-
Problem 2: Formation of Isomerized Side Products
-
Possible Cause: Reversible β-hydride elimination.
-
Solution: The β-hydride elimination step can be reversible, leading to double bond migration in the product. Using a large excess of the alkene or employing specific ligand systems can sometimes suppress this side reaction. The reaction generally shows a high preference for trans selectivity in the final product.[5]
-
Data Summary: Typical Heck Reaction Conditions
| Parameter | Typical Range | Potential Impact on this compound |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.1 - 5 mol% loading is common. |
| Ligand | PPh₃, (o-tolyl)₃P | Stabilizes the catalyst and influences reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Typically 1.2 - 2.0 equivalents are required.[4] |
| Solvent | DMF, NMP, Toluene[6] | Aprotic polar solvents are generally preferred. |
| Temperature | 80 - 140 °C | Often requires heating to achieve a reasonable rate.[6] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Heck Coupling
Warning: Palladium catalysts and phosphine ligands should be handled in a fume hood. Solvents should be degassed to prevent catalyst oxidation.
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the degassed solvent (e.g., DMF).
-
Substrate Addition: Add this compound (1.2 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflows and Pathways
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. youtube.com [youtube.com]
Technical Support Center: GC-MS Analysis of Octatrienes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of octatriene isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my octatriene isomers co-eluting or showing significant peak overlap?
A1: Octatriene isomers (C₈H₁₂) often possess very similar boiling points and polarities due to their identical molecular weight and elemental composition.[1] Standard non-polar GC columns, which primarily separate compounds by boiling point, may not have enough selectivity to resolve these structurally similar compounds, leading to co-elution.[2]
Q2: What is the first and simplest parameter I should adjust to improve the separation of octatriene isomers?
A2: Optimizing the oven temperature program is often the most effective initial step.[3] Adjusting the temperature ramp rate can significantly impact the resolution of analytes. A slower ramp rate generally provides better separation for closely eluting compounds, though it will increase the total analysis time.[2]
Q3: When should I consider changing my GC column?
A3: If optimizing the temperature program and carrier gas flow rate does not provide adequate separation, you should consider changing the column.[4] The choice of stationary phase is the most critical factor for achieving selectivity between isomers.[5] For separating alkene isomers, which have similar boiling points but different shapes, a more polar stationary phase is often required.[1]
Q4: My peaks are separated, but the mass spectra look identical. How can I identify which isomer is which?
A4: While electron ionization (EI) mass spectra for isomers can be very similar, subtle differences may exist.[6] If the spectra are indistinguishable, identification must rely on chromatographic data. You can compare the retention times of your peaks to those of certified reference standards run under the exact same conditions. Alternatively, you can use Kovats Retention Indices, which are more standardized across different systems, to compare your results with database values.[7][8]
Q5: What is deconvolution, and can it help if I cannot achieve chromatographic separation?
A5: Deconvolution is a computational technique used to mathematically separate the mass spectra of two or more co-eluting compounds.[9] If there are slight differences in the mass spectra of the overlapping octatriene isomers, deconvolution software can extract the pure spectrum of each component, allowing for their identification and quantification even when they are not fully separated chromatographically.[9]
Troubleshooting Guide: Resolving Peak Overlap
This guide provides a systematic approach to resolving peak overlap in the GC-MS analysis of octatrienes, from simple method adjustments to more advanced techniques.
Step 1: Initial Assessment & Optimization of Current Method
The first step is to ensure your current system is performing optimally and to make simple adjustments to the GC method.
Caption: Initial troubleshooting workflow for peak overlap.
Temperature programming is a powerful tool for improving the separation of complex mixtures.[10] For volatile compounds like octatrienes, a good starting point is a "scouting gradient."[3]
-
Set a Low Initial Temperature: Start with an oven temperature of 40-50°C. If using splitless injection, the initial temperature should be about 10-20°C below the boiling point of your sample solvent.[11]
-
Apply a Generic Ramp Rate: Use a moderate ramp rate, such as 10°C/min.[3]
-
Set a High Final Temperature: Ramp to the maximum operating temperature of your column and hold for 5-10 minutes to ensure all components have eluted.[3]
-
Analyze the Results:
-
If peaks are still clustered at the beginning, lower the initial temperature or reduce the ramp rate.
-
If peaks are well-separated but the analysis is too long, you can increase the ramp rate. The optimal ramp rate is often around 10°C per column void time.[11]
-
-
Iterate: Make systematic adjustments to the ramp rate (e.g., trying 5°C/min, 15°C/min) to find the best balance between resolution and analysis time.
| Parameter | Effect on Separation of Isomers |
| Lower Initial Temperature | Increases retention of early-eluting compounds, potentially improving resolution at the start of the chromatogram.[3] |
| Slower Ramp Rate | Increases the time analytes spend interacting with the stationary phase, generally improving resolution for all compounds.[12] |
| Faster Ramp Rate | Decreases analysis time but may reduce resolution between closely eluting peaks.[13] |
| Isothermal Hold | Holding the temperature constant during the elution of target isomers can sometimes improve separation if their retention is differently affected by temperature. |
Step 2: Advanced Chromatographic Strategies
If optimizing the temperature program is insufficient, the next step involves changing the physical components of the separation system, primarily the GC column.
The choice of stationary phase is the most critical factor influencing selectivity.[14] For non-polar alkene isomers, increasing the polarity of the stationary phase can induce different interactions (e.g., dipole-dipole) that exploit subtle differences in the isomer structures, leading to better separation.[2]
-
Assess Your Current Column: Standard non-polar columns (e.g., 100% dimethylpolysiloxane like DB-1 or HP-1) separate primarily by boiling point and may be insufficient.
-
Select a More Polar Column: Consider a mid-polarity or high-polarity stationary phase. Polyethylene glycol (PEG) phases, often called "WAX" columns, are highly polar and can provide good selectivity for isomers.[1] Phenyl-substituted phases (e.g., 5% Phenyl-methylpolysiloxane like DB-5/HP-5, or higher) offer an intermediate polarity.
-
Consider Column Dimensions:
-
Length: Doubling the column length increases resolving power by about 40%, but significantly increases analysis time.[5]
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm vs 0.25 mm) increases efficiency and resolution but has lower sample capacity.[14]
-
Film Thickness: A thicker film increases retention, which can be beneficial for highly volatile compounds like octatrienes, potentially improving their separation.[14]
-
| Stationary Phase Type | Polarity | Typical Application for Isomers |
| 100% Dimethylpolysiloxane (e.g., ZB-1, Rxi-1ms) | Non-Polar | Separates based on boiling point; often insufficient for isomers with similar boiling points.[2] |
| 5% Phenyl-Methylpolysiloxane (e.g., ZB-5, Rxi-5Sil MS) | Low Polarity | Slightly more selective than non-polar phases due to dipole interactions. A good general-purpose choice.[2] |
| 50% Phenyl-Methylpolysiloxane (e.g., ZB-50) | Mid-Polarity | Offers increased selectivity for compounds with aromatic or double bonds. |
| Polyethylene Glycol (PEG) (e.g., ZB-WAX) | High Polarity | Strong potential for resolving positional and geometric isomers of alkenes based on differences in polarity and shape.[1] |
Step 3: Chemical and Computational Solutions
When chromatographic optimization is exhausted or not feasible, chemical modification of the analytes or computational analysis of the data can be employed.
Derivatization is a chemical process that modifies the analyte to improve its chromatographic properties.[15] While less common for simple hydrocarbons, it can be a powerful tool. For alkenes like octatrienes, the double bonds are the reactive sites.
-
Principle: A derivatization reaction can convert the isomers into new compounds with different properties. If the reaction with the derivatizing agent is influenced by the position or geometry (cis/trans) of the double bond, the resulting derivatives may be more easily separated than the original isomers.
-
Example Reaction (for investigation): Reactions like epoxidation or addition of a halogen across the double bonds could be explored. This would significantly change the polarity and structure of the molecules.
-
Considerations: This is an advanced technique that requires significant method development. The reaction must be consistent, produce a stable derivative, and not introduce interfering byproducts.[16] It is often used when other methods have failed.[17]
If baseline separation cannot be achieved, deconvolution software can be used to analyze the overlapping peaks.[9]
-
Confirm Spectral Differences: First, carefully examine the mass spectra at the leading edge, apex, and tailing edge of the overlapping peak. If there are consistent differences in the relative abundance of certain ions, deconvolution is likely to be successful.
-
Select Deconvolution Software: Many GC-MS data systems have built-in deconvolution tools. Standalone programs like AMDIS (Automated Mass Spectral Deconvolution and Identification System) are also widely used.
-
Process the Data: The software analyzes the data matrix (signal intensity vs. time vs. m/z) and uses algorithms to extract the mass spectra of the individual components that contribute to the composite peak.[9]
-
Identify and Quantify: The resulting "pure" mass spectra can then be searched against a library for identification. Quantification is performed using the deconvoluted peak areas for unique ions of each isomer.
Caption: General workflow for GC-MS analysis of octatrienes.
References
- 1. vurup.sk [vurup.sk]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kovats retention index - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fishersci.ca [fishersci.ca]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing the Thermal Stability of Conjugated Trienes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with conjugated trienes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the thermal stability of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for acyclic conjugated trienes?
A1: The most common thermally induced reaction for conjugated trienes is a pericyclic reaction known as 6π-electrocyclization.[1][2][3] In this process, the conjugated triene undergoes a concerted, intramolecular cyclization to form a cyclohexadiene derivative.[3][4] This reaction is governed by the Woodward-Hoffmann rules, which dictate that thermal 6π-electrocyclization proceeds in a disrotatory fashion.[4][5][6]
Q2: My conjugated triene is degrading even at room temperature. What are the likely causes?
A2: While thermodynamically more stable than non-conjugated isomers, conjugated trienes can be kinetically reactive.[7][8][9][10] Degradation at room temperature is often caused by a combination of factors beyond just heat. Key contributors include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of peroxides and other oxidative degradation products.[11]
-
Light Exposure: UV radiation can induce photochemical reactions, including cis-trans isomerization and conrotatory electrocyclization, which has a different stereochemical outcome than the thermal pathway.[4][11][12]
-
Acidic Conditions: Trace amounts of acid, for instance from glassware or acidic stationary phases like silica (B1680970) gel during chromatography, can catalyze isomerization or polymerization.[11]
-
Substituent Effects: Certain substitution patterns, such as captodative substitution (the presence of both an electron-donating and an electron-withdrawing group), can significantly lower the activation energy for electrocyclization, allowing it to proceed even at or near room temperature.[13]
Q3: How does the extent of conjugation affect thermal stability?
A3: Generally, increased conjugation leads to greater thermodynamic stability.[8][10][14] This is because the delocalization of π-electrons over a larger system lowers the overall energy of the molecule.[9][10] This increased stability can be quantified by comparing the heats of hydrogenation; conjugated systems release less heat upon hydrogenation than their non-conjugated counterparts, indicating they are at a lower initial energy state.[8][9][10] However, this thermodynamic stability does not always translate to kinetic inertness. The HOMO-LUMO gap tends to decrease with increasing conjugation, which can make the molecule more susceptible to certain reactions.[7][15]
Q4: Can I use UV-Vis spectroscopy to monitor the thermal degradation of my conjugated triene?
A4: Absolutely. UV-Vis spectroscopy is an excellent tool for this purpose. Conjugated trienes exhibit strong absorption in the UV-Vis region due to π-π* electronic transitions.[15][16] The wavelength of maximum absorbance (λmax) is directly related to the extent of the conjugated system; longer conjugated systems absorb at longer wavelengths.[15][17][18] As the triene degrades via electrocyclization, the conjugation is broken. This results in a significant shift of the λmax to a shorter wavelength (a hypsochromic or blue shift), which can be easily monitored over time.[15]
Q5: What is the difference between thermal and photochemical electrocyclization?
A5: The key difference lies in the stereochemical outcome, as predicted by the Woodward-Hoffmann rules based on the symmetry of the frontier molecular orbitals.[4]
-
Thermal Reaction: Occurs from the ground electronic state. The Highest Occupied Molecular Orbital (HOMO) dictates the reaction stereochemistry, leading to a disrotatory ring closure for a 6π system.[4][5][6]
-
Photochemical Reaction: Occurs from an excited electronic state after absorption of UV light. The reaction proceeds through the Lowest Unoccupied Molecular Orbital (LUMO) of the ground state (which becomes the HOMO of the excited state), leading to a conrotatory ring closure.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Degradation During Storage | 1. Oxidation: Exposure to air.[11] 2. Light Exposure: UV radiation from ambient light is catalyzing degradation.[11] 3. Elevated Temperature: Storage at room temperature or above is accelerating thermal reactions like electrocyclization.[11] | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Use amber vials or wrap containers in aluminum foil to block light.[11] 3. Low Temperature: Store samples at low temperatures (-20°C or -80°C) in a suitable solvent.[11] 4. Add Antioxidants: Consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) to the storage solution.[11] |
| Isomerization or Degradation During Chromatographic Purification | 1. Acidic Silica Gel: The acidic nature of standard silica gel can promote cis-trans isomerization or other acid-catalyzed degradation pathways.[11] 2. Heat Generation: On large columns, the heat of solvent adsorption can create localized hot spots. 3. Extended Time on Column: Prolonged exposure to the stationary phase increases the chance of degradation. | 1. Neutralize Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) in the slurry or eluent. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a reverse-phase C18 silica. 3. Flash Chromatography: Perform purification quickly using flash chromatography and consider running the column in a cold room to dissipate heat. |
| Low or No Yield in a Thermal Reaction Involving a Triene | 1. Incorrect Temperature: The reaction temperature may be too low for the desired transformation (e.g., electrocyclization) to occur at a reasonable rate, or too high, leading to undesired side products or polymerization. 2. Solvent Effects: The solvent may not be appropriate for the reaction temperature or may be participating in side reactions. 3. Atmosphere Contamination: Oxygen may be present, leading to oxidative degradation instead of the desired thermal rearrangement. | 1. Optimize Temperature: Use DSC or TGA to determine the onset temperature for thermal events to guide temperature selection.[19][20] Perform small-scale reactions at a range of temperatures. 2. Choose Appropriate Solvent: Select a high-boiling, inert solvent (e.g., toluene, xylene, diphenyl ether) for high-temperature reactions. 3. Degas Solvent: Thoroughly degas the solvent and run the reaction under a strict inert atmosphere. |
| Unexpected Product Formation | 1. Sigmatropic Rearrangement: An unintended sigmatropic hydrogen shift (e.g.,[13][21] or[12][13]) may be occurring instead of, or in competition with, the desired reaction.[22] 2. Competing Pericyclic Reactions: Depending on the substrate, other pericyclic reactions like Diels-Alder (if a dienophile is present) could be competing.[22] 3. Stereochemistry: The observed stereochemistry may not match the expected outcome, suggesting a different pathway (e.g., photochemical vs. thermal) is active.[4][5] | 1. Structural Analysis: Carefully characterize the unexpected product using NMR (1H, 13C, COSY, NOESY) and Mass Spectrometry to elucidate its structure. 2. Control Reaction Conditions: Tightly control temperature and rigorously exclude light to favor the desired thermal pathway. 3. Computational Modeling: Use computational chemistry to calculate the activation energies for different potential pathways (electrocyclization, sigmatropic shifts) to understand which is kinetically favored.[13] |
Quantitative Data on Thermal Stability
The thermal stability of conjugated trienes can be assessed by the onset temperature of thermal events measured by Differential Scanning Calorimetry (DSC). Lower onset temperatures generally indicate lower thermal stability.
| Compound Type | Thermal Event | Onset Temperature (°C) | Analytical Method | Reference |
| Conjugated Triyne 9 | Exothermic Reaction | ~98 | DSC | [19] |
| Diyne Ether 17 | Intramolecular Alder Ene Reaction | ~156 | DSC | [19] |
| Poly(p-phenylene vinylene) (PPV) | Reversible Thermal Transition | ~100 | DSC | [23] |
| All-trans-β-carotene | Thermal Degradation | 25 - 45 (studied range) | HPLC-DAD-MS | [24] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation using UV-Vis Spectroscopy
-
Preparation: Prepare a dilute solution of the conjugated triene in a UV-transparent, inert solvent (e.g., hexane (B92381) or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance (Amax) between 1.0 and 1.5.
-
Initial Spectrum: Record the initial UV-Vis spectrum at room temperature from 200-800 nm to determine the initial λmax.[16]
-
Heating: Place the cuvette in a temperature-controlled spectrophotometer holder set to the desired temperature (e.g., 80°C).
-
Time-Course Measurement: Record spectra at regular intervals (e.g., every 5 minutes).
-
Analysis: Monitor the decrease in absorbance at the original λmax and the potential appearance of new peaks at shorter wavelengths, which indicates the loss of conjugation. Plot A/A₀ at λmax versus time to determine the degradation kinetics.
Protocol 2: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the conjugated triene sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.[25]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas like nitrogen (e.g., at 50 mL/min).[25]
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).[25]
-
-
Data Analysis: Analyze the resulting thermogram, which plots heat flow versus temperature. An exothermic peak (heat release) indicates a degradation or polymerization event.[19][20] The "onset temperature" of this exotherm is a key indicator of the compound's thermal stability.[19]
Protocol 3: Determining Decomposition Profile with Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into a tared TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance and purge the furnace with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C).[25]
-
Data Analysis: The instrument records the sample's mass as a function of temperature. A significant drop in mass indicates decomposition. The temperature at which mass loss begins provides a measure of the compound's thermal stability.[20][26]
Visualizations
Caption: Primary thermal degradation and isomerization pathways for a conjugated triene.
Caption: A logical workflow for troubleshooting unexpected degradation of conjugated trienes.
References
- 1. Pericyclic Reactions | Research Starters | EBSCO Research [ebsco.com]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. Electrocyclic Reaction: Molecular Orbitals in Hexatriene [people.chem.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conjugation [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tu-braunschweig.de [tu-braunschweig.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, and Thermal Study of Divalent Germanium, Tin, and Lead Triazenides as Potential Vapor Deposition Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resolvemass.ca [resolvemass.ca]
Technical Support Center: Isomer Separation of 1,3,6-Octatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of (E,E) and (E,Z) isomers of 1,3,6-octatriene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of (E,E) and (E,Z)-1,3,6-octatriene.
Gas Chromatography (GC) Troubleshooting
Question: Why am I seeing poor or no separation of the (E,E) and (E,Z) isomers on my GC?
Answer:
Poor resolution between the (E,E) and (E,Z) isomers of this compound is a common issue. Several factors could be the cause. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor GC separation of this compound isomers.
Detailed Troubleshooting Steps:
-
Column Selection:
-
Issue: Non-polar columns often provide insufficient selectivity for geometric isomers.
-
Solution: Employ a mid-to-high polarity column. Wax columns (e.g., Carbowax, DB-WAX) or ionic liquid capillary columns are recommended for separating alkene isomers.
-
-
Oven Temperature Program:
-
Issue: A rapid temperature ramp can cause co-elution of the isomers.
-
Solution: Optimize the temperature program. A slower ramp rate (e.g., 2-5 °C/min) or an isothermal hold at a temperature just below the elution temperature of the isomers can significantly improve resolution.
-
-
Carrier Gas Flow Rate:
-
Issue: Sub-optimal flow rates can lead to band broadening and reduced column efficiency.
-
Solution: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column dimensions.
-
-
Injection and Sample Concentration:
-
Issue: Overloading the column with a concentrated sample will lead to broad, tailing peaks and poor resolution. Thermal degradation of the triene in a hot injector can also occur.
-
Solution: Dilute your sample. If you suspect thermal degradation, try lowering the injector temperature.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: My (E,E) and (E,Z) isomers are co-eluting on my reversed-phase HPLC column. What can I do?
Answer:
Co-elution in HPLC is a frequent challenge when separating structurally similar isomers. Here are several steps to improve your separation:
-
Mobile Phase Optimization:
-
Issue: The solvent strength may be too high, causing the isomers to elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Adjust the mobile phase composition. For a reversed-phase C18 column, a mobile phase of acetonitrile (B52724) and water is common. Try decreasing the percentage of acetonitrile to increase retention and improve separation.
-
-
Stationary Phase Selection:
-
Issue: A standard C18 column may not provide enough shape selectivity to resolve the isomers.
-
Solution: Consider a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity through π-π interactions. For preparative work, argentation chromatography (silver nitrate-impregnated silica) is a highly effective technique.
-
-
Temperature Control:
-
Issue: Temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.
-
Solution: Adjust the column temperature. Lowering the temperature can sometimes enhance separation by increasing the differential interaction of the isomers with the stationary phase.
-
-
Flow Rate Adjustment:
-
Issue: A high flow rate reduces the time for the isomers to interact with the stationary phase.
-
Solution: Decrease the flow rate. This will increase the analysis time but can lead to better resolution.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating (E,E) and (E,Z)-1,3,6-octatriene?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective.
-
GC is often preferred for its high resolution, especially with long capillary columns. A polar stationary phase (like a wax column) is recommended.
-
HPLC , particularly argentation chromatography, offers excellent selectivity for separating compounds based on the degree of unsaturation and the geometry of the double bonds.
Q2: Is it possible to separate these isomers using fractional distillation?
Q3: Can I use crystallization to separate the isomers?
A3: Selective crystallization is a possibility if one isomer forms a more stable crystal lattice and has a significantly lower solubility than the other in a particular solvent system. However, this is often unpredictable and requires empirical screening of various solvents and conditions.
Q4: What is argentation chromatography and why is it useful for this separation?
A4: Argentation chromatography utilizes a stationary phase, typically silica (B1680970) gel, that has been impregnated with silver nitrate (B79036). The silver ions form reversible π-complexes with the double bonds of the alkene isomers. The strength of this interaction is dependent on the steric accessibility of the double bonds. Generally, Z (cis) isomers, being more sterically hindered, form weaker complexes and elute before E (trans) isomers. This provides a powerful mechanism for separating geometric isomers.
Q5: Are the this compound isomers stable during analysis?
A5: Conjugated trienes can be susceptible to thermal degradation or isomerization, especially at elevated temperatures in a GC injector. They can also be sensitive to light and air (oxidation). It is advisable to use freshly prepared samples, store them in the dark, and use the mildest possible analytical conditions.
Experimental Protocols and Data
Gas Chromatography (GC) Method
This protocol is a starting point and may require optimization for your specific instrument and column.
Experimental Workflow for GC Analysis:
Caption: Workflow for the GC separation of this compound isomers.
Detailed Protocol:
-
Column: DB-WAX or similar polar wax capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Injection Volume: 1 µL (split injection, 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 250 °C.
Quantitative Data (GC):
| Isomer | Expected Elution Order | Kovats Retention Index (Polar Column) |
| (E,E)-1,3,6-octatriene | 1st | ~1047 |
| (E,Z)-1,3,6-octatriene | 2nd | ~1100 |
Note: Retention indices are based on literature data for similar polar columns and provide an estimate of elution order and separation feasibility. Actual retention times will vary with the specific instrument and conditions.
Argentation Chromatography (Preparative Scale)
This protocol describes a preparative column chromatography method to separate the isomers.
Detailed Protocol:
-
Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):
-
Dissolve 25 g of silver nitrate in a minimal amount of deionized water.
-
In a round-bottom flask, add 225 g of silica gel (60 Å, 230-400 mesh).
-
Add the silver nitrate solution and enough acetone (B3395972) to form a slurry.
-
Remove the solvents under reduced pressure using a rotary evaporator, protecting the flask from light with aluminum foil.
-
Continue to dry under high vacuum until a free-flowing white powder is obtained.
-
Store the prepared silica gel in a sealed, amber container, away from light.
-
-
Column Packing and Elution:
-
Dry-pack a glass chromatography column with the prepared silica gel.
-
Equilibrate the column with hexane (B92381).
-
Dissolve the (E,E) and (E,Z)-1,3,6-octatriene mixture in a minimal amount of hexane and load it onto the column.
-
Elute with a non-polar solvent system, starting with 100% hexane. The less retained (E,E) isomer should elute first.
-
Gradually increase the polarity by adding a small percentage of a slightly more polar solvent like toluene (B28343) or diethyl ether to elute the more strongly retained (E,Z) isomer.
-
Collect fractions and analyze by GC or TLC to determine the purity.
-
Quantitative Data (Argentation Chromatography):
| Parameter | Expected Outcome |
| Elution Order | 1. (E,E)-1,3,6-octatriene2. (E,Z)-1,3,6-octatriene |
| Typical Purity | >95% for isolated fractions |
| Recovery | 80-90% (can vary based on scale and technique) |
Note: These are typical expected values for argentation chromatography of alkene isomers and may need to be optimized for this compound.
Technical Support Center: Catalyst Deactivation in 1,3,6-Octatriene Hydrogenation
Welcome to the technical support center for catalyst deactivation in the hydrogenation of 1,3,6-octatriene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this selective hydrogenation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective hydrogenation of polyenes like this compound?
A1: The most common catalysts for selective hydrogenation of dienes and trienes are palladium-based, typically supported on materials like activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃).[1][2][3] Platinum (Pt) and nickel (Ni) based catalysts are also utilized, sometimes modified with other metals like silver (Ag) or tin (Sn) to improve selectivity.[4][5]
Q2: My catalyst activity is dropping much faster than expected. What are the likely causes?
A2: Rapid deactivation is a common issue in polyene hydrogenation. The primary causes are typically categorized as fouling (coking), poisoning, and thermal degradation (sintering).[6] For this compound hydrogenation, the most frequent issue is fouling, where the triene polymerizes on the catalyst surface to form heavy hydrocarbons ("green oil") or carbonaceous deposits ("coke").[1][7][8]
Q3: What is "coking" or "fouling" and why does it happen with this compound?
A3: Coking, or fouling, is the physical deposition of carbonaceous materials on the catalyst surface, which blocks the active sites and pores.[4] Unsaturated compounds like this compound, especially its conjugated isomers, can act as precursors to coke formation through polymerization reactions on the catalyst surface.[4][9] This process is often accelerated at higher temperatures.
Q4: How can I determine the cause of my catalyst's deactivation?
A4: A systematic approach is needed. First, review your reaction conditions and feed purity. If the feed contains known poisons like sulfur or nitrogen compounds, poisoning is a likely cause.[10] If deactivation is rapid and the catalyst appears discolored (e.g., blackened), coking is probable.[9] Thermal degradation or sintering is more likely if the catalyst has been exposed to excessively high temperatures, especially during regeneration attempts.[1] Characterization techniques like Temperature-Programmed Oxidation (TPO) can quantify coke deposits, while Transmission Electron Microscopy (TEM) can reveal changes in metal particle size due to sintering.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
-
Conversion of this compound decreases significantly over a short period.
-
An increase in reaction temperature is required to maintain the desired conversion rate.
-
Visible darkening or blackening of the catalyst material.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Coking / Fouling | Catalyst appears black and sticky. Perform Temperature-Programmed Oxidation (TPO) to confirm carbon deposits. | Implement a catalyst regeneration protocol. Options include solvent washing or controlled oxidative regeneration. See Experimental Protocols for details. |
| Feed Impurities (Poisoning) | Analyze the this compound feed for common poisons like sulfur or nitrogen compounds using GC-SCD/NCD. | Purify the feed stream before it enters the reactor. If poisoning is unavoidable, consider using a guard bed or a more poison-resistant catalyst formulation. |
| Catalyst Sintering | Compare TEM images of fresh and spent catalysts to check for an increase in metal particle size. This is often a consequence of overly harsh regeneration cycles. | Optimize regeneration conditions (e.g., lower temperature, controlled oxygen concentration). Sintering is largely irreversible, and the catalyst may need to be replaced.[1] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the root cause of catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Catalyst Regeneration
When catalyst deactivation is caused by coking or fouling, its activity can often be restored through regeneration. The appropriate method depends on the nature of the deposits.
Quantitative Data on Regeneration Efficacy
The following table summarizes the effectiveness of different regeneration methods on a deactivated 5 wt.% Pd/C catalyst used in a similar hydrogenation process. The yield of the desired product after regeneration is a key performance indicator.
| Regeneration Method | Key Parameters | Product Yield (1st Use After Regen.) | Reference |
| Fresh Catalyst | N/A | ~85% | [11] |
| Solvent Wash | Chloroform (B151607) & Glacial Acetic Acid, 60°C, 1 hr | ~83% | [11] |
| Thermal (Roasting) | N₂ Atmosphere, 250°C, 3 hrs | ~60% | [11] |
| Thermal (Roasting) | N₂ Atmosphere, 500°C, 3 hrs | ~45% | [11] |
This data indicates that for the specific blockages encountered, a chemical wash was more effective at restoring activity than thermal treatment, which may have induced some catalyst sintering at higher temperatures.[11]
Experimental Protocols
Protocol 1: Solvent Washing for "Green Oil" and Oligomer Removal
This method is suitable for removing heavier organic molecules (green oil) that have deposited on the catalyst but have not yet formed hard coke.
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture via filtration.
-
Initial Rinse: Wash the recovered catalyst with a solvent that is miscible with the reaction medium (e.g., ethanol, isopropanol) to remove residual reactants and products.
-
Regeneration Wash: Create a mixture of chloroform and glacial acetic acid (e.g., 20 mL and 30 mL respectively for 0.5 g of catalyst).[11]
-
Treatment: Suspend the catalyst in the solvent mixture and stir at an elevated temperature (e.g., 60°C) for 1 hour.[11] The use of an ultrasonic bath during this step can enhance the removal of deposits.
-
Final Wash & Dry: Filter the catalyst from the regeneration mixture. Wash it thoroughly with a clean solvent (e.g., absolute ethanol) to remove any residual acid and chloroform.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Controlled Oxidative Regeneration for Coke Removal
This method is used to burn off hard coke deposits. Caution: This process is highly exothermic and must be carefully controlled to prevent catalyst sintering.
-
Stripping (Optional but Recommended): Before introducing oxygen, heat the coked catalyst under a flow of inert gas (e.g., Nitrogen) to a moderate temperature (e.g., 250-300°C).[3] This step removes volatile organic compounds.
-
Oxidation: Introduce a diluted stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) over the catalyst bed.
-
Temperature Control: Slowly ramp the temperature (e.g., 2-5°C/min) to the target regeneration temperature (typically 400-500°C).[1] Monitor the temperature closely to control the exothermic coke combustion and avoid thermal runaways that lead to sintering.
-
Hold and Cool: Hold at the target temperature until CO₂ evolution (monitored by off-gas analysis) ceases, indicating that the coke has been removed.
-
Cooling: Cool the catalyst down to the reaction temperature under an inert gas flow.
Visualizing Regeneration Workflows
The diagram below outlines the key steps in the two primary regeneration protocols.
Caption: Experimental workflows for catalyst regeneration methods.
References
- 1. researchgate.net [researchgate.net]
- 2. US6469223B2 - Selective hydrogenation of dienes - Google Patents [patents.google.com]
- 3. ss-pub.org [ss-pub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. kiche.or.kr [kiche.or.kr]
- 9. Coke on Supported Palladium and Platinum Catalysts [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
refining experimental protocols for kinetic studies of octatriene
Welcome to the technical support center for the kinetic analysis of octatriene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to support the refinement of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions studied in the kinetics of octatriene?
A1: The principal reactions of interest are the thermally and photochemically induced electrocyclic reactions. These involve the intramolecular cyclization of a conjugated octatriene to form a substituted cyclohexadiene. The stereochemical outcome of these reactions is highly dependent on the reaction conditions (thermal versus photochemical) and the specific isomer of octatriene used as the starting material.[1][2][3][4][5][6][7][8][9]
Q2: What is the fundamental difference between the thermal and photochemical cyclization of octatriene?
A2: The difference lies in the stereochemical pathway, as dictated by the Woodward-Hoffmann rules.
-
Thermal reactions proceed through a disrotatory ring closure, where the terminal pi orbitals rotate in opposite directions. For example, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields cis-5,6-dimethyl-1,3-cyclohexadiene.[1][2][3][4][8][9][10]
-
Photochemical reactions , induced by UV light, proceed through a conrotatory ring closure, with the terminal pi orbitals rotating in the same direction. This leads to the opposite stereochemical outcome compared to the thermal reaction. For instance, photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene produces trans-5,6-dimethyl-1,3-cyclohexadiene.[3][5][6][7][9]
Q3: How can I monitor the progress of my octatriene kinetic experiment?
A3: The progress of the reaction, tracking the disappearance of the octatriene isomer and the appearance of the cyclohexadiene product, can be monitored using chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-suited for separating and quantifying the isomers and products over time.[11][12] Aliquots of the reaction mixture can be taken at regular intervals and analyzed to determine the concentration of each species.
Q4: What are the key parameters to control in a thermal kinetic study of octatriene?
A4: For thermal studies, precise temperature control is critical. The reaction rate is highly sensitive to temperature, and any fluctuations can introduce significant error in the kinetic data. It is also important to ensure uniform heating of the reaction mixture and to use a solvent with a suitable boiling point for the desired reaction temperature.
Q5: What are the essential considerations for a photochemical kinetic study of octatriene?
A5: In photochemical experiments, the key parameters to control are the wavelength and intensity of the light source. A stable light source, such as a mercury vapor lamp, xenon lamp, or LED array, with a specific wavelength output is necessary.[13] The reaction vessel should be made of a material that is transparent to the desired wavelength (e.g., quartz for UV light). It is also crucial to maintain a constant distance between the light source and the reactor to ensure consistent light intensity. The quantum yield, a measure of the efficiency of the photochemical process, is an important parameter to determine.[14][15]
Troubleshooting Guides
Thermal Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent reaction rates | Fluctuations in reaction temperature. | Ensure the heating bath or oven provides stable and uniform temperature control. Use a calibrated thermometer to monitor the temperature directly within the reaction vessel. |
| Non-uniform mixing. | Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. | |
| Low or no product formation | Reaction temperature is too low. | Gradually increase the reaction temperature in increments, monitoring for product formation at each step. |
| Incorrect octatriene isomer for the desired product. | Verify the stereochemistry of the starting material, as it dictates the stereochemistry of the product in these stereospecific reactions.[1][2][3][4][8][9] | |
| Formation of side products | Polymerization of the octatriene or product. | Consider using a lower concentration of the reactant. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Thermal decomposition at high temperatures. | If possible, lower the reaction temperature and extend the reaction time. Analyze for potential decomposition products using GC-MS. |
Photochemical Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low product conversion | Insufficient light intensity or penetration. | Move the light source closer to the reactor. Use a more powerful lamp. Ensure the reactor material (e.g., quartz) is transparent to the required wavelength. Consider using a solvent that does not absorb significantly at the excitation wavelength. |
| Incorrect wavelength of light. | Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of the octatriene isomer. | |
| Low quantum yield. | The intrinsic efficiency of the photochemical reaction may be low. While difficult to change, ensure all other parameters are optimized. | |
| Inconsistent results between runs | Fluctuations in lamp intensity. | Allow the lamp to warm up and stabilize before starting the reaction. Monitor the lamp output with a photometer if possible. |
| Degradation of the starting material or product upon prolonged irradiation. | Monitor the reaction progress over time and determine the optimal irradiation time to maximize product yield and minimize degradation. | |
| Reactor fouling | Product precipitation or polymerization on the reactor walls. | Use a solvent in which the product is more soluble. Lower the reactant concentration. Ensure efficient stirring to keep materials in suspension.[16] |
Analytical & Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers in GC/HPLC | Inappropriate column or mobile phase. | For GC, a capillary column with a non-polar or medium-polarity stationary phase is a good starting point.[17] For HPLC, reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is often effective.[18] Chiral columns may be necessary for separating enantiomers.[17][19] |
| Co-elution of reactant and product. | Optimize the temperature program in GC or the solvent gradient in HPLC to improve resolution. | |
| Difficulty in purifying octatriene isomers | Volatility and instability of the compounds. | Use gentle purification techniques such as flash chromatography at low temperatures. Store purified isomers under an inert atmosphere and at low temperatures to prevent degradation and polymerization. |
| Contamination with by-products. | Recrystallization or preparative chromatography may be necessary to achieve high purity. |
Experimental Protocols
Protocol 1: Thermal Isomerization of Octatriene
-
Preparation:
-
Ensure the octatriene starting material is of high purity, as impurities can affect the reaction kinetics. Purification can be achieved by flash chromatography or preparative GC/HPLC.
-
Choose a high-boiling, inert solvent (e.g., decane, dodecane) that will not react under the experimental conditions.
-
Prepare a stock solution of the octatriene isomer in the chosen solvent at a known concentration (e.g., 0.01 M).
-
-
Experimental Setup:
-
Place a known volume of the octatriene solution into a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Immerse the reaction vessel in a constant-temperature oil bath pre-heated to the desired reaction temperature (e.g., 150-200 °C).
-
Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Data Collection:
-
At regular time intervals, withdraw small aliquots (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by cooling it in an ice bath to prevent further reaction.
-
Analyze the composition of each aliquot using a calibrated GC-MS or HPLC method to determine the concentrations of the octatriene isomer and the cyclohexadiene product.
-
-
Data Analysis:
-
Plot the concentration of the octatriene isomer versus time.
-
From this data, determine the rate constant (k) for the reaction at that temperature using the appropriate integrated rate law (typically first-order for an intramolecular reaction).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
Protocol 2: Photochemical Isomerization of Octatriene
-
Preparation:
-
Use a photochemically inert solvent (e.g., hexane, cyclohexane) that is transparent at the desired wavelength of irradiation.
-
Prepare a dilute solution of the purified octatriene isomer (e.g., 10⁻³ to 10⁻⁴ M) to prevent issues with light penetration and bimolecular side reactions.[12]
-
Degas the solution with nitrogen or argon to remove oxygen, which can quench the excited state.
-
-
Experimental Setup:
-
Use a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a filter to isolate a specific wavelength). The reactor should be made of quartz or other UV-transparent material.[13][20]
-
Maintain a constant temperature using a cooling system, as the lamp can generate significant heat.[13][21]
-
Ensure efficient stirring to provide uniform irradiation of the solution.
-
-
Data Collection:
-
Irradiate the solution and take aliquots at specific time points.
-
Protect the aliquots from further light exposure immediately after withdrawal.
-
Analyze the aliquots by GC-MS or HPLC to determine the concentrations of the reactant and product.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time to determine the reaction rate.
-
To determine the quantum yield (Φ), the number of photons absorbed by the sample must be measured using chemical actinometry. The quantum yield is then calculated as the number of molecules of product formed divided by the number of photons absorbed.[14][15]
-
Data Presentation
Quantitative kinetic data should be summarized in tables for clear comparison.
Table 1: Hypothetical Rate Constants for the Thermal Cyclization of (2E,4Z,6E)-2,4,6-Octatriene
| Temperature (K) | Rate Constant, k (s⁻¹) |
| 423 | k₁ |
| 433 | k₂ |
| 443 | k₃ |
| 453 | k₄ |
Table 2: Hypothetical Quantum Yields for the Photochemical Cyclization of (2E,4Z,6E)-2,4,6-Octatriene
| Wavelength (nm) | Quantum Yield (Φ) |
| 254 | Φ₁ |
| 300 | Φ₂ |
| 350 | Φ₃ |
Visualizations
Caption: General experimental workflow for kinetic studies of octatriene.
Caption: Stereochemical pathways for octatriene cyclization.
Caption: A logical approach to troubleshooting inconsistent kinetic data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Electrocyclic Reaction: Molecular Orbitals in Hexatriene [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 30.2 Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. Video: Thermal and Photochemical Electrocyclic Reactions: Overview [jove.com]
- 7. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 30.3 Stereochemistry of Thermal Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Quantum Yield [omlc.org]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. CN102428059A - Hplc separation and quantitation of heavy petroleum fractions - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Operating instructions for laboratory photoreactors-Shanghai 3S Technology [3s-tech.net]
- 21. jinzongmachinery.com [jinzongmachinery.com]
minimizing byproduct formation in 1,3,6-octatriene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,3,6-octatriene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly produced via the palladium-catalyzed telomerization of 1,3-butadiene (B125203).
Issue 1: Low Selectivity for this compound and High Formation of 1,3,7-Octatriene (B13812992)
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Possible Cause: The choice of phosphine (B1218219) ligand on the palladium catalyst significantly influences the regioselectivity of the reaction. Sterically hindered phosphine ligands tend to favor the formation of the dimerization product, 1,3,7-octatriene.[1][2]
-
Solution:
-
Ligand Selection: Employ less sterically hindered monodentate phosphine ligands. For instance, linear trialkylphosphines like triethylphosphine (B1216732) have shown higher selectivity towards the desired linear products compared to bulky ligands like tricyclohexylphosphine.[1][2]
-
Ligand-to-Palladium Ratio: The ratio of the phosphine ligand to the palladium precursor can affect the nature of the active catalytic species. Fine-tuning this ratio can help steer the reaction towards the desired isomer.
-
Issue 2: Significant Formation of 4-Vinylcyclohexene
-
Possible Cause: 4-Vinylcyclohexene is a common byproduct formed through a competing Diels-Alder reaction of two 1,3-butadiene molecules.[1] This side reaction is often thermally induced.
-
Solution:
-
Temperature Control: Maintain the reaction at a lower temperature. While lower temperatures might decrease the overall reaction rate, they can significantly suppress the Diels-Alder reaction, thereby increasing the selectivity for the desired octatrienes.
-
Catalyst Activity: A highly active catalyst can promote the desired telomerization pathway at a rate that outcompetes the thermal Diels-Alder reaction.
-
Issue 3: Formation of Methoxy- or Other Alkoxy-Octadiene Byproducts
-
Possible Cause: In the presence of an alcohol (often used as a solvent or co-reactant), the palladium-catalyzed reaction can lead to the formation of methoxyoctadienes or other alkoxy-octadienes as the main products instead of the desired this compound.[1]
-
Solution:
-
Control of Nucleophile: To favor the formation of this compound, the reaction should be conducted in the absence of a nucleophilic solvent or co-reactant like an alcohol. If a solvent is necessary, a non-coordinating, aprotic solvent should be chosen.
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Reaction Stoichiometry: If an alcohol is required for a specific synthetic strategy, carefully controlling the stoichiometry of the alcohol relative to 1,3-butadiene is crucial.
-
Issue 4: Inconsistent Reaction Rates and Product Distribution
-
Possible Cause: The nature of the active palladium(0) species can be sensitive to the reaction conditions, including the presence of impurities and the method of catalyst preparation.
-
Solution:
-
Catalyst Pre-formation: Using a well-defined, pre-formed palladium(0) catalyst complex can lead to more reproducible results compared to in-situ generation from a palladium(II) salt.
-
Reagent Purity: Ensure the purity of 1,3-butadiene and the solvent, as impurities can poison the catalyst or alter its electronic and steric properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound from 1,3-butadiene?
A1: The main byproducts in the palladium-catalyzed synthesis of this compound from 1,3-butadiene are:
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1,3,7-Octatriene: A constitutional isomer of the desired product.[1]
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4-Vinylcyclohexene: A cyclic dimer formed via a Diels-Alder reaction.[1]
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Substituted Octadienes: If a nucleophile like an alcohol is present, byproducts such as 1-methoxy-2,7-octadiene (B8591526) and 3-methoxy-1,7-octadiene (B8561850) can be formed.[1]
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst, particularly the phosphine ligand coordinated to the palladium center, is a critical factor.
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Steric Hindrance: Bulky phosphine ligands can favor the formation of 1,3,7-octatriene.[1][2]
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity and selectivity of the catalyst.
-
Bite Angle (for bidentate ligands): For bidentate phosphine ligands, a larger bite angle can improve the conversion and selectivity towards linear products.[1]
Q3: What is the effect of temperature on the product distribution?
A3: Temperature plays a significant role. Higher temperatures can increase the rate of the competing Diels-Alder reaction, leading to a higher yield of 4-vinylcyclohexene.[1] Lowering the reaction temperature generally favors the formation of the desired linear octatrienes.
Q4: Can the solvent affect the selectivity of the reaction?
A4: Yes, the solvent can have a profound effect. Protic and nucleophilic solvents like alcohols can participate in the reaction, leading to the formation of alkoxy-octadienes. Using a non-coordinating, aprotic solvent is recommended to minimize these side reactions when this compound is the target product.
Data Presentation
Table 1: Influence of Phosphine Ligand on Product Selectivity in the Telomerization of 1,3-Butadiene with Methanol (B129727)
| Ligand | Conversion (%) | Selectivity for 1-MOD (%) | Selectivity for 1,3,7-Octatriene (%) | Reference |
| Triethylphosphine (PEt₃) | High | Higher than PPh₃ | Low | [2] |
| Tributylphosphine (PBu₃) | High | Higher than PPh₃ | Low | [1] |
| Tricyclohexylphosphine (PCy₃) | High | Low | High | [2] |
| Triisopropylphosphine (P(iPr)₃) | High | Low | High | [1] |
Note: 1-MOD (1-methoxy-2,7-octadiene) is a common linear product when methanol is used. The selectivity towards 1,3,7-octatriene is indicative of the dimerization pathway.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Palladium-Catalyzed Dimerization of 1,3-Butadiene
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the palladium precursor (e.g., Pd(acac)₂) and the desired phosphine ligand in a dry, deoxygenated, aprotic solvent (e.g., toluene (B28343) or THF) in a Schlenk flask.
-
Stir the solution at room temperature for a specified time to allow for complex formation.
-
-
Reaction Setup:
-
In a separate, cooled reactor equipped with a magnetic stirrer, a gas inlet, and a condenser, add the desired amount of the aprotic solvent.
-
Bubble argon or nitrogen through the solvent to ensure it is deoxygenated.
-
Condense a known amount of 1,3-butadiene into the reactor at a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reaction Execution:
-
Inject the prepared catalyst solution into the reactor containing the 1,3-butadiene solution.
-
Slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of 1,3-butadiene and the product distribution.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the reactor and quench the reaction by exposing it to air or by adding a suitable quenching agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and byproducts.
-
Mandatory Visualization
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 2. Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01036E [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1,3,6-Octatriene
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3,6-octatriene from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial and laboratory synthesis route is the selective dimerization and telomerization of 1,3-butadiene (B125203), often with ethylene (B1197577). This process typically employs organometallic catalysts, with nickel-based systems being particularly prevalent for olefin oligomerization.[1][2] Palladium-based catalysts are also used, especially in telomerization reactions that involve the addition of nucleophiles.[3]
Q2: What are the main challenges when scaling this synthesis from lab to pilot plant?
A2: Key challenges include:
-
Heat Management: The dimerization of butadiene is exothermic. What is easily managed in a small lab flask can become a significant safety hazard (runaway reaction) in a large pilot reactor without proper thermal management.
-
Mass Transfer: Ensuring efficient mixing of gaseous reactants (like ethylene) and liquid reagents (butadiene, solvent, catalyst) becomes more complex in larger vessels.
-
Catalyst Handling and Deactivation: Handling air- and moisture-sensitive organometallic catalysts on a larger scale requires specialized equipment. Catalyst deactivation can be more pronounced due to impurities in larger feedstock volumes and longer run times.[4]
-
Product Selectivity: Maintaining high selectivity for the desired this compound isomer over other oligomers and isomers can be difficult as reaction conditions fluctuate on a larger scale.
-
Purification: Separating the target product from unreacted monomers, catalyst residues, and byproducts requires robust, scalable purification methods like fractional distillation.
Q3: Why are organometallic catalysts, like those based on Nickel, preferred for this reaction?
A3: Nickel catalysts exhibit unique and versatile reactivity that allows for controlled oligomerization of olefins like butadiene and ethylene.[1] They can be fine-tuned through the use of different ligands to influence selectivity towards specific products like this compound.[1][4] Understanding the reaction mechanism, such as the Cossee-Arlman mechanism, is crucial for designing effective catalytic systems.[4][5]
Q4: What are the primary safety concerns associated with this compound and its synthesis?
A4: this compound is a flammable liquid and vapor. Key safety precautions include:
-
Flammability: Use explosion-proof equipment and non-sparking tools.[6] Ground all equipment to prevent static discharge.[7]
-
Health Hazards: Avoid inhalation of vapors and contact with skin and eyes.[7][8] The process should be handled in a closed system or with adequate ventilation.[7]
-
Environmental Hazards: The compound can be toxic to aquatic life, and release into the environment should be avoided.[9]
-
Reactant Hazards: 1,3-Butadiene is a flammable gas and a known carcinogen, requiring strict handling protocols.
Process Scale-Up Workflow
The transition from a laboratory-scale experiment to a pilot plant run involves a structured workflow to ensure safety, efficiency, and reproducibility.
Caption: Logical workflow for scaling up chemical synthesis.
Troubleshooting Guide
Problem 1: Low overall yield or poor conversion of starting materials.
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Impurities (water, oxygen, sulfur compounds) in reactants or solvent can poison the catalyst. Ensure all materials are rigorously purified and dried. Handle the catalyst under an inert atmosphere (N₂ or Ar). |
| Incorrect Temperature | The reaction may have a narrow optimal temperature range. At the pilot scale, "hot spots" or poor heat distribution can be an issue. Verify internal reactor temperature with calibrated probes and ensure efficient agitation. |
| Insufficient Mixing/Mass Transfer | Poor mixing can lead to low reaction rates, especially between gas and liquid phases. Evaluate and increase the agitation speed. Consider reactor modifications (e.g., different impeller type, baffles) to improve mixing efficiency. |
| Low Catalyst Loading | The catalyst-to-substrate ratio may need adjustment during scale-up. Perform small-scale experiments to re-optimize the catalyst loading for the new reactor conditions. |
Problem 2: Poor selectivity for this compound (high formation of isomers or other oligomers).
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature or Pressure | Selectivity is often highly sensitive to temperature and pressure. A deviation of even a few degrees can favor side reactions. Implement tight process controls (e.g., PID controllers) for temperature and pressure. |
| Incorrect Reactant Ratio | The molar ratio of butadiene to ethylene is critical for favoring the desired product. Ensure accurate and stable flow rates of both gaseous and liquid feeds using calibrated mass flow controllers and pumps. |
| Catalyst Ligand Degradation | The ligands on the organometallic catalyst that control selectivity may degrade over time, especially at higher temperatures. Analyze the catalyst post-reaction to check for degradation. Consider a more robust ligand system if necessary. |
| Extended Residence Time | Allowing the reaction to proceed for too long can lead to the formation of higher oligomers or isomerization of the desired product. Optimize the reaction time or implement a continuous flow process with a defined residence time. |
Reaction Pathway and Side Products
The nickel-catalyzed reaction of 1,3-butadiene and ethylene is complex, with the potential for multiple products. Controlling the reaction conditions is key to maximizing the yield of the desired this compound.
Caption: Simplified reaction scheme for this compound synthesis.
Experimental Protocols & Scale-Up Data
Representative Lab-Scale Protocol
Objective: Synthesize this compound via nickel-catalyzed reaction of 1,3-butadiene and ethylene.
Methodology:
-
Reactor Setup: A 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, gas inlet, and pressure relief valve is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the nickel precursor (e.g., Ni(acac)₂) and a phosphine (B1218219) ligand in anhydrous toluene. An alkylaluminum co-catalyst (e.g., triethylaluminum) is added dropwise at low temperature.
-
Reaction: The reactor is charged with 200 mL of anhydrous toluene. Liquid 1,3-butadiene (e.g., 20 g) is transferred into the reactor at -10°C.
-
The prepared catalyst solution is transferred to the reactor via cannula.
-
The reactor is sealed, and the contents are heated to the desired temperature (e.g., 60°C).
-
Ethylene gas is introduced to the desired pressure (e.g., 5 bar) and supplied on demand to maintain constant pressure.
-
The reaction is stirred for a set time (e.g., 4 hours), with samples taken periodically for GC analysis.
-
Quenching & Workup: The reaction is cooled to 0°C, and the pressure is carefully vented. The reaction is quenched by the slow addition of dilute acid. The organic layer is separated, washed, dried, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to isolate this compound.
Pilot Plant Scale-Up Considerations & Comparative Data
Scaling up requires moving from a glass reactor to a stainless steel or glass-lined steel reactor and implementing robust process controls.
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Considerations for Scale-Up |
| Reactor Volume | 500 mL | 50 - 100 L | Material compatibility; pressure rating; improved heat transfer surface-to-volume ratio. |
| Reactants | Butadiene: ~20 g; Ethylene: ~5 bar | Butadiene: ~10 kg; Ethylene: 5-10 bar | Requires mass flow controllers for gases and precision pumps for liquids. Purity of bulk feedstock is critical. |
| Catalyst Loading | 0.01 - 0.1 mol% | 0.01 - 0.05 mol% | Catalyst efficiency may change. Handling larger quantities of pyrophoric co-catalysts requires specialized safety protocols. |
| Temperature Control | Jacketed reactor with circulator | Jacketed reactor with internal cooling coils; thermal fluid system | Exotherm management is critical. Need for emergency cooling systems. |
| Agitation | Magnetic stir bar or overhead stirrer (200-500 RPM) | Multi-stage impeller (100-300 RPM) | Power per unit volume must be considered to ensure adequate mixing without excessive shear. |
| Purification | Laboratory vacuum distillation | Multi-plate fractional distillation column | Required to separate closely boiling isomers and byproducts efficiently on a larger scale. |
| Typical Yield | 60 - 80% | 55 - 75% | Yields may be slightly lower initially due to non-optimized conditions. |
| Safety Systems | Fume hood, blast shield | Rupture discs, pressure relief valves, emergency shutdown system, fire suppression | Comprehensive Process Hazard Analysis (PHA) is mandatory. |
References
- 1. Nickel Catalyzed Olefin Oligomerization and Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Mechanistic insights into olefin dimerization on MOF-supported transition metal catalysts - American Chemical Society [acs.digitellinc.com]
- 6. airgas.com [airgas.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Regioselectivity in Reactions of Unsymmetrical Octatrienes
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to poor regioselectivity in reactions involving unsymmetrical octatrienes.
Troubleshooting Guides
This section provides solutions to specific issues encountered during experiments.
Issue 1: My Diels-Alder reaction with an unsymmetrical octatriene is producing a mixture of regioisomers.
When a Diels-Alder reaction involving an unsymmetrical diene portion of an octatriene and an unsymmetrical dienophile yields a low regiomeric ratio, it is essential to analyze the electronic and steric properties of the reactants and adjust the reaction conditions.[1]
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How can I predict the major regioisomer? The regioselectivity of the Diels-Alder reaction can be predicted by considering the electronic properties of the substituents on the diene and dienophile.[2][3] Generally, the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile.[3] You can determine this by drawing the resonance structures of the reactants.[3][4] For a 1-substituted diene, the "ortho" product is typically favored, while a 2-substituted diene tends to yield the "para" product.[5]
-
What is the first step to improve selectivity? A systematic approach to troubleshooting involves analyzing electronic effects, evaluating steric hindrance, introducing a Lewis acid catalyst, modifying the reaction temperature, and screening different solvents.[1]
-
How do Lewis acids improve regioselectivity? Lewis acid catalysts can enhance the electronic effects of the dienophile, increasing the reaction rate and often improving regioselectivity by lowering the activation energy for the formation of one regioisomer over the other.[1][2]
-
Can reaction temperature influence the outcome? Yes, temperature can affect the product distribution. Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer.[1][6][7] Conversely, higher temperatures might favor the thermodynamically more stable product.[7]
Issue 2: Electrophilic addition to my unsymmetrical octatriene results in a mixture of products.
Poor regioselectivity in electrophilic additions, such as hydrohalogenation, often arises from competing reaction pathways or the formation of carbocation intermediates of similar stability.[6]
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How do I favor the Markovnikov product? To promote the formation of the Markovnikov product, where the electrophile adds to the less substituted carbon of a double bond, ensure non-radical conditions by using peroxide-free solvents and protecting the reaction from light.[6] Using a polar, non-nucleophilic solvent can help stabilize the carbocation intermediate, and running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy.[6] Markovnikov's rule states that in the addition of HX to an alkene, the hydrogen attaches to the carbon with fewer alkyl substituents, and X attaches to the carbon with more alkyl substituents.[8] This is because the reaction proceeds through the more stable, more highly substituted carbocation intermediate.[8][9]
-
What if I want the anti-Markovnikov product? Anti-Markovnikov addition can often be achieved through radical addition reactions, for example, by adding HBr in the presence of peroxides.[6] Hydroboration-oxidation is another common method for achieving anti-Markovnikov hydration.[6]
Issue 3: My catalytic hydrogenation of an unsymmetrical octatriene is not selective for a specific double bond.
Achieving regioselective hydrogenation of a polyene can be challenging as multiple double bonds can be reduced. The choice of catalyst and reaction conditions is crucial.
-
How can I selectively hydrogenate one double bond? The selectivity of catalytic hydrogenation can be influenced by the catalyst, solvent, and steric hindrance around the double bonds. Less sterically hindered double bonds are generally hydrogenated more readily. Specialized catalysts, such as those with bulky ligands or atomically dispersed metal sites, can exhibit high regioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation has been used for the regioselective monohydrogenation of dienes.[10][11] Atomically dispersed palladium sites on gold nanoclusters have also been shown to be highly selective for the hydrogenation of less crowded alkenes.[12]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in reactions of unsymmetrical octatrienes?
A1: The primary factors are electronic effects (electron-donating and electron-withdrawing groups), steric hindrance, and the reaction mechanism (e.g., concerted, stepwise via carbocation or radical intermediates).[1][13] Environmental factors like solvent polarity and temperature also play a significant role.[13]
Q2: How do I determine the electronic properties of substituents in a Diels-Alder reaction?
A2: Electron-donating groups (EDGs), such as alkyl and alkoxy groups, enrich the diene with electron density.[14] Electron-withdrawing groups (EWGs), like carbonyl, cyano, and nitro groups, make the dienophile more electron-deficient.[14][15] This electronic differentiation is key to controlling regioselectivity.
Q3: What is the difference between kinetic and thermodynamic control in achieving regioselectivity?
A3: Kinetic control, typically achieved at lower temperatures, favors the product that is formed fastest (lowest activation energy).[7] Thermodynamic control, usually at higher temperatures, favors the most stable product.[7] By manipulating the temperature, you can potentially favor the formation of one regioisomer over another.
Q4: Can computational chemistry help predict regioselectivity?
A4: Yes, advanced computational simulations can effectively predict reaction pathways and transition-state geometries, which can help in understanding and predicting the regiochemical outcome of a reaction, minimizing experimental trial and error.[13] For example, density functional theory (DFT) methods have been used to calculate transition state energies for pericyclic reactions.[16]
Data Presentation
Table 1: Predicted Regioselectivity in Diels-Alder Reactions of Substituted Octatrienes
| Diene Substituent (on Octatriene) | Dienophile Substituent | Major Product | Minor Product |
| 1-Alkyl (EDG) | -CHO (EWG) | "ortho" | "meta" |
| 2-Alkyl (EDG) | -CHO (EWG) | "para" | "meta" |
| 1-Alkoxy (EDG) | -COOR (EWG) | "ortho" | "meta" |
| 2-Alkoxy (EDG) | -COOR (EWG) | "para" | "meta" |
Note: This table provides illustrative predictions based on established principles of Diels-Alder regioselectivity.[5][17] EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Table 2: Influence of Reaction Conditions on Regioselectivity of Electrophilic Addition
| Reaction Condition | Effect on Regioselectivity | Favored Product |
| Low Temperature | Favors kinetically controlled pathway with lower activation energy.[6] | More stable carbocation intermediate product (Markovnikov) |
| Polar, Non-nucleophilic Solvent | Stabilizes the carbocation intermediate.[6] | Markovnikov |
| Peroxides/UV Light | Initiates a radical mechanism.[6] | Anti-Markovnikov |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to improve regioselectivity.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the unsymmetrical octatriene (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane (B109758), DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 equivalent) portion-wise or as a solution in the same solvent. Stir the mixture for 15-30 minutes.
-
Dienophile Addition: Add the dienophile (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride at 0 °C.[1]
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.[1]
Protocol 2: Hydrohalogenation for Markovnikov Addition
This protocol outlines the electrophilic addition of HBr to an unsymmetrical octatriene to favor the Markovnikov product.
-
Preparation: Dissolve the unsymmetrical octatriene (1.0 equivalent) in a peroxide-free, polar, non-nucleophilic solvent (e.g., dichloromethane or nitromethane) in a flask protected from light.
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Reagent Addition: Bubble anhydrous HBr gas through the solution or add a solution of HBr in a suitable solvent (e.g., acetic acid) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Diels-Alder reaction pathway for an unsymmetrical octatriene.
Caption: Workflow for troubleshooting poor regioselectivity.
Caption: Decision tree for selecting regioselective conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 7.8 Orientation of Electrophilic Additions: Markovnikov’s Rule – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 10. Ir-Catalyzed Asymmetric and Regioselective Hydrogenation of Cyclic Allylsilanes and Generation of Quaternary Stereocenters via the Hosomi-Sakurai Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Rapid, Controlled Assembly of Polyenes for Studying Pericyclic Reaction Cascades [acswebcontent.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Interpretation of Complex NMR Spectra of 1,3,6-Octatriene Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 1,3,6-octatriene products.
I. Frequently Asked Questions (FAQs)
Q1: What are the general features of the ¹H NMR spectrum of a this compound?
The ¹H NMR spectrum of a this compound is characterized by several distinct regions. The olefinic protons, attached to the C=C double bonds, typically resonate in the downfield region between 5.0 and 7.0 ppm. The allylic protons, which are on the carbon atom adjacent to a double bond (C5), will appear in the range of 2.0 to 3.0 ppm. The terminal methyl protons (C8) will be the most upfield, typically appearing around 1.7 ppm. Due to the conjugated system and the presence of multiple, non-equivalent vinyl protons, the olefinic region is often complex, with significant signal splitting and potential overlap.[1][2]
Q2: What are the expected chemical shift ranges for the different protons in this compound isomers?
The exact chemical shifts will vary depending on the specific isomer (E/Z configuration) and the solvent used. However, general ranges can be predicted based on the electronic environment of the protons. Protons in the middle of the conjugated system (H3, H4) are generally more deshielded and appear further downfield than the terminal vinyl protons (H1, H2, H6, H7).
Q3: What are the typical coupling constants observed in this compound?
The magnitude of the proton-proton coupling constants (J-values) is crucial for structural elucidation. For vinyl protons, the coupling constant across a trans double bond is typically larger (¹³J ≈ 12-18 Hz) than across a cis double bond (³J ≈ 6-12 Hz).[3][4] Geminal coupling (protons on the same carbon) at the terminal CH₂ group (²J) is usually small (0-3 Hz).[3] Allylic coupling (across four bonds) is also small (¹⁴J ≈ 1-3 Hz).
Q4: How does the stereochemistry (E/Z) of the double bonds affect the ¹H NMR spectrum?
The E/Z configuration of the double bonds has a significant impact on the spectrum. As mentioned, the vicinal coupling constants across the double bonds are a primary indicator of stereochemistry. Additionally, the spatial arrangement of the protons in different isomers will lead to variations in their chemical shifts due to through-space effects, which can be probed using 2D NOESY or ROESY experiments.
Q5: What are the expected signals in the ¹³C NMR spectrum of this compound?
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single peak. The sp² hybridized carbons of the double bonds will resonate in the downfield region, typically between 110 and 140 ppm. The sp³ hybridized carbons (C5 and C8) will appear in the upfield region, with the methyl carbon (C8) being the most shielded. The number of signals will depend on the symmetry of the isomer.
II. Troubleshooting Guides
Problem 1: Severe signal overlap in the olefinic region.
-
Symptoms: Broad, unresolved multiplets between 5.0 and 7.0 ppm, making it difficult to extract coupling constants or even determine the number of signals.[2]
-
Possible Causes: The chemical shifts of the vinyl protons are very similar, causing their multiplets to coalesce. This is a common issue in polyenes.[5]
-
Solutions:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz, potentially resolving the overlapping signals.
-
Change of Solvent: Using an aromatic solvent like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to solvent-solute interactions, which may resolve overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum. Cross-peaks in the 2D map indicate J-coupling.[6]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system. For this compound, it can help to trace the correlations from a well-resolved proton to the overlapping ones.
-
-
Problem 2: Difficulty in assigning specific protons.
-
Symptoms: Even with resolved signals, it is unclear which proton corresponds to which multiplet.
-
Possible Causes: Complex splitting patterns and the lack of obvious starting points for assignment.
-
Solutions:
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a powerful tool for assigning protons based on the corresponding carbon chemical shifts.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the carbon skeleton and confirming assignments.
-
Selective 1D Decoupling: By irradiating a specific proton frequency, the coupling to its partners will be removed, simplifying their multiplets and confirming the coupling relationships.
-
Problem 3: Distinguishing between different E/Z isomers.
-
Symptoms: Uncertainty in the stereochemical assignment of the double bonds.
-
Possible Causes: The differences in chemical shifts between isomers can be subtle.
-
Solutions:
-
Accurate Measurement of Coupling Constants: As mentioned in the FAQs, the magnitude of the vicinal coupling constants across the double bonds is a key indicator of E/Z geometry.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other. For a cis double bond, a strong NOE will be observed between the vinyl protons, whereas for a trans double bond, the NOE will be weak or absent.
-
Comparison with DFT Calculations: In cases of ambiguity, comparing the experimental spectrum with spectra predicted from Density Functional Theory (DFT) calculations can provide additional confidence in the assignment.[8]
-
III. Data Presentation
Table 1: Estimated ¹H Chemical Shift Ranges for this compound Isomers
| Proton(s) | Position | Estimated Chemical Shift (ppm) | Notes |
| H-1 | Terminal vinyl | 5.0 - 5.3 | Complex multiplet |
| H-2 | Terminal vinyl | 5.1 - 5.4 | Complex multiplet |
| H-3, H-4 | Internal vinyl | 6.0 - 6.8 | Highly coupled and often overlapping |
| H-5 | Allylic | 2.8 - 3.1 | Multiplet |
| H-6, H-7 | Internal vinyl | 5.3 - 5.8 | Complex multiplet |
| H-8 | Methyl | ~1.7 | Doublet |
Table 2: Typical ¹H-¹H Coupling Constants in Alkenes
| Coupling Type | Description | Typical Value (Hz) |
| ²J(geminal) | H-C-H | 0 - 3 |
| ³J(vicinal, cis) | H-C=C-H | 6 - 12 |
| ³J(vicinal, trans) | H-C=C-H | 12 - 18 |
| ³J(allylic) | H-C-C=C-H | 0 - 3 |
Table 3: Estimated ¹³C Chemical Shift Ranges for this compound
| Carbon(s) | Position | Estimated Chemical Shift (ppm) |
| C-1 | Terminal vinyl | 115 - 120 |
| C-2 | Terminal vinyl | 135 - 140 |
| C-3, C-4 | Internal vinyl | 125 - 135 |
| C-5 | Allylic | 30 - 35 |
| C-6, C-7 | Internal vinyl | 120 - 130 |
| C-8 | Methyl | 15 - 20 |
IV. Experimental Protocols
Protocol 1: Acquiring High-Resolution 1D ¹H NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz).
-
Acquisition Parameters:
-
Set the spectral width to cover the range from -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure a long acquisition time (e.g., > 4 seconds) and a small line broadening factor (e.g., 0.3 Hz) during processing to achieve high resolution.
-
Protocol 2: COSY Experiment for Proton-Proton Correlations
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Parameters: Acquire a 2D data matrix with sufficient resolution in both dimensions (e.g., 2048 x 256 data points). Process the data with a sine-bell window function in both dimensions.
Protocol 3: HSQC Experiment for One-Bond Proton-Carbon Correlations
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Parameters: Set the ¹³C spectral width to cover the expected range (e.g., 0 to 150 ppm). Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.
Protocol 4: HMBC Experiment for Long-Range Proton-Carbon Correlations
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameters: Optimize the long-range coupling constant (ⁿJCH) to a value between 8 and 10 Hz to observe two- and three-bond correlations.
Protocol 5: NOESY/ROESY Experiment for Stereochemistry Determination
-
Pulse Program: Use a standard gradient-selected NOESY or ROESY pulse sequence.
-
Parameters: Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms (B15284909) for NOESY). The choice between NOESY and ROESY depends on the molecular weight; for small molecules like this compound, ROESY can be more reliable.
V. Mandatory Visualization
Caption: Spin system and key couplings in a this compound molecule.
Caption: Workflow for troubleshooting signal overlap in NMR spectra.
Caption: Logic for isomer identification using NMR coupling and NOE data.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. youtube.com [youtube.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. emerypharma.com [emerypharma.com]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the stereoselectivity of octatriene reactions
TECHNICAL SUPPORT CENTER: STEREOSELECTIVITY IN OCTATRIENE REACTIONS
Welcome to the Technical Support Center for . This resource is designed for researchers, scientists, and drug development professionals to address specific challenges in controlling the stereochemical outcomes of these reactions.
Frequently Asked Questions (FAQs)
Q1: How is the stereochemistry of an octatriene electrocyclization reaction determined?
A1: The stereochemical outcome of an octatriene electrocyclization is primarily governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The key factors are the reaction conditions (thermal or photochemical) and the geometry (E/Z configuration) of the starting octatriene.
-
Thermal Reactions: Under heating, a 6-pi electron system like octatriene undergoes a disrotatory ring closure. This means the terminal pi orbitals rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond.
-
Photochemical Reactions: Under UV light, the reaction proceeds via a conrotatory ring closure, where the terminal orbitals rotate in the same direction (both clockwise or both counter-clockwise).[1]
This inherent stereospecificity means that the stereochemistry of the product is directly dictated by the stereochemistry of the reactant. For example, (2E,4Z,6E)-2,4,6-octatriene will yield only cis-5,6-dimethyl-1,3-cyclohexadiene when heated, while (2E,4Z,6Z)-2,4,6-octatriene produces the trans isomer under the same conditions.[1]
Q2: Can I use a chiral catalyst to reverse the inherent stereoselectivity of an octatriene electrocyclization?
A2: Influencing the stereochemical course of a pericyclic reaction like an electrocyclization with an external chiral catalyst is a significant challenge and not a standard strategy. The stereochemical outcome is dictated by the high activation energy barriers and the symmetry of the molecular orbitals involved, which are not easily overridden by a catalyst. Therefore, the most effective and practical strategy to control the product's stereochemistry is to control the E/Z geometry of the octatriene precursor.
Q3: What is the primary strategy for controlling the final stereochemistry of a cyclohexadiene product from an octatriene cyclization?
A3: The most robust strategy is the stereoselective synthesis of a specific octatriene isomer . Since the electrocyclization is stereospecific, preparing an octatriene with a defined E/Z configuration for its double bonds will directly lead to a predictable cis or trans product. Common methods for stereoselective alkene synthesis, such as the Wittig reaction and its modifications, are key to this approach.
Q4: Are there other types of stereoselective reactions for octatrienes besides electrocyclization?
A4: While electrocyclization is the most characteristic reaction of octatrienes, they can theoretically participate in other reactions common to conjugated dienes and polyenes, where asymmetric catalysis can be employed. These include:
-
Asymmetric Diels-Alder Reactions: Octatrienes can act as dienes. By using chiral Lewis acid catalysts, it is possible to achieve enantioselective [4+2] cycloadditions with various dienophiles.
-
Asymmetric Conjugate Additions: Nucleophilic addition to the conjugated system can be rendered enantioselective using chiral catalysts.
-
Stereoselective Cross-Coupling Reactions: The terminal ends of the octatriene could potentially be functionalized using transition metal-catalyzed cross-coupling reactions with chiral ligands.
However, specific examples of these asymmetric reactions applied directly to octatrienes are not widely reported in the literature. The principles, therefore, are extrapolated from reactions with similar conjugated systems.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Synthesis of the Octatriene Precursor
Problem: The synthesis of the octatriene precursor results in a mixture of E/Z isomers, leading to a mixture of cis and trans products after cyclization.
| Potential Cause | Recommended Solution(s) |
| Incorrect Wittig Reaction Conditions for desired Z-alkene | For Z-selectivity with non-stabilized ylides, use salt-free conditions. Lithium-based reagents can lead to equilibration and favor the E-isomer. Use bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) in aprotic solvents like THF or DMF. |
| Incorrect Wittig Reaction Conditions for desired E-alkene | Use stabilized ylides (e.g., those with an adjacent ester or ketone), which thermodynamically favor the E-alkene. Alternatively, for non-stabilized ylides, employ the Schlosser modification, which involves using excess phenyllithium (B1222949) at low temperatures to equilibrate to the more stable threo-betaine intermediate, leading to the E-alkene. |
| Low Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction | For E-selectivity, standard HWE conditions (e.g., NaH in THF) with phosphonate (B1237965) esters are generally reliable. For Z-selectivity, use modified phosphonates (e.g., Still-Gennari or Ando modifications) with specific bases (e.g., KHMDS with 18-crown-6). |
| Difficulty in Separating Stereoisomers | Octatriene isomers can sometimes be separated by careful column chromatography on silica (B1680970) gel, potentially impregnated with silver nitrate (B79036) (AgNO₃), which complexes with the double bonds and can enhance separation. HPLC or preparative GC may also be effective for small-scale separations. |
Issue 2: Low Enantioselectivity in Catalyzed Reactions (General Guidance)
Problem: An attempted asymmetric reaction (e.g., Diels-Alder) on the octatriene or a related substrate shows low enantiomeric excess (ee).
| Potential Cause | Recommended Solution(s) |
| Suboptimal Chiral Catalyst/Ligand | Screen a range of chiral ligands with varying steric and electronic properties. The choice of metal precursor for a metal-based catalyst is also critical. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy. Perform a temperature screening study (e.g., from room temperature down to -78 °C). |
| Inappropriate Solvent | The solvent can significantly influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, Et₂O). |
| Presence of Impurities (Water, Oxygen) | Many asymmetric catalysts are sensitive to water and oxygen. Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (N₂ or Ar). |
| Catalyst Deactivation or Poisoning | Impurities in the substrate can act as catalyst poisons. Purify the starting materials carefully. Ensure the catalyst is handled and stored correctly to prevent decomposition. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (2E,4Z,6E)-Octa-2,4,6-triene
This protocol outlines a multi-step synthesis to produce a specific octatriene isomer, which upon thermal cyclization, would yield cis-5,6-dimethyl-1,3-cyclohexadiene. The key step is a Z-selective Wittig reaction.
Step A: Synthesis of (E)-Hex-2-en-4-yn-1-ol This is a representative starting material that could be synthesized via various methods, including coupling of a protected propargyl alcohol with a vinyl halide.
Step B: Partial Reduction of Alkyne to Z-Alkene The internal alkyne is stereoselectively reduced to a Z-alkene.
-
To a solution of (E)-hex-2-en-4-yn-1-ol (1.0 eq) in a suitable solvent like methanol (B129727) or ethanol, add Lindlar's catalyst (5-10 mol% Pd on CaCO₃, poisoned with lead).
-
Purge the reaction vessel with hydrogen gas (H₂) using a balloon.
-
Stir the reaction vigorously at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield (2E,4Z)-hexadien-1-ol.
Step C: Oxidation to (2E,4Z)-Hexadienal The alcohol is oxidized to the corresponding aldehyde.
-
Dissolve the (2E,4Z)-hexadien-1-ol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).
-
Add Dess-Martin periodinane (DMP) (1.1-1.5 eq) in portions at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude aldehyde by flash chromatography.
Step D: Z-Selective Wittig Reaction to form the Octatriene The final double bond is installed with Z-selectivity.
-
In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add a strong, non-lithium base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Allow the resulting deep red ylide solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the solution back to -78 °C and add a solution of (2E,4Z)-hexadienal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with a nonpolar solvent (e.g., pentane (B18724) or hexanes), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield (2E,4Z,6E)-octa-2,4,6-triene. The E-geometry of the newly formed double bond arises from the non-stabilized ylide reacting with an alpha,beta-unsaturated aldehyde. A Z-selective Wittig would be needed for the 6Z isomer. For a Z-selective Wittig, a non-stabilized ylide under salt-free conditions is typically used.
| Reaction Step | Typical Yield | Stereoselectivity (E:Z or Z:E) | Notes |
| B: Lindlar Reduction | >90% | >98:2 (Z:E) | Over-reduction to the alkane can occur if not monitored carefully. |
| C: Dess-Martin Oxidation | 85-95% | N/A | DMP is moisture sensitive. Other oxidations (e.g., Swern, PCC) can also be used. |
| D: Wittig Olefination | 60-80% | >95:5 (Z:E for non-stabilized ylides) | Strict anhydrous and inert conditions are crucial for high selectivity. |
Mandatory Visualizations
Stereochemical Pathways of Octatriene Electrocyclization
Caption: Woodward-Hoffmann rules for octatriene electrocyclization.
Experimental Workflow for Stereoselective Octatriene Synthesis
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,3,5-Hexatriene and 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3,5-hexatriene (B1211904) and 1,3,6-octatriene. The differing arrangements of their carbon-carbon double bonds give rise to distinct chemical behaviors, which are explored here with supporting data and detailed experimental protocols.
Introduction to 1,3,5-Hexatriene and this compound
1,3,5-Hexatriene is a classic example of a conjugated polyene, where three double bonds are separated by single bonds in an alternating fashion. This conjugation leads to delocalization of π-electrons across the entire molecule, resulting in enhanced stability.[1][2] In contrast, this compound possesses both a conjugated diene system (at the 1 and 3 positions) and an isolated double bond (at the 6 position). The reactivity of this compound is therefore a composite of the behaviors of these two distinct electronic systems.
Theoretical Framework: Conjugated vs. Isolated Double Bonds
The reactivity of these trienes is fundamentally dictated by the electronic nature of their double bonds.
-
Conjugated Systems (1,3,5-Hexatriene and the 1,3-diene portion of this compound): The delocalization of π-electrons in conjugated systems leads to a lower overall energy state, making them more stable than their non-conjugated counterparts.[1][2] This stability influences their chemical reactions. For instance, electrophilic addition to a conjugated diene can proceed via 1,2- or 1,4-addition due to the formation of a resonance-stabilized allylic carbocation intermediate. Conjugated dienes are also particularly adept at participating in pericyclic reactions, most notably the Diels-Alder reaction.[3][4]
-
Isolated Double Bonds (the 6-ene of this compound): The isolated double bond in this compound behaves like a simple alkene. Its π-electrons are localized between two carbon atoms, and it undergoes typical electrophilic addition and other alkene reactions without the influence of the distant conjugated system.
Quantitative Comparison of Stability and Reactivity
| Parameter | 1,3,5-Hexatriene (Conjugated System) | This compound (Mixed System) | Supporting Data/Model Compounds |
| Thermodynamic Stability | More stable due to full conjugation. | Less stable overall due to the presence of a higher-energy isolated double bond. | Heat of hydrogenation for conjugated dienes is lower (e.g., 1,3-butadiene, ~236 kJ/mol) than for isolated dienes (e.g., 1,4-pentadiene, ~254 kJ/mol), indicating greater stability for the conjugated system.[1][2][5] |
| **Electrophilic Addition (e.g., with Br₂) ** | Can undergo 1,2-, 1,4-, and 1,6-addition, leading to a mixture of products. The reaction may be slower than with an isolated double bond due to the stability of the conjugated system. | The isolated double bond at C6 is expected to react faster, similar to a simple alkene. The conjugated diene portion will react to give 1,2- and 1,4-addition products. | The rate law for the addition of bromine to an alkene is often found to be first order in alkene and second order in bromine.[6][7] |
| Diels-Alder Reactivity (with Maleic Anhydride) | Acts as a diene. The terminal diene unit can participate in [4+2] cycloaddition. | The 1,3-diene portion can act as a diene in a Diels-Alder reaction. The isolated double bond at C6 can act as a dienophile, but this is generally less favorable. | The Diels-Alder reaction is characteristic of conjugated dienes and does not occur with isolated dienes.[3] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile increase the reaction rate.[3][4] |
Reaction Mechanisms
The distinct structures of 1,3,5-hexatriene and this compound lead to different reaction pathways, particularly in electrophilic additions.
Electrophilic Addition to 1,3,5-Hexatriene
Electrophilic attack on 1,3,5-hexatriene can lead to a resonance-stabilized carbocation, with the positive charge delocalized over several carbons. This results in a mixture of addition products (1,2-, 1,4-, and 1,6-addition).
Caption: Electrophilic addition to 1,3,5-hexatriene.
Electrophilic Addition to this compound
In this compound, the more nucleophilic isolated double bond at the 6-position is expected to react preferentially with an electrophile, leading to a localized carbocation and a single major addition product at that site. Reaction at the conjugated portion would proceed as with other conjugated dienes.
Caption: Competing electrophilic addition pathways in this compound.
Experimental Protocols
The following are representative experimental protocols that can be used to investigate the reactivity of these trienes.
Protocol 1: Electrophilic Bromination
Objective: To compare the products of bromine addition to 1,3,5-hexatriene and this compound.
Materials:
-
1,3,5-hexatriene
-
This compound
-
Bromine in a suitable solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Apparatus for product analysis (e.g., GC-MS, NMR)
Procedure:
-
Dissolve a known amount of the triene in the solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add one molar equivalent of the bromine solution to the stirred triene solution via a dropping funnel.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 0°C.
-
Quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution) to remove any unreacted bromine.
-
Extract the organic products, dry the organic layer, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and/or NMR to identify the different isomers formed and their relative ratios.
Protocol 2: Diels-Alder Reaction with Maleic Anhydride (B1165640)
Objective: To compare the facility of 1,3,5-hexatriene and the conjugated portion of this compound to undergo a Diels-Alder reaction.
Materials:
-
1,3,5-hexatriene
-
This compound
-
Maleic anhydride
-
A suitable high-boiling solvent (e.g., toluene (B28343) or xylene)
-
Reflux condenser
-
Heating mantle
-
Apparatus for product isolation and analysis (e.g., filtration apparatus, melting point apparatus, NMR)
Procedure:
-
In a round-bottom flask, dissolve one molar equivalent of the triene and one molar equivalent of maleic anhydride in the solvent.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress over time (e.g., by TLC).
-
After the reaction is complete (or after a set time for comparison), cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product and determine the yield and melting point.
-
Confirm the structure of the product by NMR spectroscopy.
Logical Workflow for Reactivity Analysis
The following diagram illustrates the decision-making process for predicting the reactivity of a polyene based on its structure.
Caption: Decision tree for predicting polyene reactivity.
Conclusion
The reactivity of 1,3,5-hexatriene and this compound is a direct consequence of the arrangement of their double bonds. The fully conjugated system of 1,3,5-hexatriene imparts it with special stability and unique reactivity in pericyclic and electrophilic addition reactions, often leading to a mixture of products. In contrast, this compound exhibits a dual character, with its isolated double bond reacting as a typical alkene and its conjugated diene portion displaying the characteristic reactivity of such systems. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic strategies in chemical research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder Reaction [sigmaaldrich.com]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. Solved The rate law for an addition reaction of bromine to | Chegg.com [chegg.com]
Validating the Structure of 1,3,6-Octatriene Adducts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. When synthesizing novel compounds, such as adducts of 1,3,6-octatriene, rigorous structural validation is a critical step. This guide provides a comparative overview of three powerful analytical techniques for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The Hypothetical Reaction: Diels-Alder Cycloaddition
The reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative is known as the Diels-Alder reaction. In our illustrative example, this compound acts as the diene, reacting with maleic anhydride (B1165640) to form a hypothetical cycloadduct. The validation of the resulting structure is crucial to confirm the success of the reaction and to understand its stereochemistry.
Caption: Diels-Alder reaction of this compound and maleic anhydride.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure validation depends on several factors, including the nature of the sample (e.g., crystalline vs. soluble), the level of detail required, and the availability of instrumentation. The following table summarizes the key data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of our hypothetical this compound adduct.
| Analytical Technique | Key Quantitative Data Provided | Strengths | Limitations |
| X-ray Crystallography | - Atomic coordinates (x, y, z) - Bond lengths and angles - Crystal packing information - Absolute stereochemistry | - Provides the definitive, high-resolution 3D structure of a molecule in the solid state. - Unambiguously determines stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow. - The determined structure is static and may not represent the solution-state conformation. |
| NMR Spectroscopy | - Chemical shifts (δ) - Coupling constants (J) - Nuclear Overhauser Effect (NOE) correlations - Integration values | - Provides detailed information about the connectivity and stereochemistry of a molecule in solution. - Can be used to study dynamic processes. | - Structure determination can be complex for large or highly symmetric molecules. - Does not directly provide bond lengths and angles. |
| Mass Spectrometry | - Mass-to-charge ratio (m/z) of the molecular ion - Fragmentation pattern | - Determines the molecular weight of the compound with high accuracy. - Can provide information about the elemental composition and substructures. | - Does not provide information about the 3D structure or stereochemistry. - Fragmentation patterns can sometimes be difficult to interpret. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structural validation. The following are generalized protocols for the analysis of a hypothetical this compound adduct.
X-ray Crystallography
-
Crystal Growth: A suitable single crystal of the adduct is required. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified adduct (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectra are then phased and baseline corrected. The chemical shifts, coupling constants, and integrations are measured. The 2D correlation spectra are used to establish the connectivity of atoms and the stereochemical relationships within the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the adduct is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization and Mass Analysis: The sample is introduced into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information from the fragmentation pattern.
Workflow for Structural Validation
The process of validating the structure of a newly synthesized adduct typically involves a combination of these techniques to build a comprehensive and confident structural assignment.
A Spectroscopic Showdown: Unraveling the Isomers of 1,3,6-Octatriene
A detailed comparative analysis of the spectroscopic signatures of 1,3,6-octatriene isomers, providing researchers, scientists, and drug development professionals with key data for identification and characterization.
In the realm of organic chemistry, the subtle dance of atoms gives rise to a fascinating array of isomers—molecules with the same chemical formula but different structural arrangements. Among these, the isomers of this compound (C8H12) present a compelling case for the power of spectroscopic techniques to distinguish between closely related compounds. This guide offers a comprehensive comparison of the spectroscopic properties of this compound isomers, leveraging experimental data where available and established spectroscopic principles to illuminate their unique molecular fingerprints.
The isomers of this compound, characterized by a conjugated diene system and an isolated double bond, exhibit distinct spectroscopic behaviors under UV-Vis, infrared, nuclear magnetic resonance, and mass spectrometry analysis. These differences, arising from variations in stereochemistry (E/Z isomerism) and the electronic environment of the nuclei, are critical for unambiguous identification in complex mixtures and for understanding their chemical reactivity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the geometric isomers of this compound. Due to the limited availability of complete experimental datasets for all isomers, this guide combines documented experimental values with predicted data based on established principles of spectroscopy for conjugated systems.
Table 1: UV-Vis Spectroscopy
The position of the maximum absorbance (λmax) in the ultraviolet-visible spectrum is highly sensitive to the extent of conjugation. For this compound, the primary absorption is due to the π → π* transition within the 1,3-diene system.
| Isomer | Predicted λmax (nm) | Notes |
| (3E,6E)-1,3,6-Octatriene | ~225-235 | The trans configuration of the conjugated system is expected to have a slightly longer wavelength of maximum absorption compared to the cis isomer due to reduced steric hindrance and better orbital overlap. |
| (3Z,6E)-1,3,6-Octatriene | ~220-230 | The cis configuration in the conjugated system can cause a slight blue shift (shorter wavelength) in λmax compared to the all-trans isomer. |
| (3E,6Z)-1,3,6-Octatriene | ~225-235 | The stereochemistry of the isolated double bond has a negligible effect on the λmax of the conjugated diene system. |
| (3Z,6Z)-1,3,6-Octatriene | ~220-230 | Similar to the (3Z,6E) isomer, the cis conjugated system leads to a predicted blue shift. |
Note: The extended conjugation in trienes generally results in a bathochromic (red) shift in λmax compared to isolated dienes.[1][2][3][4][5]
Table 2: Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule. For this compound isomers, key diagnostic peaks include C=C stretching and C-H bending vibrations.
| Isomer | C=C Stretch (conjugated) (cm⁻¹) | C=C Stretch (isolated) (cm⁻¹) | =C-H Bend (trans) (cm⁻¹) | =C-H Bend (cis) (cm⁻¹) |
| (3E,6E)-1,3,6-Octatriene | ~1650-1600 (stronger) | ~1670-1660 (weaker) | ~970-960 | - |
| (3Z,6E)-1,3,6-Octatriene | ~1650-1600 | ~1670-1660 | ~970-960 | ~730-665 |
| (3E,6Z)-1,3,6-Octatriene | ~1650-1600 | ~1670-1660 | ~970-960 | ~730-665 |
| (3Z,6Z)-1,3,6-Octatriene | ~1650-1600 | ~1670-1660 | - | ~730-665 |
Note: Conjugation typically lowers the frequency of the C=C stretching vibration.[6] The out-of-plane =C-H bending vibrations are particularly diagnostic for the stereochemistry of the double bonds.
Table 3: ¹H NMR Spectroscopy (Predicted Chemical Shifts)
Proton nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each hydrogen atom. The chemical shifts of vinylic protons are particularly sensitive to their position within the conjugated system and the stereochemistry of the double bonds.
| Isomer | H1, H2 (ppm) | H3, H4 (ppm) | H5 (ppm) | H6, H7 (ppm) | H8 (ppm) |
| (3E,6E)-1,3,6-Octatriene | 5.0-5.3 | 5.9-6.4 | 2.7-2.9 | 5.3-5.6 | 1.6-1.8 |
| (3Z,6E)-1,3,6-Octatriene | 5.0-5.3 | 5.8-6.3 | 2.8-3.0 | 5.3-5.6 | 1.6-1.8 |
| (3E,6Z)-1,3,6-Octatriene | 5.0-5.3 | 5.9-6.4 | 2.7-2.9 | 5.3-5.6 | 1.6-1.8 |
| (3Z,6Z)-1,3,6-Octatriene | 5.0-5.3 | 5.8-6.3 | 2.8-3.0 | 5.3-5.6 | 1.6-1.8 |
Note: Protons on the internal carbons of the conjugated system (H3, H4) are typically deshielded and appear at a higher chemical shift. Computational methods can provide more precise predictions of chemical shifts and coupling constants.[7][8][9][10][11]
Table 4: ¹³C NMR Spectroscopy (Predicted Chemical Shifts)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
| Isomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) |
| (3E,6E)-1,3,6-Octatriene | 115-120 | 135-140 | 130-135 | 128-133 | 35-40 | 125-130 | 130-135 | 15-20 |
| (3Z,6E)-1,3,6-Octatriene | 115-120 | 133-138 | 128-133 | 125-130 | 30-35 | 125-130 | 130-135 | 15-20 |
| (3E,6Z)-1,3,6-Octatriene | 115-120 | 135-140 | 130-135 | 128-133 | 35-40 | 123-128 | 128-133 | 10-15 |
| (3Z,6Z)-1,3,6-Octatriene | 115-120 | 133-138 | 128-133 | 125-130 | 30-35 | 123-128 | 128-133 | 10-15 |
Note: The chemical shifts of the sp² hybridized carbons are influenced by their position in the chain and the stereochemistry of the double bonds. PubChem lists the availability of a ¹³C NMR spectrum for (Z,E)-1,3,5-octatriene.[12]
Table 5: Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isomers of this compound are expected to show a molecular ion peak (M⁺) at m/z 108. While the mass spectra of isomers are often similar, differences in fragment ion abundances can sometimes be used for differentiation.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| This compound (isomer unspecified) | 108 | 93, 79, 77, 67, 55, 41, 39 | NIST WebBook[13][14] |
| (3E,6E)-1,3,6-Octatriene | 108 | 93, 79, 77, 67, 55, 41, 39 | NIST WebBook[15] |
| (3Z,6E)-1,3,6-Octatriene | 108 | 93, 79, 77, 67, 55, 41, 39 | SpectraBase[16] |
Note: The fragmentation patterns are often complex and can involve rearrangements. The base peak for several isomers is observed at m/z 79.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound isomers are not widely published. However, the following general methodologies are applicable for the analysis of volatile, nonpolar compounds.
1. Sample Preparation:
-
UV-Vis Spectroscopy: Samples should be dissolved in a UV-transparent solvent such as hexane (B92381) or ethanol (B145695) to a concentration that yields an absorbance between 0.1 and 1. A standard 1 cm path length quartz cuvette is typically used.
-
IR Spectroscopy: For volatile liquids like the octatrienes, a neat sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a non-polar solvent like carbon tetrachloride (CCl₄) can be used.
-
NMR Spectroscopy: Approximately 5-10 mg of the sample should be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Mass Spectrometry: For analysis by gas chromatography-mass spectrometry (GC-MS), the sample is typically diluted in a volatile solvent like dichloromethane (B109758) or hexane. The solution is then injected into the GC, where the isomers are separated before entering the mass spectrometer.
2. Instrumentation and Data Acquisition:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is used to scan the wavelength range of approximately 200-400 nm.
-
FTIR Spectrometer: Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
NMR Spectrometer: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) is coupled to a mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound isomers.
References
- 1. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 2. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. This compound, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. This compound, (E,E)- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
Bridging the Gap: A Comparative Analysis of Computational and Experimental Reaction Barriers for Octatriene Electrocyclization
A detailed examination of the thermal 8π electrocyclization of 1,3,5,7-octatetraene (B1254726) reveals a close correlation between modern computational methods and experimental data, providing researchers with powerful predictive tools for understanding and designing complex chemical reactions. This guide compares the performance of prominent computational chemistry methods against established experimental benchmarks for determining the reaction barriers of this pericyclic reaction.
The electrocyclization of 1,3,5,7-octatetraene to form 1,3,5-cyclooctatriene (B161208) is a cornerstone example of an 8π electron pericyclic reaction. Understanding the energy barrier to this transformation is crucial for predicting reaction rates and stereochemical outcomes. While experimental measurements provide the definitive benchmark, computational approaches offer a rapid and cost-effective means to explore the reaction mechanisms of a wide range of substituted octatrienes.
Comparison of Reaction Barriers: Experimental vs. Computational Data
A comprehensive analysis of the thermal conrotatory 8π electrocyclization of unsubstituted 1,3,5,7-octatetraene demonstrates that modern density functional theory (DFT) methods can accurately predict the activation energy. The experimentally determined activation energy for this reaction is 17.0 kcal/mol.[1][2] A comparative benchmarking study highlights the performance of the B3LYP and M06-2X functionals with various basis sets.[1][2]
The M06-2X functional, particularly with the 6-31+G(d) basis set, shows excellent agreement with the experimental value.[1] The B3LYP functional, while still providing a reasonable estimate, tends to overestimate the barrier by approximately 2 kcal/mol.[1]
| Method | Basis Set | Calculated Activation Energy (kcal/mol) | Deviation from Experimental (kcal/mol) |
| Experimental | - | 17.0 | - |
| M06-2X | 6-31G(d) | 16.7 | -0.3 |
| M06-2X | 6-31+G(d) | 17.0 | 0.0 |
| M06-2X | 6-31G(d,p) | 16.4 | -0.6 |
| M06-2X | 6-31+G(d,p) | 17.3 | +0.3 |
| B3LYP | 6-31G(d) | 18.8 | +1.8 |
| B3LYP | 6-31+G(d) | 19.1 | +2.1 |
| B3LYP | 6-31G(d,p) | 18.3 | +1.3 |
| B3LYP | 6-31+G(d,p) | 19.2 | +2.2 |
Methodologies
A clear understanding of the underlying experimental and computational protocols is essential for a critical evaluation of the data.
Experimental Protocol: Kinetic Analysis
The experimental activation barrier for the electrocyclization of 1,3,5,7-octatetraene is determined through kinetic studies. This typically involves the following steps:
-
Sample Preparation: Synthesis and purification of the specific isomer of 1,3,5,7-octatetraene.
-
Thermal Reaction: The octatriene sample is heated in a suitable solvent or in the gas phase at a series of precise temperatures for specific time intervals.
-
Concentration Monitoring: The concentration of the reactant (octatriene) and the product (cyclooctatriene) is monitored over time using techniques such as UV-Vis spectroscopy or NMR spectroscopy.
-
Rate Constant Determination: The rate constant (k) for the reaction is determined at each temperature from the change in concentration over time.
-
Arrhenius Analysis: An Arrhenius plot is constructed by plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. From this, the activation energy can be calculated.
Computational Protocol: Density Functional Theory (DFT) Calculations
The computational data presented was obtained using DFT calculations, a widely used quantum mechanical modeling method. The general workflow is as follows:
-
Structure Optimization: The ground state geometry of the 1,3,5,7-octatetraene reactant and the transition state (TS) structure for the conrotatory electrocyclization are optimized.[1][2] This involves finding the minimum energy and first-order saddle point on the potential energy surface, respectively.
-
Functional and Basis Set Selection: Calculations are performed using specific combinations of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-31+G(d)).[1][2] The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the optimized structures. The reactant should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Energy Calculation: The electronic energies of the optimized reactant and transition state structures are calculated. The activation energy is then determined as the difference in energy (including ZPVE correction) between the transition state and the reactant.
Visualization of the Comparative Workflow
The logical flow for comparing computational and experimental data for reaction barriers can be visualized as two parallel pathways that converge at the analysis stage.
Figure 1. A diagram illustrating the parallel workflows for the experimental determination and computational calculation of the reaction barrier for octatriene electrocyclization, culminating in a comparative analysis.
References
In-depth Analysis of 1,3,6-Octatriene Cross-Reactivity with Dienophiles: A Comparative Guide
Researchers, scientists, and drug development professionals often require a comprehensive understanding of cycloaddition reactions for the synthesis of complex molecules. This guide provides a comparative analysis of the cross-reactivity of 1,3,6-octatriene, a conjugated triene, with various dienophiles, supported by available experimental data and established principles of organic chemistry.
This guide, therefore, extrapolates the expected reactivity based on the fundamental principles of cycloaddition reactions, drawing parallels with more extensively studied conjugated systems.
Theoretical Framework: Diels-Alder Reactivity
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[1][2] The reaction's efficiency is governed by the electronic properties of the diene and the dienophile.[3][4]
-
Normal-Electron-Demand Diels-Alder: This is the most common variant, where an electron-rich diene reacts with an electron-poor dienophile. The reaction is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[3][4]
-
Inverse-Electron-Demand Diels-Alder: In this case, an electron-poor diene reacts with an electron-rich dienophile.[1]
For this compound, the conjugated 1,3-diene system is the reactive moiety in a standard Diels-Alder reaction. The presence of an additional isolated double bond at the 6-position can potentially influence the reaction through steric effects or by participating in other side reactions, although it does not electronically participate in the primary diene conjugation.
Expected Reactivity with Different Dienophiles: A Qualitative Comparison
Based on established principles, a qualitative comparison of the expected reactivity of this compound with various classes of dienophiles can be proposed.
| Dienophile Class | Examples | Expected Reactivity with this compound | Rationale |
| Strongly Activated | Maleic anhydride, N-phenylmaleimide | High | The presence of strong electron-withdrawing groups significantly lowers the LUMO energy of the dienophile, facilitating a rapid reaction with the HOMO of the diene.[3][5] |
| Moderately Activated | Acrylates, acrylonitrile, simple ketones | Moderate | These dienophiles possess electron-withdrawing groups that enhance reactivity compared to unactivated alkenes, but to a lesser extent than strongly activated ones.[6] |
| Unactivated | Ethylene, simple alkenes | Low | The lack of electron-withdrawing groups results in a smaller HOMO-LUMO energy gap, leading to slow reaction rates that often require high temperatures and pressures.[7] |
| Electron-Rich | Enol ethers, enamines | Very Low (Normal Demand) | In a normal-demand Diels-Alder, an electron-rich dienophile would react very slowly with the relatively electron-rich this compound. |
Experimental Protocol: A General Guideline for Diels-Alder Reactions
While specific protocols for this compound are not available, a general experimental workflow for a Diels-Alder reaction is provided below. This protocol would require optimization for the specific reactants.
Objective: To synthesize a cyclohexene (B86901) derivative via a [4+2] cycloaddition reaction between a conjugated diene (e.g., this compound) and a dienophile.
Materials:
-
Conjugated diene (e.g., this compound)
-
Dienophile (e.g., maleic anhydride)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Analytical equipment for product characterization (NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with the dienophile and an anhydrous solvent under an inert atmosphere.
-
Addition of Diene: The conjugated diene is added to the flask, typically in a stoichiometric amount or slight excess.
-
Reaction Conditions: The reaction mixture is heated to a temperature appropriate for the specific reactants, often ranging from room temperature to reflux conditions of the solvent. The reaction progress is monitored by a suitable technique (e.g., TLC, GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization (for solid products) or column chromatography (for liquid products).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Logical Workflow for a Cross-Reactivity Study
The following diagram illustrates the logical steps involved in conducting a systematic cross-reactivity study of a diene with various dienophiles.
Caption: A flowchart outlining the systematic process for a cross-reactivity study.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.askthenerd.com [blog.askthenerd.com]
comparing the efficiency of different catalysts for 1,3,6-octatriene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3,6-octatriene, a valuable building block in organic synthesis, is primarily achieved through the telomerization of 1,3-butadiene (B125203). This process, which involves the dimerization of butadiene with the simultaneous addition of a nucleophile, often yields a mixture of C8 isomers, including the desired octatrienes. The efficiency and selectivity of this reaction are highly dependent on the catalyst system employed. This guide provides a comparative analysis of different catalysts for the synthesis of this compound and its precursors, with a focus on experimental data and methodologies.
Data Presentation: Catalyst Performance in Butadiene Telomerization
The following table summarizes the performance of various palladium-based catalyst systems in the telomerization of 1,3-butadiene. The primary product of this reaction is typically 1-methoxy-2,7-octadiene (B8591526) (1-MODE), a precursor that can be further processed. The formation of octatrienes, including 1,3,7-octatriene (B13812992) and this compound, is often observed as a byproduct. The data highlights key performance indicators such as yield, selectivity, turnover number (TON), and turnover frequency (TOF).
| Catalyst System | Ligand | Nucleophile | Temp. (°C) | Yield of 1-MODE (%) | TON | TOF (h⁻¹) | Selectivity for Octatrienes | Reference |
| Pd(OAc)₂ / L13 | n-Propyl-difurylphosphine | Methanol (B129727) | 25 | 95 | 95,000 | - | Not specified | [1] |
| Pd(acac)₂ / TOMPP | Tris(o-methoxyphenyl)phosphine | 1,2-Butanediol | - | >70 (mono-telomer) | 7,800 | 300,000 | Not specified | |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Methanol | 25 | 50 | - | - | Low | [1] |
| Pd(OAc)₂ / TFP | Tri(furan-2-yl)phosphine | Methanol | 25 | Slightly lower than PPh₃ | - | - | Not specified | [1] |
| Pd(OAc)₂ / L10 | Difuryl-isobutylphosphine | Methanol | 25 | 76 | - | - | Not specified | [1] |
| Pd-Carbene Complex | - | Various diols | - | Good chemoselectivity | >250,000 | - | Not specified |
Note: The direct yield and selectivity for this compound are often not reported as it is a minor byproduct. The focus is typically on the major telomerization product, 1-methoxy-2,7-octadiene (1-MODE).
Experimental Protocols
The following is a general experimental protocol for the palladium-catalyzed telomerization of 1,3-butadiene with methanol, based on procedures described in the literature.[1]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., n-propyl-difurylphosphine, L13)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
1,3-Butadiene
-
Argon (Ar)
-
Isooctane (internal standard for GC analysis)
Procedure:
-
A Schlenk tube is charged with palladium(II) acetate (0.001 mol%) and the phosphine ligand (0.003 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed methanol (1.5 mL per 1.0 g of butadiene) and a solution of sodium hydroxide in methanol (1 mol%) are added.
-
The mixture is cooled to -78 °C, and a known amount of 1,3-butadiene is condensed into the flask.
-
The reaction mixture is then stirred at 25 °C for the specified reaction time (e.g., 19 hours).
-
After the reaction is complete, an internal standard (isooctane) is added.
-
The yield of the products is determined by gas chromatography (GC-FID) analysis.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the catalytic synthesis of octadiene and octatriene precursors from 1,3-butadiene.
Caption: General experimental workflow for butadiene telomerization.
Catalytic Cycle
The following diagram depicts the proposed catalytic cycle for the palladium-catalyzed telomerization of 1,3-butadiene.
Caption: Proposed catalytic cycle for butadiene telomerization.
Discussion
The synthesis of this compound is intrinsically linked to the telomerization of 1,3-butadiene. While the primary industrial goal of this reaction is often the production of 1-octene (B94956) via the 1-methoxy-2,7-octadiene intermediate, the formation of various octatriene isomers, including 1,3,7-octatriene and to a lesser extent this compound, is a known side reaction.
The choice of catalyst, particularly the ligand coordinated to the palladium center, plays a crucial role in determining the product distribution. Recent research has shown that novel phosphine ligands, such as n-propyl-difurylphosphine (L13), can lead to exceptionally high turnover numbers for the formation of the linear telomerization product.[1] While the selectivity towards octatrienes was not the primary focus of these studies, it is an area that warrants further investigation for researchers specifically interested in this compound.
The direct, high-yield catalytic conversion of the major telomerization product (1-methoxy-2,7-octadiene) or the more common byproduct (1,3,7-octatriene) to this compound is not well-documented in the reviewed literature. Future research in this area could focus on developing selective isomerization catalysts to convert the more readily available C8 isomers into the desired this compound.
References
A Comparative Guide to Alternative Dienes for 1,3,6-Octatriene in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of dienes is paramount for achieving desired outcomes in cycloaddition and cyclization reactions. While 1,3,6-octatriene serves as a versatile building block, a comprehensive understanding of its alternatives can unlock new synthetic pathways and optimize existing methodologies. This guide provides an objective comparison of this compound with alternative dienes in two key synthetic applications: the Diels-Alder reaction and Ring-Closing Metathesis (RCM). The following sections present a comparative analysis supported by theoretical principles and literature-derived data, alongside detailed experimental protocols.
Diels-Alder Reactions: A Comparative Overview
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is fundamentally influenced by the electronic and conformational properties of the diene.[1][2] The reactivity of a diene in a [4+2] cycloaddition is primarily governed by its ability to adopt an s-cis conformation and the energy of its Highest Occupied Molecular Orbital (HOMO).[2][3]
This compound in Diels-Alder Reactions
As a conjugated diene, the 1,3-diene motif within this compound is the reactive component in Diels-Alder reactions. The isolated double bond at the 6-position does not participate in the cycloaddition but remains as a functional handle in the resulting cyclohexene (B86901) product, offering a site for further synthetic transformations.
Alternative Dienes and Their Performance
Commonly employed alternatives to the conjugated diene portion of this compound include 1,3-butadiene (B125203) and isoprene (B109036).
-
1,3-Butadiene: The simplest conjugated diene, 1,3-butadiene, serves as a fundamental benchmark for Diels-Alder reactivity.[4] Its reaction with dienophiles like maleic anhydride (B1165640) is a classic example of this cycloaddition.[5]
-
Isoprene (2-methyl-1,3-butadiene): The methyl group in isoprene is an electron-donating group, which increases the energy of the diene's HOMO. This generally leads to an enhanced reaction rate compared to 1,3-butadiene.[1]
Theoretical Comparison of Diene Reactivity in Diels-Alder Reactions
Table 1: Qualitative Comparison of Dienes in Diels-Alder Reactions
| Diene | Key Structural Feature | Expected Relative Reactivity |
| 1,3-Butadiene | Unsubstituted conjugated diene | Baseline |
| Isoprene | Electron-donating methyl group at C2 | Higher than 1,3-butadiene |
| This compound | Alkyl substituent at C4 of the diene | Comparable to or slightly higher than 1,3-butadiene |
Ring-Closing Metathesis (RCM): A Comparative Perspective
Ring-Closing Metathesis is a powerful method for the synthesis of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes such as Grubbs catalysts.[6] The efficiency of RCM is influenced by factors including the chain length separating the two terminal alkenes and the substitution pattern of the double bonds.
This compound in Ring-Closing Metathesis
In the context of RCM, this compound is a non-conjugated diene where the terminal double bonds are at positions 1 and 6. This arrangement is suitable for the formation of a six-membered ring.
Alternative Dienes and Their Performance
For the synthesis of six-membered rings via RCM, 1,6-heptadiene (B165252) is a direct and commonly used alternative to this compound. 1,5-hexadiene (B165246) is another relevant diene, which yields a five-membered ring.
-
1,5-Hexadiene: This diene is the classic substrate for the formation of cyclopentene (B43876) derivatives through RCM.
-
1,6-Heptadiene: As a direct analogue for forming a six-membered ring, 1,6-heptadiene provides a valuable point of comparison for this compound.
Theoretical Comparison of Diene Reactivity in RCM
The success of an RCM reaction is often dependent on the pre-organization of the substrate to bring the terminal alkenes into proximity for the catalytic cycle. While specific comparative kinetic data for this compound versus 1,6-heptadiene is scarce, it is generally understood that the flexibility of the hydrocarbon chain plays a significant role. The presence of the internal double bond in this compound may introduce some conformational rigidity compared to the fully saturated backbone of 1,6-heptadiene, which could influence the rate of cyclization. However, both are expected to efficiently form the corresponding cyclohexene derivative under standard RCM conditions.
Table 2: Comparison of Dienes for the Synthesis of Six-Membered Rings via RCM
| Diene | Product Ring Size | Key Structural Feature | Expected RCM Efficiency |
| 1,6-Heptadiene | 6 | Saturated backbone | High |
| This compound | 6 | Internal double bond | High, potentially influenced by conformational effects |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific substrate and reagent batches.
Protocol 1: Diels-Alder Reaction of a Conjugated Diene with Maleic Anhydride [7]
This general protocol can be adapted for dienes such as 1,3-butadiene, isoprene, or this compound.
Materials:
-
Diene (e.g., Anthracene as a solid diene example) (1.0 eq)
-
Maleic Anhydride (1.0 eq)
-
Xylene (solvent)
-
Ethyl acetate (B1210297) (for washing)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Büchner funnel and filter flask
Procedure:
-
To a 25 mL round-bottom flask, add the diene (e.g., 0.80 g of anthracene) and maleic anhydride (0.40 g).
-
Add a boiling chip and attach a reflux condenser.
-
In a fume hood, add 10 mL of xylene to the flask.
-
Heat the reaction mixture to a steady reflux (approximately 185-200 °C) using a heating mantle or sand bath.
-
Continue refluxing for 30 minutes. The disappearance of the yellow color of the reactants may be observed.
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 10 minutes to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of 3 mL of cold ethyl acetate.
-
Allow the product to air dry on the filter paper.
-
Determine the mass of the product and calculate the yield. Characterize the product by melting point and spectroscopic methods.
Protocol 2: Ring-Closing Metathesis of an Acyclic Diene using a Grubbs Catalyst [6]
This general protocol is suitable for dienes such as 1,6-heptadiene or this compound.
Materials:
-
Acyclic diene (1.0 eq)
-
Grubbs Catalyst (1st or 2nd Generation, 1-5 mol%)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Source of inert gas (Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Dissolve the acyclic diene in anhydrous, degassed solvent (e.g., DCM or toluene) to a concentration of 0.1-0.2 M.
-
In a separate vial, weigh the Grubbs catalyst (1-5 mol%) under an inert atmosphere and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the stirred solution of the diene at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclic olefin.
-
Characterize the product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizing Reaction Pathways
Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Ring-Closing Metathesis Workflow
Caption: General workflow for a Ring-Closing Metathesis reaction.
Conclusion
The selection of an appropriate diene is a critical decision in the design of synthetic routes involving Diels-Alder and Ring-Closing Metathesis reactions. While this compound offers the advantage of a latent functional group in its Diels-Alder adducts and serves as a competent substrate for RCM, alternatives such as 1,3-butadiene, isoprene, and 1,6-heptadiene provide viable and sometimes more reactive options depending on the specific synthetic goal. This guide provides a foundational framework for comparing these dienes. For specific applications, it is recommended that researchers consult the primary literature for detailed kinetic and yield data relevant to their particular substrates and reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholar.utc.edu [scholar.utc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Illuminating Reaction Pathways: A Comparative Guide to Kinetic Isotope Effect Studies on 1,3,6-Octatriene Rearrangements
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical rearrangements is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to probe the transition states of these reactions, offering insights into bond-breaking and bond-forming events. This guide provides a comparative analysis of KIE studies on reactions analogous to the pericyclic rearrangements of 1,3,6-octatriene, a molecule capable of undergoing complex transformations such as sigmatropic shifts, electrocyclization, and Cope rearrangements.
Due to a lack of extensive direct studies on this compound itself, this guide draws upon experimental data from closely related acyclic and cyclic systems. By comparing the KIEs observed in these analogous reactions, we can infer the mechanistic details of the potential rearrangement pathways of this compound.
Comparative Analysis of Kinetic Isotope Effects
The following table summarizes deuterium (B1214612) KIEs for various pericyclic reactions that serve as models for the potential rearrangements of this compound. A KIE (kH/kD) greater than 1, known as a normal KIE, indicates that the C-H bond is weakened or broken in the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) suggests a strengthening of the C-H bond, often due to changes in hybridization at the carbon atom.
| Reaction Type | Substrate | Isotopic Label Position | Reaction Conditions | kH/kD | Interpretation & Mechanistic Implication |
| [1] Sigmatropic H-Shift | (Z)-1,3-Pentadiene | Migrating H/D | 463.4–478.5 K (gas phase) | 5.1[2][3] | Large primary KIE indicates C-H bond breaking is central to the rate-determining step of this suprafacial rearrangement. |
| [2][3] Sigmatropic H-Shift | 7-Methylocta-1,3(Z),5(Z)-triene | Migrating H/D | 120-160 °C (2-methylpentane solution) | 3.7 - 4.5 | Significant primary KIE, supporting a concerted mechanism where the C-H bond is cleaved in the transition state. |
| Electrocyclization (analogue) | Bicyclo[4.2.0]oct-7-ene | 7,8-d2 | 238 °C | 1.20 (1.10 per D)[3] | Small secondary KIE, consistent with a disrotatory ring-opening where the C-H bonds are not broken but hybridization changes from sp2 to sp3. |
| Electrocyclization (analogue) | Bicyclo[4.2.0]oct-7-ene | 2,2,5,5-d4 | 250 °C | 1.17 (1.04 per D)[3] | Very small secondary KIE at positions remote from the reacting sigma bond, indicating minimal involvement of these C-H bonds in the transition state. |
| Cope Rearrangement | 1,5-Hexadiene | 2,5-d2 | 220-260 °C | ~1.1 (per D) | Small normal secondary KIE, suggesting a change in the vibrational environment of the C-H bonds at the termini of the rearranging system. |
| Cope Rearrangement | 3-Methyl-1,5-hexadiene | - | 300 °C | - | A classic example of a[4]-sigmatropic rearrangement proceeding through a chair-like transition state. |
Deciphering Reaction Mechanisms with KIE
The data presented above allows for predictions regarding the observable KIEs for the various potential rearrangements of this compound:
-
[2][1] and[2][3] Sigmatropic Hydrogen Shifts: Should this compound undergo a sigmatropic hydrogen shift, a substantial primary deuterium KIE would be expected if the migrating hydrogen is replaced with deuterium. This is because the C-H bond is broken in the rate-determining step of these concerted, pericyclic reactions. The magnitude of the KIE can also provide insights into the linearity of the hydrogen transfer in the transition state.
-
Electrocyclization: If this compound undergoes electrocyclization to form a substituted cyclohexadiene, only small secondary KIEs would be anticipated upon deuterium substitution at various positions. These effects arise from changes in C-H vibrational frequencies due to rehybridization of the carbon atoms involved in the ring formation (sp2 to sp3). The magnitude of these secondary KIEs can help to map the extent of bond formation in the transition state.
-
Cope Rearrangement: A[4][4]-sigmatropic (Cope) rearrangement of a substituted this compound would likely exhibit small secondary KIEs. Deuterium substitution at the termini of the rearranging 1,5-diene system would probe changes in the vibrational environment as the sigma bond migrates.
Experimental Protocols
The determination of kinetic isotope effects in thermal rearrangements typically involves the following steps:
-
Synthesis of Isotopically Labeled Substrates: The starting material, in this case, this compound or an analogous compound, is synthesized with deuterium at a specific position. For primary KIEs, the migrating hydrogen is replaced. For secondary KIEs, hydrogens at other positions are substituted.
-
Kinetic Experiments: The unlabeled (kH) and labeled (kD) substrates are subjected to the rearrangement conditions, typically by heating in a suitable solvent or in the gas phase. The reactions are monitored over time by taking aliquots at various intervals.
-
Product Analysis: The composition of the reaction mixture at each time point is analyzed to determine the extent of the reaction. This is often accomplished using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Rate Constant Determination: The rate constants for the disappearance of the reactant and the appearance of the product are calculated for both the unlabeled and labeled reactions. This is typically done by fitting the concentration data to a first-order rate law.
-
KIE Calculation: The kinetic isotope effect is then calculated as the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant (KIE = kH/kD).
For competitive KIE measurements, a mixture of the unlabeled and labeled substrate is reacted, and the change in the isotopic ratio of the remaining reactant or the product is measured as a function of reaction progress, often using mass spectrometry (MS) or NMR.
Visualizing the Experimental Workflow
Caption: A generalized workflow for determining the kinetic isotope effect in thermal rearrangement reactions.
Signaling Pathways and Logical Relationships
The study of KIEs provides crucial data points for constructing a mechanistic hypothesis for a given reaction. The magnitude and type (primary or secondary) of the observed KIE can help to distinguish between different possible transition states.
Caption: A decision-making diagram illustrating how kinetic isotope effect data is used to elucidate reaction mechanisms.
By applying the principles and comparative data outlined in this guide, researchers can design and interpret KIE studies to unravel the complex rearrangement pathways of this compound and other related polyene systems, ultimately leading to a deeper understanding of these fundamental organic reactions.
References
Navigating Stereochemistry: A Comparative Guide to Product Confirmation in 1,3,6-Octatriene Reactions
For researchers, scientists, and professionals in drug development, controlling the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemistry of a compound can profoundly influence its biological activity, efficacy, and safety. This guide provides a comparative analysis of methods to confirm and control the stereochemistry of products arising from reactions of 1,3,6-octatriene and its analogs, focusing on the powerful 6π electrocyclization reaction. We present a comparison with alternative synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for achieving desired stereochemical outcomes.
The this compound framework, a conjugated system of double bonds, is a versatile precursor for the synthesis of substituted cyclohexadiene rings, which are important structural motifs in many natural products and pharmaceutical agents. The stereochemical course of the cyclization of this compound is dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. These rules predict that the stereochemical outcome is dependent on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).
The Stereochemical Dichotomy: Thermal vs. Photochemical Electrocyclization
Under thermal conditions, the 6π electrocyclization of a 1,3,5-hexatriene (B1211904) system, analogous to this compound, proceeds through a disrotatory ring closure.[1] This means that the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) as the new sigma bond is formed. Conversely, under photochemical conditions, the reaction follows a conrotatory pathway, where the terminal substituents rotate in the same direction.[2] This fundamental difference provides a powerful tool for selectively accessing different diastereomers of the cyclohexadiene product.
For example, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene.[1][3] In contrast, the photochemical cyclization of the same triene produces trans-5,6-dimethyl-1,3-cyclohexadiene.[2][3] This highlights the high degree of stereospecificity inherent in these pericyclic reactions.
Quantitative Comparison of Stereochemical Outcomes
| Reaction Type | Reactant Stereochemistry | Predicted Ring Closure | Expected Product Stereochemistry | Reported Diastereomeric Ratio (d.r.) | Reference System |
| Thermal 6π Electrocyclization | (2E,4Z,6E)-2,4,6-octatriene | Disrotatory | cis-5,6-disubstituted | >99:1 | 2,4,6-octatriene[1][3] |
| Photochemical 6π Electrocyclization | (2E,4Z,6E)-2,4,6-octatriene | Conrotatory | trans-5,6-disubstituted | >99:1 | 2,4,6-octatriene[2][3] |
| Organocatalytic Cascade | α,β-Unsaturated Aldehyde + Bromomalonate | Michael-Alkylation | trans-Cyclopropane | >30:1 | Generic Aldehyde[4] |
| Asymmetric Diels-Alder | Furan + Substituted Enone | Endo approach | endo-Cycloadduct | >95:5 | Furan/Enone[5] |
Alternative Strategies for Stereoselective Cyclohexadiene Synthesis
While 6π electrocyclization offers excellent stereocontrol, other synthetic methodologies can also provide access to stereochemically defined cyclohexadiene derivatives. These alternatives can be particularly useful when the required triene precursor is challenging to synthesize or when different substitution patterns are desired.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries. This approach allows for the enantioselective synthesis of cyclohexenes, which can be further functionalized to cyclohexadienes.
Organocatalytic Cascade Reactions
Recent advances in organocatalysis have enabled the development of elegant cascade reactions that can construct complex cyclic systems with high stereocontrol from simple acyclic precursors.[4] These methods often involve sequential Michael additions and aldol (B89426) reactions, catalyzed by small chiral organic molecules.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for a representative thermal 6π electrocyclization and an organocatalytic cascade reaction are provided below.
Experimental Protocol 1: Thermal 6π Electrocyclization of a Substituted 1,3,5-Hexatriene
This protocol is based on the thermal cyclization of (E,Z,E)-1,3,5-hexatrienes as reported in the literature.[6]
Materials:
-
(E,Z,E)-1,6-disubstituted-1,3,5-hexatriene (1.0 eq)
-
Anhydrous toluene (B28343) (or other high-boiling solvent)
Procedure:
-
A solution of the (E,Z,E)-1,6-disubstituted-1,3,5-hexatriene in anhydrous toluene (0.1 M) is placed in a sealed tube.
-
The reaction mixture is heated to 200-215 °C in an oil bath or heating mantle.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 15-30 minutes).
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding cis-5,6-disubstituted-1,3-cyclohexadiene.
Stereochemical Analysis: The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or by chiral GC/HPLC analysis.
Experimental Protocol 2: Organocatalytic Enantioselective Synthesis of a Chiral Cyclopropane (as a precursor to functionalized cyclic systems)
This protocol is adapted from a general procedure for the organocatalytic cascade Michael-alkylation reaction.[4]
Materials:
-
α,β-Unsaturated aldehyde (1.0 eq)
-
Bromomalonate (1.2 eq)
-
Chiral diphenylprolinol TMS ether catalyst (10 mol%)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and bromomalonate in the anhydrous solvent at the desired temperature (e.g., -20 °C), is added the chiral catalyst.
-
2,6-Lutidine is then added dropwise to the reaction mixture.
-
The reaction is stirred at this temperature and monitored by TLC until completion.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral cyclopropane.
Stereochemical Analysis: The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Reaction Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical flow of stereochemical control in these reactions.
Caption: Thermal 6π Electrocyclization Pathway.
Caption: Photochemical 6π Electrocyclization Pathway.
Caption: Organocatalytic Cascade for Chiral Cyclopropane Synthesis.
Conclusion
The confirmation and control of product stereochemistry in reactions of this compound and its analogs are governed by well-established principles of pericyclic reactions. The choice between thermal and photochemical conditions for 6π electrocyclization provides a reliable and highly stereospecific route to either cis or trans disubstituted cyclohexadiene products. For instances where the triene precursor is not readily accessible or when enantioselective synthesis is the primary goal, alternative methods such as asymmetric Diels-Alder reactions and organocatalytic cascades offer powerful solutions. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can confidently select and execute the most suitable strategy to achieve their desired stereochemical outcomes, a critical aspect in the development of new therapeutics and functional materials.
References
- 1. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Domino 6pi-electrocyclization/Diels-Alder reactions on 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes: versatile access to highly substituted tri- and tetracyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of Octatrienes for Researchers and Drug Development Professionals
An objective evaluation of common purification techniques for octatrienes, complete with experimental insights and performance data to guide laboratory-scale separation and purification efforts.
The isomeric purity of octatrienes, a class of conjugated polyenes, is crucial for their application in research, particularly in the synthesis of complex molecules and the development of novel therapeutic agents. The presence of geometric or positional isomers can significantly impact reaction outcomes and biological activity. This guide provides a comparative analysis of common laboratory techniques for the purification of octatrienes, presenting supporting data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Purification Techniques
The selection of a purification technique for octatrienes is a trade-off between the desired purity, acceptable yield, and the scale of the separation. The following table summarizes the typical performance of fractional distillation, preparative gas chromatography (GC), high-performance liquid chromatography (HPLC), and column chromatography for the purification of octatriene isomers. It is important to note that the presented data are typical values and can vary based on the specific octatriene isomer, the nature of the impurities, and the optimization of the experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 60-80% | High (grams to kilograms) | Scalable, cost-effective for large quantities. | Requires significant differences in boiling points, potential for thermal degradation of sensitive compounds. |
| Preparative GC | >99.5% | 40-70% | Low (milligrams to grams) | Excellent separation of volatile isomers with close boiling points. | Limited sample capacity, potential for thermal decomposition in the injector. |
| HPLC | >99% | 70-90% | Medium (milligrams to grams) | High resolution for a wide range of isomers, operates at ambient temperature. | Higher cost of solvents and columns, more complex method development. |
| Column Chromatography | 95-99% | 50-85% | Medium (milligrams to grams) | Versatile, applicable to a wide range of polarities, cost-effective. | Can be labor-intensive, may require large volumes of solvent.[1][2][3][4][5] |
Experimental Workflow and Methodologies
A general workflow for the purification of a synthesized octatriene mixture is outlined below. The initial crude product is first analyzed to identify the components and their relative ratios, which informs the selection of the most suitable purification technique.
Detailed Experimental Protocols
Below are representative protocols for each of the discussed purification techniques. These should be considered as starting points and may require optimization based on the specific octatriene mixture.
Fractional Distillation
Fractional distillation is particularly effective for separating octatriene isomers on a larger scale when their boiling points differ by at least 10-20 °C.[6] For compounds with very close boiling points, a column with a high number of theoretical plates is required.[6]
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux, packed), a condenser, a receiving flask, and a heating mantle with a stirrer.
-
Procedure:
-
The crude octatriene mixture is placed in the round-bottom flask with a few boiling chips.
-
The mixture is heated gradually to its boiling point.
-
The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the more volatile component at the top of the column.[6]
-
The vapor of the more volatile isomer reaches the condenser, condenses, and is collected in the receiving flask.
-
The temperature at the top of the column should be monitored closely. A stable temperature indicates the collection of a pure fraction.
-
Fractions are collected at different temperature ranges to isolate the desired isomers.
-
-
Key Parameters to Optimize: Heating rate, column length and packing material, and reflux ratio.
Preparative Gas Chromatography (GC)
Preparative GC offers the highest resolution for separating volatile isomers with very similar boiling points.[7] This technique is ideal for obtaining highly pure standards or for purifying small to medium quantities of material.
-
Instrumentation: A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).
-
Procedure:
-
A suitable preparative GC column is selected. For non-polar compounds like octatrienes, a non-polar or slightly polar stationary phase is typically used.
-
The oven temperature program, carrier gas flow rate, and injector temperature are optimized to achieve the best separation of the target isomers.
-
The crude octatriene mixture, dissolved in a volatile solvent, is injected onto the column.
-
As the separated components elute from the column, they are detected, and the fraction collector is programmed to collect the desired isomer(s) in separate traps.
-
Multiple injections can be performed to accumulate a larger quantity of the purified product.
-
-
Key Parameters to Optimize: Stationary phase, column dimensions, oven temperature gradient, carrier gas flow rate, and injection volume.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used to purify a wide range of octatriene isomers, including those that are non-volatile or thermally sensitive.[8][9] Both normal-phase and reversed-phase chromatography can be employed.
-
Instrumentation: An HPLC system with a preparative or semi-preparative column, a pump capable of delivering high flow rates, an injector, a detector (e.g., UV-Vis), and a fraction collector.
-
Procedure:
-
Method Development: An analytical-scale HPLC method is first developed to determine the optimal stationary phase and mobile phase composition for the separation of the octatriene isomers. For non-polar octatrienes, reversed-phase chromatography on a C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water is common.[9]
-
Scale-up: The analytical method is then scaled up to a preparative scale by increasing the column diameter and flow rate.
-
Purification: The crude octatriene mixture is dissolved in a suitable solvent and injected onto the preparative column.
-
The eluting peaks are monitored by the detector, and the fraction collector is programmed to collect the fractions containing the purified isomers.
-
The collected fractions are then evaporated to yield the pure octatriene.
-
-
Key Parameters to Optimize: Stationary phase (e.g., C18, silica), mobile phase composition and gradient, flow rate, and column temperature.
Column Chromatography
Silica (B1680970) gel column chromatography is a widely used, cost-effective method for the purification of organic compounds based on their polarity.[2][3][4] For non-polar compounds like octatrienes, a non-polar eluent is used.[10]
-
Apparatus: A glass column, silica gel (or another adsorbent), a non-polar solvent system (eluent), and collection flasks.
-
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into the column.[1]
-
A small amount of sand is added to the top of the silica gel to prevent disturbance of the stationary phase.
-
The crude octatriene mixture is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.
-
The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the silica gel.
-
Fractions are collected sequentially, and the composition of each fraction is analyzed (e.g., by TLC or GC) to identify the fractions containing the pure octatriene isomer.
-
The fractions containing the pure product are combined and the solvent is evaporated.
-
-
Key Parameters to Optimize: Adsorbent (e.g., silica gel, alumina), eluent composition (polarity), and column dimensions.[2]
References
- 1. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. chromtech.com [chromtech.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jordilabs.com [jordilabs.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Transition States of Octatriene Isomer Electrocyclization: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transition states for the electrocyclization of various octatriene isomers, based on Density Functional Theory (DFT) calculations. Understanding the energetics and geometries of these transition states is crucial for predicting reaction outcomes and designing novel synthetic pathways in drug development and materials science.
Performance Comparison of Substituted Octatriene Isomers in 8π Electrocyclization
The following tables summarize the computed activation energies (ΔG‡) and key transition state bond distances for the conrotatory 8π electrocyclization of mono- and di-substituted 1,3,5,7-octatetraenes. These calculations were performed using the M06-2X functional with the 6-31+G(d) basis set.[1]
Monosubstituted 1,3,5,7-Octatetraenes
The electrocyclization of monosubstituted 1,3,5,7-octatetraenes shows varied activation barriers depending on the nature and position of the substituent. The tables below compare the activation energies for outward and inward rotations of the substituent during the conrotatory ring closure.
Table 1: Activation Barriers for Conrotatory Electrocyclization of (1E)- and (1Z)-Substituted Octatetraenes [1]
| Substituent (R) | Outward ΔG‡ (kcal/mol) | Inward ΔG‡ (kcal/mol) | ΔΔG‡ (Inward - Outward) (kcal/mol) |
| H | 17.0 | 17.0 | 0.0 |
| CH₃ | 17.5 | 18.1 | 0.6 |
| NH₂ | 16.5 | 16.1 | -0.4 |
| OH | 16.8 | 16.5 | -0.3 |
| F | 17.2 | 17.4 | 0.2 |
| CN | 17.8 | 18.0 | 0.2 |
| NO₂ | 18.2 | 18.5 | 0.3 |
Data sourced from a computational study using the M06-2X/6-31+G(d) level of theory.[1]
Table 2: Transition State Bond Distances for the Electrocyclization of (1E)-Substituted Octatetraenes [1]
| Substituent (R) | C1-C8 Distance (Å) |
| H | 2.254 |
| CH₃ | 2.256 |
| NH₂ | 2.249 |
| OH | 2.251 |
| F | 2.253 |
| CN | 2.258 |
| NO₂ | 2.260 |
Data sourced from a computational study using the M06-2X/6-31+G(d) level of theory.[1]
Disubstituted 1,3,5,7-Octatetraenes
Disubstitution on the octatetraene skeleton can lead to significant acceleration or deceleration of the electrocyclization reaction. The synergistic effects of electron-donating and electron-withdrawing groups can markedly lower the activation barrier.[2]
Table 3: Activation Barriers for Electrocyclization of Disubstituted Octatetraenes [2]
| Substituent Pattern | Activation Energy (ΔG‡) (kcal/mol) |
| Unsubstituted | 17.0 |
| 2-NO₂–7-NO₂ | 4.9 |
| 1-NH₂–8-NO₂ | 7.4 |
| 1-NH₂–2-NH₂ | 9.7 |
| 4-CH₃–5-CH₃ | 25.4 |
Data sourced from a computational study using the M06-2X/6-31+G(d) level of theory.[2]
Experimental Protocols
The data presented in this guide is based on computational experiments performed using Density Functional Theory (DFT). The following methodology was employed in the cited research:[1]
Computational Method:
-
DFT Functional: M06-2X
-
Basis Set: 6-31+G(d)
-
Software: Gaussian 09 suite of programs was likely used for these types of calculations.
Procedure:
-
Geometry Optimization: The geometries of the reactant octatriene isomers and the corresponding transition states for electrocyclization were fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to characterize the stationary points. Reactants were confirmed to have all real frequencies, while transition states were identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Activation Energy Calculation: The activation free energy (ΔG‡) was calculated as the difference between the free energy of the transition state and the reactant.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a typical comparative DFT study for determining the transition states of octatriene isomer electrocyclization.
Caption: Computational workflow for a comparative DFT study.
Concluding Remarks
This guide highlights the utility of DFT calculations in providing valuable insights into the pericyclic reactions of octatriene isomers. The M06-2X functional, in particular, has been shown to be a reliable tool for predicting the activation energies and transition state geometries for these reactions.[3][4] The data presented demonstrates that electronic and steric effects of substituents can be strategically employed to control the rate and stereochemical outcome of electrocyclization reactions. This predictive capability is invaluable for the rational design of complex molecules in various fields of chemical research.
References
A Comparative Guide to the Biological Activity of 1,3,6-Octatriene Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of 1,3,6-octatriene derivatives and their structurally related analogs. While specific experimental data on the biological activities of synthesized this compound derivatives are limited in publicly available literature, this document offers a comprehensive analysis of relevant analog classes, including polyene antifungals and the structurally similar C8 compound, 1-octen-3-ol. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Overview of Biological Activity
The extended π-system of this compound suggests its potential for biological activity, a characteristic shared by polyene natural products. These compounds are known to interact with biological membranes, and their derivatives could be explored for a range of activities, including antimicrobial, antifungal, and cytotoxic effects. This guide will focus on the established biological activities of two key analog classes to infer the potential of this compound derivatives.
Comparative Analogs
Polyene Antifungals
Polyene antibiotics, such as Amphotericin B and Nystatin, are a major class of antifungal agents.[1][2] Their mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores or channels.[1] This disruption of membrane integrity results in the leakage of essential cellular contents and ultimately fungal cell death.[1] The selectivity of these drugs stems from the difference in sterol composition between fungal (ergosterol) and mammalian (cholesterol) cell membranes.[1]
1-Octen-3-ol
1-Octen-3-ol, a volatile organic compound found in fungi, shares an eight-carbon backbone with this compound. It has demonstrated both antimicrobial and cytotoxic activities. Its antimicrobial effects are attributed to its ability to disrupt cell membrane permeability.[3] Cytotoxicity has been observed in various cell lines, including human embryonic stem cells.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of the analog compounds.
Table 1: Antifungal Activity of Polyene Analogs
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Roseofungin | Candida albicans | 1.11 - 1.65 | [1] |
| Roseofungin | Trichophyton mentagrophytes var. gypseum | 0.53 | [1] |
| Roseofungin | Microsporum lanosum | 0.78 | [1] |
| Roseofungin | Trichophyton rubrum | 1.11 | [1] |
| Roseofungin | Achorion schoenleinii | 0.6 | [1] |
| Nystatin Analog (N-(L-lysyl)-BSG005) | Candida albicans | 0.25 | [2] |
| Nystatin Analog (L-glutamate of 2-(N,N-dimethylamino)ethyl amide of S44HP) | Candida albicans | 0.125 | [2] |
| Amphotericin B | Candida albicans | 0.25 | [2] |
Table 2: Antimicrobial Activity of 1-Octen-3-ol
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus | 1.0 | 4.0 | [3][4] |
| Bacillus subtilis | 1.0 | 4.0 | [3][4] |
| Staphylococcus epidermidis | 1.0 | 4.0 | [3][4] |
| Escherichia coli | 2.0 | 8.0 | [3][4] |
| Pseudomonas aeruginosa | 2.0 | 8.0 | [3][4] |
Table 3: Cytotoxicity of 1-Octen-3-ol
| Cell Line | IC50 (ppm) | Assay | Reference |
| Human Embryonic Stem Cells (H1) | 109 (racemic) | MTS | |
| Human Embryonic Stem Cells (H1) | 98 ((S)-(+)-enantiomer) | MTS | |
| Human Embryonic Stem Cells (H1) | 258 ((R)-(-)-enantiomer) | MTS |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a commonly used technique.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium.
-
The plates are incubated to allow for bacterial growth.
-
The MBC is identified as the lowest concentration of the test compound from which no bacterial growth occurs on the subculture plates.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Visualizations
Caption: Mechanism of action of polyene antifungal agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure-antifungal activity relationships of polyene antibiotics of the amphotericin B group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial, Antioxidant and Cytotoxic Activities and Phytochemical Screening of Some Yemeni Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted 1,3,6-Octatrienes
For Researchers, Scientists, and Drug Development Professionals
The 1,3,6-octatriene structural motif is a key component in a variety of natural products and pharmacologically active compounds. The stereoselective synthesis of substituted derivatives of this triene system is a significant challenge in organic chemistry. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific target molecules.
Comparison of Key Synthesis Methods
Several powerful synthetic strategies have been employed for the construction of substituted 1,3,6-octatrienes. The choice of method often depends on the desired stereochemistry, the nature of the substituents, and the availability of starting materials. This guide focuses on three widely utilized and effective methods: Palladium-Catalyzed Cross-Coupling (Negishi Coupling), the Julia-Kocienski Olefination, and the Wittig Reaction.
| Method | Substrates | Reagents & Conditions | Yield (%) | Stereoselectivity (E:Z) | Advantages | Disadvantages |
| Negishi Coupling | Alkenyl halide, Alkenylzinc reagent | Pd catalyst (e.g., Pd(PPh₃)₄), THF | 70-95 | High (>98:2) | High stereoselectivity and functional group tolerance.[1][2] | Requires preparation of organozinc reagents which can be moisture and air sensitive.[3] |
| Julia-Kocienski Olefination | Aldehyde, Heteroaryl sulfone | Base (e.g., KHMDS), THF or DME, -78 °C to rt | 65-85 | High E-selectivity | Good for complex fragments; mild conditions.[4][5][6] | Requires synthesis of specific sulfone reagents; can be multi-step.[7] |
| Wittig Reaction | Aldehyde, Phosphonium ylide | Base (e.g., n-BuLi, NaH, or K₂CO₃), Solvent (e.g., THF, DMSO) | 40-80 | Variable, depends on ylide and conditions | Wide availability of reagents; one-pot procedures possible. | Stereoselectivity can be difficult to control; formation of triphenylphosphine (B44618) oxide byproduct. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for each of the key reactions.
Palladium-Catalyzed Negishi Coupling
This protocol describes the stereospecific cross-coupling of a (E)-alkenyl iodide with an alkenylzinc reagent to form a substituted (E,E)-1,3,6-octatriene.
Materials:
-
(E)-1-iodo-2-substituted-ethene
-
(E)-1-(trimethylsilyl)-1,4-hexadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂) in THF
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of (E)-1-(trimethylsilyl)-1,4-hexadiene in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes at -78 °C, then allowed to warm to 0 °C for 30 minutes.
-
The resulting solution is cooled back to -78 °C, and a solution of anhydrous zinc chloride in THF is added. The reaction mixture is then warmed to 0 °C and stirred for 1 hour to form the organozinc reagent.
-
In a separate flask, the (E)-1-iodo-2-substituted-ethene and tetrakis(triphenylphosphine)palladium(0) are dissolved in anhydrous THF.
-
The freshly prepared organozinc reagent is then transferred to this flask via cannula at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired substituted this compound.
Julia-Kocienski Olefination
This one-pot procedure details the synthesis of a (E)-1,3,6-octatriene from an aldehyde and a heteroaryl sulfone.[5][7]
Materials:
-
Substituted propenal
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone derivative
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
Procedure:
-
The PT-sulfone is dissolved in anhydrous DME and cooled to -78 °C under an inert atmosphere.
-
A solution of KHMDS in DME is added dropwise, and the resulting solution is stirred for 1 hour at -78 °C.
-
The substituted propenal is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Wittig Reaction
This protocol outlines a general procedure for the synthesis of a this compound using a stabilized ylide, which typically favors the formation of the (E)-isomer.
Materials:
-
Substituted pent-2-enal
-
Allyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
Procedure:
-
Allyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere.
-
A strong base such as sodium hydride is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 1 hour to generate the ylide.
-
The reaction mixture is cooled to -78 °C, and a solution of the substituted pent-2-enal in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of water and extracted with petroleum ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to separate the desired octatriene from triphenylphosphine oxide.
Synthesis and Analysis Workflow
The general workflow for the synthesis and characterization of substituted 1,3,6-octatrienes is depicted below. This process involves the careful selection of a synthetic route, execution of the reaction, purification of the product, and finally, structural and stereochemical analysis.
This guide provides a foundational understanding of the key methods available for the synthesis of substituted 1,3,6-octatrienes. The selection of a particular method should be guided by the specific requirements of the target molecule, including desired stereochemistry, functional group compatibility, and scalability. The provided protocols offer a starting point for laboratory implementation, which may require further optimization based on the specific substrates and desired outcomes.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Navigating the Pericyclic Maze: A Comparative Analysis of Competing Reaction Pathways for Octatrienes
For researchers, scientists, and drug development professionals, understanding the intricate dance of electrons in pericyclic reactions is paramount for predicting and controlling chemical transformations. This guide provides an objective comparison of the competing electrocyclization and sigmatropic rearrangement pathways available to octatrienes, supported by experimental and theoretical data. We delve into the factors governing these reactions, present quantitative data for easy comparison, and provide detailed experimental methodologies for key cited studies.
The thermal and photochemical reactions of conjugated polyenes, such as octatrienes, are classic examples of pericyclic reactions, governed by the elegant principles of orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules.[1][2] These reactions are characterized by a concerted mechanism involving a cyclic transition state, where bond breaking and bond making occur simultaneously.[3][4] For octatrienes, the primary competing pathways are electrocyclization, leading to the formation of a six-membered ring, and various sigmatropic rearrangements, where a sigma-bonded group migrates across the pi-system.[5][6]
The Dominant Pathway: Electrocyclization
Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a cyclic isomer with one more sigma bond and one fewer pi bond.[4][5] In the case of octatrienes, a 6π-electron system, the Woodward-Hoffmann rules predict a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions.[7][8] This stereochemical imperative is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the octatriene.[7][8]
The stereospecificity of these reactions has been experimentally verified. For instance, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields exclusively cis-5,6-dimethyl-1,3-cyclohexadiene, while the (2E,4Z,6Z)-isomer gives the trans-product.[9][10] Photochemical activation reverses this stereoselectivity, with the (2E,4Z,6E)-isomer yielding the trans-product.[11]
Competing Sigmatropic Rearrangements
While electrocyclization is often the favored pathway, octatrienes can also undergo a variety of sigmatropic rearrangements, where a sigma bond, typically a C-H or C-C bond, migrates across the conjugated system.[5] These rearrangements are classified by the notation [i,j], indicating the number of atoms over which each end of the sigma bond has moved. Common sigmatropic shifts observed in octatriene systems include[8][12],[12], and[5][5] (Cope) rearrangements.[5][12]
The competition between these pathways is influenced by several factors, including the substitution pattern of the octatriene, steric effects, and the reaction conditions (thermal vs. photochemical).[12] Theoretical studies, employing methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), have been instrumental in mapping the potential energy surfaces and calculating the activation barriers for these competing reactions.[12]
Quantitative Comparison of Reaction Pathways
The following table summarizes theoretical activation energies for competing pericyclic reactions of 1,3,7-octatriene, providing a quantitative basis for comparing the feasibility of these pathways.
| Reaction Pathway | Substituents | Method | Activation Energy (kcal/mol) | Reference |
| [5][8] Sigmatropic Shift | Unsubstituted | DFT | 20.1 | [12] |
| [5][5] Sigmatropic Shift | Unsubstituted | DFT | 25.5 | [12] |
Note: This data is derived from computational studies and provides an estimate of the relative energy barriers.
Experimental Protocols
General Procedure for Thermal Isomerization of Octatrienes
A solution of the substituted octatriene in an inert solvent (e.g., degassed benzene (B151609) or toluene) is sealed in a glass ampoule under vacuum or an inert atmosphere. The ampoule is then heated in a constant temperature bath for a specified period. The reaction progress is monitored by periodically removing aliquots and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.
General Procedure for Photochemical Isomerization of Octatrienes
A solution of the octatriene in a suitable solvent (e.g., cyclohexane (B81311) or ether) is placed in a quartz reaction vessel. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength, often with cooling to maintain a constant temperature. The reaction is monitored over time by spectroscopic methods (UV-Vis, NMR) or chromatography (GC, HPLC) to identify and quantify the photoproducts.
Visualizing the Reaction Pathways
To better understand the relationships between the different reaction pathways, we can visualize them using a reaction coordinate diagram.
References
- 1. 1,(E)-3-(Z)-5-Octatriene [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. Item - Stereoselective α,αâ²-Annelation Reactions of 1,3-Dioxan-5-ones - figshare - Figshare [figshare.com]
- 6. 30.3 Stereochemistry of Thermal Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 10. Video: Thermal and Photochemical Electrocyclic Reactions: Overview [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Analytical Methods for Trace Detection of 1,3,6-Octatriene
For researchers, scientists, and drug development professionals, the accurate and reliable detection of trace levels of volatile organic compounds (VOCs) like 1,3,6-octatriene is crucial for various applications, including environmental monitoring, flavor and fragrance analysis, and biomarker discovery. This guide provides a comprehensive comparison of common analytical methodologies for the trace-level detection of this compound and similar volatile hydrocarbons. It outlines critical validation parameters, details representative experimental protocols, and presents a comparative overview of method performance.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the trace detection of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted technique due to its high sensitivity and specificity.[1] The following table summarizes the performance of common GC-MS-based methods for the analysis of trace-level VOCs, providing a baseline for what can be expected for this compound analysis.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Key Advantages |
| Static Headspace GC-MS (SHS-GC-MS) | 0.1 - 10 µg/L | 0.5 - 30 µg/L | >0.99 | 5 - 15% | Simple, robust, and cost-effective for relatively clean matrices.[2] |
| Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | 0.01 - 1 µg/L | 0.05 - 5 µg/L | >0.99 | <10% | Solvent-free, sensitive, and offers analyte pre-concentration.[3] |
| Purge and Trap GC-MS (P&T-GC-MS) | 0.001 - 0.1 µg/L | 0.005 - 0.5 µg/L | >0.99 | <5% | Excellent sensitivity for ultra-trace analysis in water and solid samples.[4][5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the key techniques discussed.
Static Headspace GC-MS (SHS-GC-MS) Protocol
This method is suitable for the analysis of volatile compounds in liquid or solid samples.
1. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a headspace vial (e.g., 20 mL).
-
If applicable, add an internal standard.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Generation:
-
Place the vial in the autosampler of the headspace unit.
-
Incubate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
3. GC-MS Analysis:
-
Injector: Transfer a fixed volume of the headspace gas (e.g., 1 mL) into the GC injector operating in splitless mode. Set the injector temperature to 250°C.
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Acquisition mode: Scan mode (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) Protocol
This technique offers improved sensitivity through analyte pre-concentration on a coated fiber.
1. Sample Preparation:
-
Place a known amount of the sample into a headspace vial.
-
For solid samples, the addition of a small amount of water may be beneficial. For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analytes.
-
Add an internal standard if required.
-
Seal the vial.
2. SPME Extraction:
-
Place the vial in the autosampler.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to equilibrate.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with agitation. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a wide range of VOCs.[6]
3. GC-MS Analysis:
-
Injector: Retract the fiber and insert it into the hot GC injector (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 2-5 minutes) in splitless mode.
-
GC Column and Oven Program: Follow a similar setup as described for SHS-GC-MS.
-
Mass Spectrometer: Operate in scan or SIM mode as needed.
Purge and Trap GC-MS (P&T-GC-MS) Protocol
This is a highly sensitive method for volatile compounds in aqueous and solid samples.
1. Sample Preparation:
-
Place a precise volume of the water sample (e.g., 5-25 mL) or weight of the solid sample into the purging vessel of the P&T system.
-
Add an internal standard.
2. Purging and Trapping:
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes).
-
The purged volatiles are carried to an adsorbent trap (e.g., Tenax®) where they are concentrated.
3. Desorption and GC-MS Analysis:
-
Desorption: Rapidly heat the trap to a high temperature (e.g., 250°C) to desorb the trapped analytes.
-
Injector: The desorbed analytes are transferred to the GC column via a heated transfer line.
-
GC Column and Oven Program: Utilize a suitable capillary column and temperature program as described in the previous methods.
-
Mass Spectrometer: Operate in the desired acquisition mode (scan or SIM).
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for Static Headspace GC-MS analysis.
Caption: Workflow for HS-SPME-GC-MS analysis.
Caption: Workflow for Purge and Trap GC-MS analysis.
Alternative Analytical Techniques
While GC-MS is the gold standard, other techniques can be employed for the detection of volatile compounds, particularly for rapid screening or in-field applications.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a form of chemical ionization mass spectrometry that allows for real-time monitoring of VOCs without the need for chromatographic separation.[7] It offers high sensitivity and is well-suited for applications requiring continuous measurement of VOC concentrations.
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Similar to PTR-MS, SIFT-MS provides real-time, direct analysis of air and headspace for VOCs. It uses precisely controlled chemical ionization to rapidly identify and quantify compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying hydrocarbons.[8] While less specific than GC-MS as it does not provide mass spectral information for compound identification, it can be a cost-effective alternative for routine analysis where the identity of the target analyte is well-established.
Conclusion
The validation of an analytical method for the trace detection of this compound requires a careful consideration of the specific analytical needs. HS-SPME-GC-MS and P&T-GC-MS offer high sensitivity and are suitable for trace and ultra-trace level quantification.[3][4] Static headspace GC-MS provides a simpler and more robust option for less demanding applications.[2] The choice of method should be guided by the required detection limits, sample matrix, and available instrumentation. The provided protocols and performance data serve as a valuable starting point for method development and validation in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Static headspace versus head space solid-phase microextraction (HS-SPME) for the determination of volatile organochlorine compounds in landfill leachates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1,3,6-Octatriene: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides comprehensive guidance on the proper disposal procedures for 1,3,6-Octatriene, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on the general properties of flammable hydrocarbons and established best practices for laboratory chemical waste management. It is crucial to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available.
Immediate Safety and Hazard Summary
Key Hazards:
-
Flammability: As a hydrocarbon with multiple double bonds, this compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air.[1][2]
-
Health Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Aspiration into the lungs may cause serious damage.[1]
-
Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[1][3] It is imperative to prevent its release into the environment.[1]
| Property | Value | Source |
| Molecular Formula | C8H12 | [4][5][6] |
| Molecular Weight | 108.18 g/mol | [4][5][7] |
| Appearance | Expected to be a liquid | General |
| Boiling Point | ~387.44 K (~114.29 °C) (Predicted) | [7] |
| LogP (Octanol/Water) | 2.695 (Predicted) | [7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.[9]
-
The container should be made of a material suitable for flammable organic solvents (e.g., glass or high-density polyethylene).
-
Do not mix this compound waste with incompatible chemicals, such as oxidizers.[9][10]
-
Separate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.[10]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Harmful").[11]
-
Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[1][11]
-
Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet, away from heat, sparks, and open flames.[10][11]
-
Ensure the storage area is well-ventilated.
4. Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The primary method of disposal for flammable solvents like this compound is typically incineration at a permitted hazardous waste facility or fuel blending.[12]
Spill and Emergency Procedures
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1] Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area and eliminate all ignition sources.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.
-
Fire: In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.[1][13] Do not use water, as it may spread the fire.
Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 929-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. echemi.com [echemi.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. riccachemical.com [riccachemical.com]
Personal protective equipment for handling 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,3,6-Octatriene and its derivatives, such as β-Ocimene (3,7-dimethyl-1,3,6-octatriene). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard and Exposure Data
While specific quantitative hazard data for this compound is limited, information for the closely related compound β-Ocimene provides a strong basis for safe handling protocols. No specific occupational exposure limits have been established for Octadiene[1]. Therefore, it is prudent to handle it with care, minimizing exposure through engineering controls and appropriate personal protective equipment.
| Hazard Classification | Description | Source |
| Flammability | Flammable liquid and vapor. | [2][3][4] |
| Health Hazards | Causes skin irritation. May be fatal if swallowed and enters airways (Aspiration hazard). | [2][3][4] |
| Environmental Hazards | Very toxic to aquatic life. Toxic to aquatic life with long-lasting effects. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn to protect against splashes.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant splash potential. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance guide. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against fire hazards and minor chemical splashes. |
| Respiratory Protection | Air-Purifying Respirator | Required if working outside a fume hood or in an area with poor ventilation. Use a respirator with organic vapor cartridges.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is fully operational.
-
Gather all necessary equipment and reagents.
-
Verify that an appropriate fire extinguisher (e.g., dry powder, foam, or carbon dioxide) is readily accessible.[3]
-
Confirm that a safety shower and eyewash station are unobstructed and functional.
2. Donning PPE:
-
Put on a flame-resistant lab coat.
-
Wear chemical splash goggles.
-
If a significant splash risk exists, wear a face shield over the goggles.
-
Don the appropriate chemical-resistant gloves.
3. Handling and Use:
-
Conduct all work involving this compound within a certified chemical fume hood.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[4]
-
Keep containers tightly closed when not in use.[4]
-
Avoid breathing vapors.
-
Wash hands and any exposed skin thoroughly after handling.[3]
4. Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors.
-
Contact your institution's emergency response team.
-
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container for flammable liquid waste.[3]
-
Do not mix with other waste streams, especially oxidizers.[3]
Disposal Procedure:
-
Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
For terpene hydrocarbons, treatment, storage, transportation, and disposal must be in accordance with Federal, State/Provincial, and Local Regulations.[6]
-
Processing, use, or contamination of this product may change the waste management options.[6]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
